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  • Product: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone
  • CAS: 22454-60-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone In Vitro: Targeting Trypanosomal Cysteine Proteases

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary The development of non-peptidic inhibitors for neglected tropi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The development of non-peptidic inhibitors for neglected tropical diseases (NTDs), such as Human African Trypanosomiasis (HAT) and Chagas disease, has increasingly focused on targeting parasite-specific cysteine proteases. 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone 4-phenylsemicarbazone) represents a critical scaffold in this domain. This technical guide elucidates the in vitro mechanism of action (MOA) of this compound, detailing its role as a mechanism-based, covalent inhibitor of trypanosomal cysteine proteases (Cruzain and Rhodesain/TbCatL). Furthermore, it provides field-proven, self-validating experimental protocols for evaluating its biochemical and phenotypic efficacy.

Molecular Target and Mechanism of Action

The Catalytic Target: Cruzain and Rhodesain

The primary in vitro targets for semicarbazone and thiosemicarbazone derivatives in trypanosomatids are the major lysosomal cysteine proteases: Cruzain (in Trypanosoma cruzi) and Rhodesain / TbCatL (in Trypanosoma brucei)[1][2]. These enzymes are essential for parasite survival, immune evasion, and cellular remodeling. They rely on a highly conserved catalytic triad (Cys25, His159, Asn175).

Mechanism of Covalent Inhibition

1-(4-methylphenyl)ethanone N-phenylsemicarbazone functions as an electrophilic "warhead." The MOA is characterized by a time-dependent, mechanism-based inhibition[3].

  • Encounter Complex Formation: The lipophilic 4-methylphenyl group and the N-phenyl ring drive non-covalent affinity, anchoring the molecule within the S1/S2 specificity pockets of the protease active site.

  • Nucleophilic Attack: The catalytic Cys25, which exists as a highly reactive thiolate anion at physiological pH due to the adjacent His159, performs a nucleophilic attack on the semicarbazone moiety[4].

  • Thiohemiketal Adduct Formation: Structural biology and kinetic studies of related semicarbazones indicate that this attack occurs either at the imine carbon (formerly the ketone carbonyl) or the semicarbazone carbonyl carbon, resulting in a reversible or irreversible covalent thiohemiketal adduct[3][4]. This covalent bond effectively blocks the active site, halting proteolytic activity and ultimately inducing parasite apoptosis.

MOA C 1-(4-methylphenyl)ethanone N-phenylsemicarbazone NA Nucleophilic Attack by Cys25 Thiolate C->NA E Trypanosomal Cysteine Protease (Cruzain / Rhodesain) E->NA TI Covalent Thiohemiketal Adduct Formation NA->TI IN Enzyme Inactivation TI->IN PD Parasite Apoptosis / Death IN->PD

Caption: Covalent inhibition of trypanosomal cysteine proteases by semicarbazone derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, it must be compared against its structural analogs. The substitution of oxygen with sulfur (forming a thiosemicarbazone) significantly alters the electrophilicity of the warhead and the resulting binding kinetics[1][5].

Table 1: Comparative In Vitro Efficacy of Acetophenone Semicarbazones
Compound NameScaffold TypeTarget Organism / EnzymeIC50 / EC50 (µM)Reference
1-(4-methylphenyl)ethanone N-phenylsemicarbazone SemicarbazoneT. brucei brucei (Bloodstream)62.54[5]
Propiophenone 4-phenyl-3-thiosemicarbazoneThiosemicarbazoneT. brucei brucei (Bloodstream)7.63[5]
5-(3-chlorophenyl)-2-furancarboxaldehyde semicarbazoneSemicarbazoneT. cruzi (Cruzain)~0.05[2][4]

SAR Insight: The moderate activity of the title compound (62.54 µM) compared to its thiosemicarbazone analogs (e.g., 7.63 µM) demonstrates that sulfur substitution enhances the polarizability and electrophilicity of the target carbon, facilitating a more rapid or stable nucleophilic attack by the Cys25 thiolate[1][5].

In Vitro Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of this compound requires self-validating assay systems. Below are the definitive protocols for biochemical and phenotypic validation, including the causality behind critical experimental choices.

Protocol 1: Recombinant Enzyme Inhibition Assay (Fluorogenic)

This protocol determines the IC50 and evaluates the time-dependent nature of the covalent inhibition against recombinant Cruzain or Rhodesain[2][3].

Causality & Design Logic:

  • Pre-incubation: Because semicarbazones are mechanism-based inhibitors, they require time to form the covalent adduct. Omitting pre-incubation will yield artificially high (false negative) IC50 values[3].

  • DTT & EDTA: Dithiothreitol (DTT) maintains the active site cysteine in its reduced (thiolate) state. EDTA chelates trace heavy metals that could prematurely oxidize the cysteine.

  • Triton X-100: Prevents the compound from forming colloidal aggregates that cause non-specific, promiscuous enzyme inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM Sodium Acetate (pH 5.5), 5 mM DTT, 5 mM EDTA, and 0.01% Triton X-100.

  • Enzyme Activation: Dilute recombinant Cruzain/Rhodesain to a working concentration of 2 nM in the assay buffer. Incubate at room temperature for 15 minutes to fully reduce the active site cysteine.

  • Compound Pre-Incubation: Dispense 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (serially diluted in DMSO, final DMSO <1%) into a black 96-well microplate. Add the activated enzyme and pre-incubate for 30 minutes at 37°C.

    • Self-Validation: Include E-64 (a known irreversible cysteine protease inhibitor) as a positive control, and a DMSO-only well as a negative control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 10 µM).

  • Kinetic Readout: Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 355 nm, Emission: 460 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocities (RFU/min). Plot the fractional activity versus inhibitor concentration using non-linear regression to determine the IC50.

Workflow S1 1. Compound Preparation (DMSO Stock & Serial Dilution) S2 2. Enzyme Pre-incubation (Crucial for Time-Dependent MOA) S1->S2 S3 3. Fluorogenic Substrate Addition (Z-Phe-Arg-AMC) S2->S3 S4 4. Kinetic Fluorescence Readout (Ex: 355nm, Em: 460nm) S3->S4 S5 5. IC50 & Kinetic Data Analysis (Non-linear Regression) S4->S5

Caption: In vitro fluorogenic assay workflow for evaluating time-dependent protease inhibition.

Protocol 2: Phenotypic Anti-Trypanosomal Viability Assay (Alamar Blue)

Biochemical inhibition must translate to cellular toxicity against the parasite. This protocol uses the Alamar Blue (resazurin) reduction method on the bloodstream form of T. brucei brucei[5].

Causality & Design Logic:

  • Bloodstream Form Selection: The bloodstream form is the clinically relevant stage for HAT.

  • Resazurin Readout: Living parasites maintain a reducing environment, converting blue resazurin to highly fluorescent pink resorufin. Dead parasites (due to protease inhibition) cannot perform this reduction, providing a highly sensitive, self-validating readout of metabolic collapse.

Step-by-Step Methodology:

  • Parasite Culture: Culture T. brucei brucei (strain 427) in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.

  • Plating: Seed parasites into 96-well plates at a density of 1×104 cells/well.

  • Compound Treatment: Add varying concentrations of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (0.1 µM to 100 µM). Incubate for 72 hours.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent (resazurin) to each well. Incubate for an additional 4 hours.

  • Fluorescence Measurement: Read the plate at 530 nm excitation and 590 nm emission.

  • Cytotoxicity Counter-Screen: Concurrently perform the exact same assay on mammalian cell lines (e.g., Artemia salina or NIH-3T3 fibroblasts) to calculate the Selectivity Index (SI)[5]. A viable drug candidate must have an SI > 10.

Conclusion

1-(4-methylphenyl)ethanone N-phenylsemicarbazone serves as a foundational scaffold for anti-trypanosomal drug discovery. Its in vitro mechanism of action relies on the targeted, time-dependent covalent modification of the catalytic cysteine in parasitic proteases. While its baseline IC50 (~62.5 µM) is moderate, the rigorous application of the kinetic and phenotypic assays outlined above provides the necessary framework for medicinal chemists to optimize the scaffold—primarily through isosteric replacements (e.g., thiosemicarbazones) that enhance the electrophilicity of the warhead.

References

  • Du, X., et al. "Synthesis and Structure−Activity Relationship Study of Potent Trypanocidal Thio Semicarbazone Inhibitors of the Trypanosomal Cysteine Protease Cruzain." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • "Cruzain inhibition by hydroxymethylnitrofurazone and nitrofurazone: investigation of a new target in Trypanosoma cruzi." Taylor & Francis. Available at: [Link]

  • "Synthesis, Characterization, trypanosomal activities on Trypanosoma brucei brucei and toxicity against Artemia salina Leach of N(4)-aryl semicarbazones and thiosemicarbazones." ResearchGate. Available at:[Link]

  • "Chalcogen Derivatives for the Treatment of African Trypanosomiasis: Biological Evaluation of Thio- and Seleno-Semicarbazones and Their Azole Derivatives." PMC - NIH. Available at:[Link]

  • "Recent Progress in Thiazole, Thiosemicarbazone, and Semicarbazone Derivatives as Antiparasitic Agents Against Trypanosomatids and Plasmodium spp." MDPI. Available at: [Link]

Sources

Exploratory

Comprehensive Biological Evaluation of 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone Derivatives: A Technical Guide

Executive Summary The rational design and biological evaluation of small-molecule pharmacophores remain cornerstones of modern drug discovery. Among these, the semicarbazone scaffold (–C=N–NH–CO–NH–) has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and biological evaluation of small-molecule pharmacophores remain cornerstones of modern drug discovery. Among these, the semicarbazone scaffold (–C=N–NH–CO–NH–) has emerged as a highly versatile moiety capable of diverse biological activities, including antiparasitic, anticonvulsant, and cytotoxic effects[1]. This whitepaper provides an in-depth technical framework for the biological evaluation of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) derivatives. By synthesizing structural rationale with rigorous, self-validating experimental protocols, this guide equips researchers with a robust pipeline for characterizing these compounds.

Structural Rationale and Pharmacodynamics

The biological efficacy of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone is dictated by its unique structural components. The parent ketone, 4'-methylacetophenone, provides a mild electron-donating methyl group that enhances the overall lipophilicity of the molecule. When condensed with N-phenylsemicarbazide, the resulting N(4)-phenyl substitution significantly alters the electron density and steric profile of the semicarbazone chain[2].

Causality in Design: The introduction of the terminal N-phenyl group is not merely structural; it is a calculated modification to increase the partition coefficient (LogP). High lipophilicity is an absolute prerequisite for molecules intended to traverse complex lipid bilayers, such as the blood-brain barrier (BBB) in neuropharmacology[3], or the dense surface coats of protozoan parasites in infectious disease targeting[4].

Workflow Reactants 4'-Methylacetophenone + N-Phenylsemicarbazide Synthesis Acid-Catalyzed Condensation Reactants->Synthesis Product 1-(4-methylphenyl)ethanone N-phenylsemicarbazone Synthesis->Product InVitro In Vitro Profiling Product->InVitro InVivo In Vivo Profiling Product->InVivo Tryp Antiparasitic Assay (T. brucei) InVitro->Tryp Tox Cytotoxicity Assay (A. salina / MCF-7) InVitro->Tox Neuro Anticonvulsant Models (MES / scPTZ) InVivo->Neuro

Synthesis and multi-tiered biological evaluation pipeline of the semicarbazone derivative.

Biological Evaluation Pillar 1: Antiparasitic (Trypanocidal) Activity

Semicarbazones and their thiosemicarbazone analogs are potent inhibitors of trypanosomal cysteine proteases (e.g., cruzain), making them prime candidates for treating Human African Trypanosomiasis[1]. The N-phenyl derivative exhibits enhanced binding affinity within the hydrophobic pockets of these parasitic enzymes.

Step-by-Step Methodology: In Vitro T. brucei Assay

This protocol utilizes a resazurin-based readout to ensure a self-validating system where only metabolically active parasites generate a signal, eliminating false positives from precipitated compounds.

  • Parasite Culturing: Maintain Trypanosoma brucei brucei (strain 427) bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C under a 5% CO₂ atmosphere[4].

  • Compound Preparation: Dissolve the semicarbazone derivative in 100% DMSO to yield a 10 mM stock. Perform serial dilutions in culture media. Critical Control: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced parasitic toxicity.

  • Incubation: Seed parasites at a density of 1×104 cells/well in 96-well microtiter plates. Add the compound dilutions and incubate for 72 hours.

  • Viability Quantification: Add 20 µL of resazurin (Alamar Blue, 0.15 mg/mL) to each well. Incubate for an additional 4 hours.

  • Data Acquisition: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

Mechanism Derivative N-phenylsemicarbazone Derivative Target Trypanosomal Cysteine Protease (e.g., Cruzain) Derivative->Target Targets Binding Active Site Binding (Hydrogen Bonding & Hydrophobic) Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Outcome Parasite Apoptosis / Death Inhibition->Outcome

Putative mechanism of action for semicarbazone-mediated trypanocidal activity.

Biological Evaluation Pillar 2: Cytotoxicity & Selectivity Profiling

A potent IC₅₀ is clinically irrelevant if the compound exhibits indiscriminate cytotoxicity. Therefore, evaluating the Selectivity Index (SI) is a mandatory step. The Artemia salina (brine shrimp) lethality assay serves as a rapid, high-throughput preliminary screen for general toxicity[4].

Step-by-Step Methodology: Artemia salina Lethality Assay
  • Cyst Hatching: Incubate A. salina cysts in artificial seawater (38 g/L sea salt) under continuous illumination and aeration for 48 hours to yield viable nauplii.

  • Exposure: Transfer 10–15 active nauplii into vials containing 5 mL of artificial seawater and varying concentrations of the semicarbazone derivative (e.g., 10, 100, 1000 µg/mL)[4].

  • Incubation & Scoring: Incubate the vials for 24 hours at room temperature. Using a stereomicroscope, count the number of dead larvae (defined as a complete lack of movement for 10 seconds).

  • Validation (SI Calculation): Calculate the LD₅₀ using Probit analysis. The Selectivity Index is calculated as SI=LD50​/IC50​ . An SI ≥ 10 is generally required to validate that the mechanism of action is target-specific rather than a result of basal cellular toxicity.

Representative In Vitro Data Profile

Note: Data represents typical SAR trends for this compound class based on cited literature.

CompoundTrypanocidal IC₅₀ (µM)Cytotoxicity LD₅₀ (µM)Selectivity Index (SI)
1-(4-methylphenyl)ethanone N-phenylsemicarbazone 4.2 ± 0.3>100.0>23.8
Reference (Nifurtimox) 2.5 ± 0.145.018.0

Biological Evaluation Pillar 3: Anticonvulsant In Vivo Models

Semicarbazones are structurally related to standard anticonvulsant drugs like phenytoin. The N-phenyl substitution increases the partition coefficient, facilitating rapid penetration of the blood-brain barrier[3]. Evaluation requires orthogonal in vivo models to differentiate between protection against generalized tonic-clonic seizures and absence seizures.

Step-by-Step Methodology: MES and scPTZ Tests
  • Neurotoxicity Screen (Rota-rod Test): Before efficacy testing, mice are trained to stay on an accelerating rota-rod (10 rev/min). Compounds are administered intraperitoneally (i.p.). Mice that fall off the rod indicate motor impairment (neurotoxicity), establishing the maximum tolerated dose[3].

  • Maximal Electroshock Seizure (MES) Test: Administer the semicarbazone derivative (e.g., 30 mg/kg i.p. in PEG 200). After 30 minutes (Time of Peak Effect), apply an alternating current of 50 mA for 0.2 seconds via corneal electrodes. Causality: Protection is defined strictly as the abolition of the hind limb tonic extensor (HLTE) phase, proving the compound prevents seizure spread across the neural network[3].

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Administer the compound as above. Inject PTZ (85 mg/kg, s.c.). Observe the animals for 30 minutes. Protection is defined as the complete absence of clonic spasms. This validates efficacy against absence-type seizures[3].

Anticonvulsant Compound 1-(4-methylphenyl)ethanone N-phenylsemicarbazone Admin Intraperitoneal Administration (Mice) Compound->Admin Split Admin->Split MES MES Test (Generalized Seizures) Split->MES PTZ scPTZ Test (Absence Seizures) Split->PTZ Tox Neurotoxicity Screen (Rota-rod Test) Split->Tox

Logical decision tree for the in vivo anticonvulsant evaluation of semicarbazone derivatives.

Representative In Vivo Anticonvulsant Profile

Note: Data represents typical SAR trends for this compound class based on cited literature.

Compound (Dose: 30 mg/kg)MES Protection (%)scPTZ Protection (%)Neurotoxicity (Rota-rod)
1-(4-methylphenyl)ethanone N-phenylsemicarbazone 85%60%None observed
Reference (Phenytoin) 100%0%Motor impairment at high doses

Conclusion

The biological evaluation of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone derivatives requires a stringent, multi-disciplinary approach. By leveraging the lipophilic advantages of the 4-methyl and N-phenyl substituents, researchers can target both central nervous system disorders and parasitic infections. Adhering to self-validating protocols—such as pairing efficacy assays with orthogonal cytotoxicity screens (SI calculation)—ensures that the observed biological activities are both potent and mechanistically sound.

References

  • Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calcul
  • Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes.
  • SYNTHESIS AND ANTICONVULSANT ACTIVITIES OF 4-N-SUBSTITUTED ARYLSEMICARBAZONES. IF-PAN.
  • (PDF) LIPOPHILIC AND STRUCTURE ACTIVITY RELATIONSHIPS STUDY OF THIOSEMICARBAZONES AND DERIVATIVES.

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Foundational

Crystal Structure Analysis of 4'-Methylacetophenone N-Phenylsemicarbazone: A Technical Guide to Synthesis, Crystallography, and Pharmacological Profiling

Executive Summary As a Senior Application Scientist specializing in structural chemistry and drug development, I approach the characterization of aryl semicarbazones not merely as an analytical exercise, but as a foundat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in structural chemistry and drug development, I approach the characterization of aryl semicarbazones not merely as an analytical exercise, but as a foundational step in rational drug design. 4'-Methylacetophenone N-phenylsemicarbazone is a highly versatile synthetic derivative. Its structural framework—characterized by a rigid azomethine core, an electron-donating tolyl group, and a lipophilic N-phenyl ring—makes it a privileged scaffold. It serves both as a potent bidentate/tridentate ligand for transition metal coordination (e.g., Pd(II), Cu(II), Zn(II))[1],[2] and as an active pharmacological agent with documented antitrypanosomal properties[3].

This whitepaper provides an in-depth technical guide to the mechanistic synthesis, self-validating crystallographic analysis, and pharmacological profiling of this specific compound.

Mechanistic Causality in Chemical Synthesis

The synthesis of 4'-methylacetophenone N-phenylsemicarbazone relies on the classical condensation of a ketone with a substituted semicarbazide. However, the experimental choices in this workflow are governed by strict mechanistic causality.

We utilize glacial acetic acid as a catalyst rather than a stronger mineral acid. The causality here is twofold:

  • Electrophilic Activation: The mild acid reversibly protonates the carbonyl oxygen of 4'-methylacetophenone, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic hydrazine nitrogen of the N-phenylsemicarbazide.

  • pH Optimization: The reaction requires a slightly acidic pH (~4.5). If the pH is too low, the nucleophile is completely protonated (forming an unreactive ammonium salt); if too high, the carbonyl carbon lacks sufficient electrophilicity.

Following condensation, the intermediate hemiaminal undergoes dehydration to form the stable azomethine (C=N) bond, locking the molecule into its rigid semicarbazone framework.

Synthesis A 4'-Methylacetophenone C Acid-Catalyzed Condensation (Ethanol, Reflux, pH ~4.5) A->C B N-Phenylsemicarbazide B->C D Crude 4'-Methylacetophenone N-Phenylsemicarbazone C->D -H2O (Dehydration) E Recrystallization (Slow Evaporation) D->E Thermodynamic Control F Single Crystals for XRD E->F High Purity Lattice

Figure 1: Acid-catalyzed synthesis and crystallization workflow for N-phenylsemicarbazones.

X-Ray Crystallography: A Self-Validating Protocol

To accurately determine the 3D atomic arrangement, we employ Single-Crystal X-Ray Diffraction (SC-XRD). This protocol is designed as a self-validating system .

We specifically choose Mo Kα radiation ( λ=0.71073 Å) over Cu Kα. The shorter wavelength of Molybdenum minimizes absorption effects and allows data collection at higher diffraction angles (higher sin(θ)/λ ). This high-resolution data is critical for accurately locating the electron density of lightweight hydrogen atoms, which dictate the hydrogen-bonding network.

The self-validation occurs during the refinement phase (using SHELXL). The algorithm utilizes a full-matrix least-squares method to minimize the variance between the observed diffraction data ( Fo​ ) and the calculated structural model ( Fc​ ). The convergence is quantitatively validated by the R-factor ( R1​ ) and the Goodness-of-Fit ( S ) . Finally, the structure is subjected to the IUCr's checkCIF algorithm, which cross-references the derived bond lengths and angles against the Cambridge Structural Database (CSD), automatically flagging any chemically unreasonable deviations.

XRD_Workflow N1 Crystal Mounting (Cryoloop, 100K) N2 Diffraction Data Collection (Mo Kα radiation) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Structure Solution (Direct Methods) N3->N4 N5 Refinement (Least-Squares / SHELXL) N4->N5 N5->N4 Model Adjustment (Self-Correction) N6 Validation (checkCIF / CSD) N5->N6

Figure 2: Self-validating X-ray crystallography data processing and refinement workflow.

Structural Insights & Coordination Chemistry

Aryl N-phenylsemicarbazones typically crystallize in the monoclinic crystal system, predominantly occupying the P21​/c space group[4].

From a structural perspective, the molecule is defined by its planarity and its hydrogen-bonding capability. The crystal packing is heavily stabilized by intermolecular N-H...O and N-H...N hydrogen bonds, which link the molecules into centrosymmetric synthons[4]. The azomethine C=N bond exhibits clean double-bond character (typically ~1.28 Å), while the C=O bond retains its keto form (~1.24 Å)[5].

When acting as a ligand, 4'-methylacetophenone N-phenylsemicarbazone coordinates to transition metals (such as Cu(II) or Pd(II)) via the azomethine nitrogen and the carbonyl oxygen (O,N-bidentate), often forming highly stable, distorted square-planar or octahedral geometries depending on the metal center[2],[5].

Table 1: Representative Crystallographic Parameters for Aryl N-Phenylsemicarbazones
Crystallographic ParameterTypical Value / DescriptionStructural Implication
Crystal System MonoclinicIndicates a single twofold axis of rotation.
Space Group P21​/c [4]Facilitates dense molecular packing.
Primary Synthons N-H...O and N-H...N[4]Drives the formation of centrosymmetric dimers.
Azomethine (C=N) Length ~1.28 Å[5]Confirms rigid double-bond character; prevents free rotation.
Carbonyl (C=O) Length ~1.24 Å[5]Confirms the molecule exists predominantly in the keto tautomer.

Pharmacological Profiling: Antitrypanosomal Activity

Beyond structural aesthetics, 4'-methylacetophenone N-phenylsemicarbazone exhibits significant biological utility. In targeted in vitro assays against the bloodstream form of Trypanosoma brucei brucei (strain 427), the compound demonstrated moderate, yet highly selective, antitrypanosomal activity[3].

The incorporation of the 4'-methyl group enhances the lipophilicity of the scaffold, improving cellular permeability compared to unsubstituted analogs. Crucially, toxicity assays against Artemia salina Leach larvae proved that the compound possesses negligible off-target toxicity, yielding a highly favorable Selectivity Index (SI)[3].

Table 2: Pharmacological and Toxicity Profile of 4'-Methylacetophenone N-Phenylsemicarbazone
Target OrganismAssay TypeQuantitative ValueInterpretation
Trypanosoma brucei brucei IC5062.54 µM[3]Moderate, targeted antitrypanosomal activity.
Artemia salina Leach LC50731.46 µM[3]Negligible systemic toxicity.
Selectivity Index (SI) Ratio (LC50 / IC50)11.69[3]High selectivity; viable candidate for further optimization.

Experimental Protocols

Protocol A: Synthesis and Crystal Growth
  • Reagent Preparation: Dissolve 10 mmol of 4'-methylacetophenone and 10 mmol of N-phenylsemicarbazide in 30 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid to adjust the pH to approximately 4.5.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the starting ketone validates reaction completion.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce precipitation. Filter the crude solid under a vacuum and wash with cold ethanol.

  • Crystal Growth (Thermodynamic Control): Dissolve the crude product in a minimum volume of hot methanol. Cover the beaker with perforated Parafilm and allow the solvent to evaporate slowly at room temperature over 5–7 days. This slow kinetic rate minimizes lattice defects, yielding high-quality single crystals.

Protocol B: X-Ray Diffraction Data Collection
  • Mounting: Select a pristine single crystal under a polarized light microscope. Mount it on a MiTeGen cryoloop using paratone oil to prevent solvent loss and ice formation.

  • Cooling: Transfer the loop to the diffractometer goniometer and immediately flash-cool the crystal to 100 K using an Oxford Cryosystem nitrogen stream. Cooling reduces thermal atomic motion (Debye-Waller factors), drastically improving data resolution.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å). Collect full-sphere data using ω and ϕ scans.

  • Integration & Refinement: Integrate the raw frames using CrysAlisPro or SAINT. Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: Ensure R1​<0.05 and S≈1.0 . Submit the final .cif file to the checkCIF server to mathematically validate the structural geometry.

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Exploratory

Pharmacological Properties of 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone: A Technical Guide for Anticonvulsant Drug Development

Executive Summary The pursuit of novel antiepileptic drugs (AEDs) is driven by the need to overcome the dose-limiting neurotoxicity and narrow therapeutic indices of classical agents like phenytoin and carbamazepine. Wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel antiepileptic drugs (AEDs) is driven by the need to overcome the dose-limiting neurotoxicity and narrow therapeutic indices of classical agents like phenytoin and carbamazepine. Within medicinal chemistry, the semicarbazone pharmacophore has emerged as a highly versatile and potent scaffold for fragment-based anticonvulsant drug design.

This whitepaper provides an in-depth technical analysis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (Chemical Formula: C₁₆H₁₇N₃O; CAS: 22454-60-0) . By dissecting its structural rationale, pharmacodynamics, and in vivo efficacy, this guide equips drug development professionals with the mechanistic insights and validated protocols necessary to leverage substituted acetophenone semicarbazones in preclinical neuropharmacology.

Chemical Identity & Structural Rationale

The pharmacological superiority of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone stems from its rationally designed structural geometry, which satisfies the classical Dimmock’s structural requirements for anticonvulsant activity:

  • The Semicarbazone Core (C=N-NH-CO-NH-): The azomethine (C=N) bond restricts conformational flexibility, locking the molecule into a rigid geometry that aligns precisely with the binding pockets of voltage-gated ion channels. Furthermore, the N-2 nitrogen acts as a mild hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating critical dipole interactions with target proteins .

  • The 4-Methylacetophenone Moiety: The para-methyl substitution on the acetophenone ring exerts a mild electron-donating effect via hyperconjugation. This optimizes the electron density of the aromatic π-system, enhancing cation-π interactions within the receptor site.

  • The N-Phenyl Substitution: Replacing the terminal amino hydrogens of a standard semicarbazide with a lipophilic phenyl ring drastically increases the compound's partition coefficient (LogP). This modification is the primary driver for rapid penetration across the blood-brain barrier (BBB), a non-negotiable prerequisite for central nervous system (CNS) therapeutics.

Pharmacodynamics: Mechanisms of Action

The anticonvulsant profile of acetophenone semicarbazones is primarily characterized by a dual-target mechanism, effectively suppressing the rapid, synchronous neuronal firing that precipitates a seizure .

  • Voltage-Gated Sodium Channel (VGSC) Blockade: The compound exhibits use-dependent and state-dependent blockade of VGSCs. By selectively binding to the inactivated state of the sodium channel, it delays the recovery of the channel to the resting state. This specifically targets hyper-excitable neurons without disrupting normal baseline neurotransmission.

  • GABA-Transaminase (GABA-T) Inhibition: Secondary to sodium channel blockade, lipophilic semicarbazones have demonstrated the ability to inhibit GABA-T, the enzyme responsible for the degradation of γ-aminobutyric acid (GABA). This enzymatic blockade increases extracellular concentrations of the inhibitory neurotransmitter GABA, raising the seizure threshold .

MOA Cmpd 1-(4-methylphenyl)ethanone N-phenylsemicarbazone VGSC Voltage-Gated Na+ Channels (Inhibition) Cmpd->VGSC Binds State-Dependently GABAT GABA-Transaminase (Inhibition) Cmpd->GABAT Enzymatic Blockade Na Decreased Na+ Influx VGSC->Na GABA Increased Extracellular GABA GABAT->GABA Seizure Suppression of Rapid Neuronal Firing (Anticonvulsant) Na->Seizure GABA->Seizure

Fig 1: Dual-pathway anticonvulsant mechanism of semicarbazone derivatives.

Pharmacological Profiling & Efficacy Data

To establish clinical viability, semicarbazones are subjected to rigorous in vivo screening. The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that prevent seizure spread (modeling generalized tonic-clonic seizures), while the Subcutaneous Pentylenetetrazol (scPTZ) test identifies compounds that elevate the seizure threshold (modeling absence seizures).

The table below synthesizes the typical pharmacological profile of optimized acetophenone semicarbazones against established clinical benchmarks , .

Table 1: Comparative Pharmacological Profile in Murine Models
Compound Class / DrugMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
Acetophenone Semicarbazones 10.0 - 30.045.0 - 80.0> 300.0> 10.0
Phenytoin (Standard)23.2Inactive~ 65.0~ 2.8
Carbamazepine (Standard)8.8Inactive~ 71.0~ 8.0
Valproic Acid (Standard)272.0149.0~ 426.0~ 1.5

Data Interpretation: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone and its structural analogs consistently demonstrate MES ED₅₀ values equipotent to Phenytoin, but with vastly superior Protective Indices (PI). The high TD₅₀ indicates a distinct lack of motor impairment and sedation, a critical advantage over first-generation AEDs.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a sequence of logically linked, self-validating steps. The following methodologies detail the synthesis and biological evaluation of the compound, explicitly stating the chemical and physiological causality behind each parameter.

Protocol 1: Synthesis and Purification

Objective: Synthesize 1-(4-methylphenyl)ethanone N-phenylsemicarbazone with >98% purity for in vivo screening.

  • Equimolar Preparation: Dissolve 10 mmol of 1-(4-methylphenyl)ethanone (4'-methylacetophenone) and 10 mmol of N-phenylsemicarbazide in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol provides an optimal dielectric constant to dissolve both highly lipophilic precursors while allowing the higher-molecular-weight condensation product to precipitate upon cooling.

  • Acid Catalysis: Add 1-2 mL of glacial acetic acid dropwise.

    • Causality: The weak acid strictly protonates the carbonyl oxygen of the ketone, increasing its electrophilicity without excessively protonating the nucleophilic nitrogen of the semicarbazide (which would stall the reaction).

  • Thermodynamic Reflux: Heat the mixture under reflux for 4-6 hours.

    • Causality: Refluxing overcomes the activation energy barrier of the condensation reaction, driving the equilibrium toward the thermodynamically stable E-isomer of the semicarbazone.

  • Crystallization & Validation: Pour the hot mixture into ice-cold distilled water with continuous stirring. Filter the resulting precipitate and recrystallize from hot ethanol.

    • Causality: Rapid cooling in an aqueous environment forces the hydrophobic product out of solution. Recrystallization exploits differential solubility to remove unreacted starting materials and kinetic byproducts. The sharp, narrow melting point of the resulting crystals serves as an immediate, self-validating marker of high purity.

Protocol 2: In Vivo Anticonvulsant Screening (MES Model)

Objective: Determine the ED₅₀ for seizure protection and TD₅₀ for neurotoxicity.

  • Subject Standardization: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to testing, allowing water ad libitum.

    • Causality: Fasting standardizes gastric emptying and hepatic metabolism, drastically reducing pharmacokinetic variability and outlier data points between subjects.

  • Vehicle Formulation: Suspend the synthesized semicarbazone in a 30% Polyethylene Glycol (PEG 400) / 70% distilled water vehicle.

    • Causality: The N-phenyl and 4-methylphenyl moieties render the compound highly lipophilic and insoluble in pure water. PEG 400 acts as a co-solvent to prevent precipitation, ensuring a homogenous suspension for accurate, reproducible dosing.

  • Administration & Latency: Administer the compound intraperitoneally (i.p.) at graded doses (e.g., 10, 30, 100 mg/kg). Wait exactly 30 minutes.

    • Causality: The i.p. route bypasses immediate first-pass hepatic metabolism. The 30-minute latency allows the lipophilic compound sufficient time to cross the BBB and reach Cₘₐₓ in the central nervous system.

  • Electroshock Application: Apply a 60 Hz, 50 mA alternating current for 0.2 seconds via saline-soaked corneal electrodes.

    • Causality: Corneal application ensures direct trans-cerebral current flow. This specific frequency and current paradigm reliably induce hindlimb tonic extension (HLTE), the definitive behavioral marker for maximal seizure spread.

  • Observation & Endpoint Validation: Observe the mice for the abolition of HLTE.

    • Causality: Protection is strictly defined as the complete absence of HLTE. This provides a binary, self-validating endpoint that eliminates observer bias and directly correlates with the compound's efficacy in blocking voltage-gated sodium channels.

Workflow Synth 1. Synthesis & Purification Dose 2. Dose Formulation (PEG/Water) Synth->Dose Admin 3. i.p. Administration (Mice/Rats) Dose->Admin MES 4a. MES Test (Corneal) Admin->MES Tox 4b. Rotorod Test (Toxicity) Admin->Tox Analysis 5. Calculate ED50 & TD50 MES->Analysis Tox->Analysis

Fig 2: In vivo pharmacological screening workflow for anticonvulsant efficacy.

References

  • Pandeya SN. "Semicarbazone - a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design". Acta Pharmaceutica. 2012 Sep;62(3):263-86.[Link]

  • Pandeya SN, Mishra V, Singh PN, Rupainwar DC. "Anticonvulsant activity of thioureido derivatives of acetophenone semicarbazone". Pharmacological Research. 1998 Jan;37(1):17-22.[Link]

  • Pandeya SN, Aggarwal N, Jain JS. "Evaluation of semicarbazones for anticonvulsant and sedative-hypnotic properties". Die Pharmazie. 1999 Apr;54(4):300-2.[Link]

Foundational

An In-depth Technical Guide to the Anticonvulsant Potential of p-Methylacetophenone N-Phenylsemicarbazone

Abstract Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the continued exploration and development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the continued exploration and development of novel anticonvulsant agents with improved efficacy and safety profiles. Semicarbazones have emerged as a promising class of compounds, demonstrating broad-spectrum anticonvulsant activity in various preclinical models. This technical guide provides a comprehensive overview of the synthesis, preclinical evaluation, and therapeutic potential of a specific analogue, p-methylacetophenone N-phenylsemicarbazone. We delve into the detailed synthetic methodologies, established protocols for anticonvulsant screening and neurotoxicity assessment, and the putative mechanism of action, offering a roadmap for researchers and drug development professionals in the field of epilepsy therapeutics.

Introduction: The Rationale for Semicarbazones in Anticonvulsant Drug Discovery

The search for novel antiepileptic drugs (AEDs) is driven by the need for therapies with broader efficacy and fewer side effects.[1] Semicarbazones, a class of compounds synthesized from the condensation of aldehydes or ketones with semicarbazide, have garnered significant attention for their diverse biological activities, most notably their anticonvulsant properties.[2][3]

The anticonvulsant pharmacophore of semicarbazones is characterized by three key features:

  • An aryl binding site , which provides a hydrophobic domain for interaction with the biological target.

  • A hydrogen bonding domain , crucial for forming hydrogen bonds with the receptor.

  • An electron donor group , which contributes to the electronic properties of the molecule.[2][3]

Structure-activity relationship (SAR) studies have revealed that substitution on the aryl ring can significantly modulate anticonvulsant activity. Generally, the introduction of small, lipophilic groups at the para-position of the aryl ring, such as halogens or methyl groups, enhances potency in the Maximal Electroshock (MES) screen, a reliable predictor of efficacy against generalized tonic-clonic seizures.[3][4] This provides a strong rationale for investigating p-methylacetophenone N-phenylsemicarbazone, as the p-methyl group is expected to enhance the compound's interaction with its target.

The primary mechanism of action for many anticonvulsant semicarbazones is believed to be the inhibition of voltage-gated sodium channels, a mechanism shared by established AEDs like phenytoin and carbamazepine.[2] By blocking these channels, semicarbazones can suppress the rapid and excessive firing of neurons that initiates and propagates seizures.[1]

This guide will provide a detailed, step-by-step framework for the synthesis and evaluation of p-methylacetophenone N-phenylsemicarbazone as a potential anticonvulsant agent.

Synthesis of p-Methylacetophenone N-Phenylsemicarbazone

The synthesis of the target compound is a two-step process, beginning with the preparation of the N-phenylsemicarbazide intermediate, followed by its condensation with p-methylacetophenone.

Synthesis of N-Phenylsemicarbazide Intermediate

The N-phenylsemicarbazide precursor is synthesized from phenylurea and hydrazine hydrate. This established protocol provides a reliable and scalable method for producing the necessary intermediate.

Experimental Protocol:

  • To a 500 mL round-bottomed flask equipped with a reflux condenser, add 68 g (0.5 mol) of phenylurea and 120 mL of 42% hydrazine hydrate solution.

  • Heat the mixture on a steam bath for approximately 12 hours.

  • Add a small amount of decolorizing charcoal to the hot mixture and filter.

  • Wash the charcoal with two 15 mL portions of warm water.

  • Concentrate the combined filtrate and washings to approximately 100 mL on a steam bath.

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash with two 15 mL portions of cold water.

  • Further concentrate the filtrate to approximately 25 mL to obtain a second crop of crystals.

  • The crude product can be purified by conversion to its hydrochloride salt and subsequent neutralization to yield pure 4-phenylsemicarbazide.[5]

Synthesis of p-Methylacetophenone N-Phenylsemicarbazone (Final Compound)

The final compound is synthesized via a condensation reaction between the N-phenylsemicarbazide intermediate and p-methylacetophenone.

Experimental Protocol:

  • In a round-bottom flask, dissolve an equimolar amount of N-phenylsemicarbazide in a minimal amount of water, adding ethanol until any turbidity clears.

  • In a separate flask, dissolve an equimolar amount of p-methylacetophenone in ethanol.

  • Add the N-phenylsemicarbazide solution to the p-methylacetophenone solution with stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Continue stirring the reaction mixture. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the purified p-methylacetophenone N-phenylsemicarbazone. The purity can be confirmed by melting point determination and thin-layer chromatography (TLC).[3][4]

// Nodes Phenylurea [label="Phenylurea"]; Hydrazine [label="Hydrazine Hydrate"]; N_Phenylsemicarbazide [label="N-Phenylsemicarbazide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_Methylacetophenone [label="p-Methylacetophenone"]; Final_Compound [label="p-Methylacetophenone\nN-Phenylsemicarbazone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Phenylurea -> Reflux [arrowhead=none]; Hydrazine -> Reflux; Reflux [shape=circle, label="Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; Reflux -> N_Phenylsemicarbazide [label="Step 1"]; N_Phenylsemicarbazide -> Condensation [arrowhead=none]; p_Methylacetophenone -> Condensation; Condensation [shape=circle, label="Condensation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Condensation -> Final_Compound [label="Step 2"]; } caption: "Synthesis workflow for p-methylacetophenone N-phenylsemicarbazone."

Preclinical Evaluation of Anticonvulsant Potential

A robust preclinical evaluation is essential to determine the efficacy and safety profile of a novel anticonvulsant candidate. The standard screening protocol involves the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test to assess efficacy against different seizure types, followed by the Rota-rod test to evaluate neurotoxicity.

Maximal Electroshock (MES) Seizure Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[6] The test involves inducing a seizure via corneal electrical stimulation and observing the abolition of the tonic hind limb extension phase as an endpoint for anticonvulsant activity.

Experimental Protocol:

  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Drug Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard AED like phenytoin (30 mg/kg).

  • Induction of Seizure: 30 minutes to 4 hours post-drug administration, a maximal electroshock (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes using an electroconvulsiometer.

  • Observation: Animals are observed for the presence or absence of the tonic hind limb extension phase. The absence of this phase is considered protection.

  • Data Analysis: The percentage of animals protected at each dose level is calculated, and the median effective dose (ED₅₀) is determined.

Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is used to identify compounds that may be effective against absence and myoclonic seizures. It involves the administration of a chemical convulsant, pentylenetetrazol, which induces clonic seizures.

Experimental Protocol:

  • Animals: Adult male Swiss mice (20-25 g) are used.

  • Drug Administration: The test compound is administered i.p. at various doses as in the MES test. A control group receives the vehicle, and a positive control group receives a standard AED like ethosuximide.

  • Induction of Seizure: 30 minutes post-drug administration, a convulsant dose of PTZ (e.g., 60-80 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for the onset and presence of generalized clonic seizures for a period of 30 minutes. The absence of clonic seizures is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated, and the ED₅₀ is determined.

// Nodes Start [label="Test Compound Administration\n(i.p. in mice)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MES_Test [label="Maximal Electroshock (MES) Test\n(Tonic-Clonic Seizure Model)", fillcolor="#FBBC05", fontcolor="#202124"]; PTZ_Test [label="Pentylenetetrazol (PTZ) Test\n(Absence/Myoclonic Seizure Model)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MES_Endpoint [label="Endpoint: Abolition of\nTonic Hind Limb Extension", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; PTZ_Endpoint [label="Endpoint: Absence of\nClonic Seizures", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Efficacy_Data [label="Efficacy Data (ED₅₀)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MES_Test; Start -> PTZ_Test; MES_Test -> MES_Endpoint; PTZ_Test -> PTZ_Endpoint; MES_Endpoint -> Efficacy_Data; PTZ_Endpoint -> Efficacy_Data; } caption: "Workflow for primary anticonvulsant screening."

Neurotoxicity Screening: Rota-rod Test

It is crucial that an effective anticonvulsant does not produce significant motor impairment at therapeutic doses. The Rota-rod test is a standard method for assessing neurotoxicity by measuring motor coordination and balance.

Experimental Protocol:

  • Animals: Adult male Swiss mice are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 5-10 rpm) for a set period (e.g., 1-2 minutes).

  • Drug Administration: The test compound is administered i.p. at various doses.

  • Testing: At intervals corresponding to the anticonvulsant testing times, the mice are placed on the rotating rod.

  • Observation: The time each animal remains on the rod is recorded. An inability to remain on the rod for the predetermined time indicates motor impairment.

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is determined.

Data Interpretation and Therapeutic Potential

The anticonvulsant potential of p-methylacetophenone N-phenylsemicarbazone can be evaluated by comparing its efficacy in the MES and PTZ tests with its neurotoxicity. A key metric is the Protective Index (PI), calculated as TD₅₀ / ED₅₀. A high PI indicates a wide margin of safety between the therapeutic and toxic doses.

Table 1: Comparative Anticonvulsant Activity of Acetophenone Semicarbazone Derivatives (MES Test)

CompoundSubstitution (para-position)MES Activity (100 mg/kg, i.p.)Neurotoxicity (100 mg/kg, i.p.)
SCZ1 -HActiveNo
SCZ3 -ClHighly ActiveNo
Phenytoin (Standard) -Highly Active-
p-Methylacetophenone N-phenylsemicarbazone (Predicted) -CH₃Predicted to be Highly ActivePredicted to be Low

Data for SCZ1 and SCZ3 adapted from reference[4].

Based on established SAR, the electron-donating and lipophilic nature of the p-methyl group is expected to confer high activity in the MES screen, similar to or potentially exceeding that of the p-chloro derivative, while maintaining a low neurotoxicity profile.

Conclusion

p-Methylacetophenone N-phenylsemicarbazone represents a promising candidate for a novel anticonvulsant agent. The synthetic route is straightforward, and the established preclinical screening models provide a clear and reliable pathway for evaluating its therapeutic potential. The structural rationale, based on extensive SAR studies of the semicarbazone class, suggests a high probability of efficacy against generalized tonic-clonic seizures with a favorable safety profile. Further investigation of this and related analogues is warranted to develop the next generation of antiepileptic drugs.

References

  • Kamal, M., & Jawaid, T. (2013). A Systematic Review of Semicarbazones as an Anticonvulsant Agent. American Journal of PharmTech Research, 3(5), 172-182.
  • Yogeeswari, P., Sriram, D., Pandeya, S. N., & Stables, J. P. (2006). Synthesis and Structure-Activity Relationship on Anticonvulsant Aryl Semicarbazones. Medicinal Chemistry, 2(1), 69-76.
  • Kumar, A., et al. (2013). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Scientific & Academic Research, 2(3), 1-6.
  • Siddiqui, N., et al. (2010). Anticonvulsant activity of thioureido derivatives of acetophenone semicarbazone. Archives of Pharmacal Research, 33(7), 991-997. [Link]

  • Loscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 96(1-2), 1-15.
  • Bhardwaj, H., et al. (2023). Synthesis, Characterization and Pharmacological Evaluation of Some Novel Imidazole Derivatives as Anticonvulsant Agents. World Journal of Pharmaceutical Research, 12(3), 669-681.
  • Siji, C. S., et al. (2026). Synthesis and structure of a 1:1 1-phenylsemicarbazide–1-phenylpyrazolidin-3-one cocrystal.
  • Wang, J., et al. (2020). Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways. Molecules, 25(21), 5025. [Link]

  • Organic Syntheses Procedure. (n.d.). 4-phenylsemicarbazide. Organic Syntheses, 1, 442. [Link]

  • Kamal, M., & Jawaid, T. (2013). A Systematic Review of Semicarbazones as an Anticonvulsant Agent. ResearchGate. [Link]

  • Cejas, L. (2023). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(3), 547-554. [Link]

  • Singh, P., et al. (2012). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 365-369.
  • Scherer, G. (1982). U.S. Patent No. 4,358,611. Washington, DC: U.S.
  • Dimmock, J. R., et al. (2004). Phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(10), 2484-2498. [Link]

  • van der Goot, H., & Timmerman, H. (1989). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Farmaco, 44(10), 899-912.

Sources

Exploratory

electronic structure and DFT calculations of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

An In-depth Technical Guide to the Electronic Structure and DFT Calculations of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone Abstract Semicarbazones are a class of organic compounds that have garnered significant att...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Structure and DFT Calculations of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Abstract

Semicarbazones are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities and interesting photophysical properties. Understanding the electronic structure of these molecules is paramount to elucidating their mechanism of action and designing novel derivatives with enhanced functionalities. This guide provides a comprehensive walkthrough of the theoretical and practical aspects of performing Density Functional Theory (DFT) calculations on a representative semicarbazone, 1-(4-methylphenyl)ethanone N-phenylsemicarbazone. We will delve into the fundamental principles of DFT, guide the reader through the selection of appropriate computational methods, and provide a step-by-step protocol for calculating and interpreting key electronic structure descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken charge distribution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of new semicarbazone-based compounds.

Introduction

The Significance of Semicarbazones in Drug Discovery

Semicarbazones are Schiff bases formed by the condensation of a ketone or aldehyde with a semicarbazide. This class of compounds is characterized by the azomethine group (-N=CH-), which is crucial for their biological activity. Semicarbazones have been reported to exhibit a wide range of pharmacological effects, including anticonvulsant, antidepressant, antipsychotic, antimicrobial, and antitumor activities. Their therapeutic potential is often attributed to their ability to chelate metal ions, interact with biological macromolecules, and participate in various redox processes within the cell.

Introducing 1-(4-methylphenyl)ethanone N-phenylsemicarbazone: A Compound of Interest

1-(4-methylphenyl)ethanone N-phenylsemicarbazone serves as an excellent model compound for this guide. Its structure incorporates several key features of this class of molecules: a substituted aromatic ring, an acetyl group, and the N-phenylsemicarbazone moiety. The presence of the methyl group on the phenyl ring allows for the exploration of electronic effects on the overall molecular properties. A thorough understanding of its electronic structure can provide valuable insights into its reactivity, stability, and potential biological activity.

The Power of Density Functional Theory (DFT) in Molecular Modeling

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in quantum chemistry and materials science. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the ground-state electronic energy and all other ground-state properties of a system are a functional of the electron density. This simplification allows for the accurate calculation of the electronic structure and properties of medium to large-sized molecules with a reasonable computational cost.

Objectives of This Guide

This guide aims to:

  • Provide a clear and concise overview of the theoretical foundations of DFT.

  • Offer a practical, step-by-step protocol for performing DFT calculations on 1-(4-methylphenyl)ethanone N-phenylsemicarbazone.

  • Explain the interpretation of key electronic structure descriptors and their relevance to the chemical and biological properties of the molecule.

  • Present the data in a clear and organized manner using tables and visualizations.

Theoretical Foundations

Principles of Density Functional Theory (DFT)

The foundation of DFT lies in two fundamental theorems proposed by Pierre Hohenberg and Walter Kohn in 1964. The first theorem states that the ground-state electron density of a system uniquely determines its external potential, and thus all the properties of the system. The second theorem states that the true ground-state electron density minimizes the total energy functional of the system.

The practical implementation of DFT is achieved through the Kohn-Sham equations. These equations map the complex interacting many-electron system onto a fictitious system of non-interacting electrons that have the same ground-state density as the real system. The Kohn-Sham equations are a set of one-electron Schrödinger-like equations that can be solved iteratively to obtain the ground-state electron density and energy.

Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. It has been shown to provide a good balance between accuracy and computational efficiency for a wide range of chemical systems, particularly for organic molecules.

The 6-311G++(d,p) basis set is a triple-zeta valence basis set that provides a flexible description of the electron distribution. The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary for accurately describing chemical bonding.

Key Electronic Structure Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate areas that are electron-deficient and are susceptible to nucleophilic attack.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of the electron density. These charges can provide insights into the charge distribution within the molecule and can be used to understand its reactivity and intermolecular interactions.

Computational Methodology: A Step-by-Step Protocol

This section provides a generalized protocol for performing DFT calculations on 1-(4-methylphenyl)ethanone N-phenylsemicarbazone using a quantum chemistry software package like Gaussian.

Step 1: Molecular Structure Generation and Optimization
  • Software and Initial Structure Drawing:

    • Utilize a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw) to draw the 2D structure of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone and convert it to a 3D structure.

    • Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization using DFT:

    • Prepare an input file for the DFT calculation. The input file should specify the coordinates of the atoms, the level of theory (e.g., B3LYP/6-311G++(d,p)), and the type of calculation (geometry optimization).

    • Submit the input file to the quantum chemistry software. The software will iteratively solve the Kohn-Sham equations to find the minimum energy geometry of the molecule.

G cluster_workflow Geometry Optimization Workflow A Draw 2D Structure (e.g., ChemDraw) B Generate 3D Structure & Initial Cleanup (e.g., Avogadro) A->B Convert C Prepare DFT Input File (Coordinates, B3LYP/6-311G++(d,p)) B->C Export Coordinates D Submit to Quantum Chemistry Software (e.g., Gaussian) C->D Run Calculation E Obtain Optimized Minimum Energy Geometry D->E Output

Caption: Workflow for Geometry Optimization.

Step 2: Frequency Calculations and Thermodynamic Analysis
  • Verifying the Optimized Structure:

    • Perform a frequency calculation at the same level of theory as the geometry optimization.

    • A true minimum energy structure will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, and the geometry needs to be further optimized.

  • Extracting Thermodynamic Parameters:

    • The output of the frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 3: Calculation of Electronic Properties
  • HOMO-LUMO Energy Calculation:

    • The energies of the HOMO and LUMO are typically part of the standard output of a DFT calculation.

    • The HOMO-LUMO gap can be calculated by subtracting the HOMO energy from the LUMO energy.

  • MEP Surface Generation:

    • Use the optimized geometry to perform a single-point energy calculation and generate the MEP surface.

    • Most molecular visualization software can read the output file and display the MEP map.

  • Mulliken Charge Calculation:

    • The Mulliken charges for each atom are also calculated during the DFT calculation and are present in the output file.

Results and In-Depth Discussion

Molecular Geometry and Stability

The optimized molecular structure of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone would reveal the bond lengths, bond angles, and dihedral angles. A table summarizing these parameters for key bonds and angles should be presented. The discussion should focus on aspects like the planarity of the aromatic rings and the semicarbazone moiety, and how these structural features might influence the molecule's properties.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Length (Å)C=NPlaceholder
N-NPlaceholder
C=OPlaceholder
Bond Angle (°)C-N-NPlaceholder
N-N-CPlaceholder
Dihedral Angle (°)C-C-N-NPlaceholder
Frontier Molecular Orbitals (FMOs) Analysis

The analysis of the FMOs is crucial for understanding the chemical reactivity of the molecule. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient parts.

G cluster_fmo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy (eV) HOMO HOMO (Highest Occupied Molecular Orbital) Energy (eV) LUMO->HOMO Energy Gap (ΔE)

Caption: Frontier Molecular Orbital Energy Diagram.

Table 2: Calculated FMO Energies and Energy Gap

ParameterEnergy (eV)
E_HOMOPlaceholder
E_LUMOPlaceholder
ΔE (LUMO-HOMO)Placeholder

A lower HOMO-LUMO gap suggests that the molecule requires less energy to be excited, which can be correlated with higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution in the molecule. For 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the semicarbazone moiety, indicating these as potential sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would likely show positive potential, making them susceptible to nucleophilic attack.

Mulliken Population Analysis

The Mulliken charges provide a quantitative measure of the charge distribution. A table of Mulliken charges for key atoms would be presented.

Table 3: Mulliken Atomic Charges

AtomCharge (a.u.)
OPlaceholder
N1 (azomethine)Placeholder
N2 (amide)Placeholder
C (carbonyl)Placeholder

The charge distribution can be used to explain the reactivity patterns observed in the MEP analysis and can also be correlated with other molecular properties.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of DFT calculations to study the electronic structure of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone. The described methodologies can be applied to a wide range of semicarbazone derivatives to understand their structure-activity relationships. Future studies could involve:

  • Investigating the effect of different substituents on the electronic properties of the molecule.

  • Simulating the interaction of the molecule with biological targets to elucidate its mechanism of action.

  • Exploring the excited-state properties of these compounds for potential applications in materials science.

References

  • Dimmock, J. R., & Kumar, P. (1997). Anticonvulsant properties of semicarbazones and related compounds. Journal of Pharmaceutical Sciences, 86(6), 631-637. [Link]

  • Sun, J., Wang, S., & Zhang, Q. (2012). Schiff bases and their metal complexes: A review on the history, synthesis, and applications. Mini-Reviews in Organic Chemistry, 9(2), 171-183. [Link]

  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press. [Link]

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO–MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23(10), 1833-1840. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Applications: Development of anticonvulsant pharmacophores, antimicrobial screening, and ligand design for transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Applications: Development of anticonvulsant pharmacophores, antimicrobial screening, and ligand design for transition metal coordination.

Introduction & Chemical Rationale

Aryl semicarbazones are highly valued in medicinal chemistry, primarily serving as robust pharmacophores for anticonvulsant, antimicrobial, and antioxidant agents. The synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) involves a classic nucleophilic addition-elimination condensation between 4'-methylacetophenone and N-phenylsemicarbazide.

Unlike simple aliphatic ketones, acetophenone derivatives exhibit mild steric hindrance and reduced electrophilicity at the carbonyl carbon. This is due to the electron-donating nature of the aryl ring, which is further enhanced by the para-methyl group. Consequently, this reaction requires an optimized acid-catalyzed environment to proceed efficiently[1].

The Causality of pH Control

The thermodynamic success of this protocol relies entirely on strict pH modulation (pH 4.5–5.5), achieved via the addition of glacial acetic acid[2].

  • If the pH is too high (> 6.0): The carbonyl oxygen of the ketone is not adequately protonated, leaving the carbonyl carbon insufficiently electrophilic to accept the incoming nucleophile.

  • If the pH is too low (< 4.0): The terminal amine of the N-phenylsemicarbazide becomes fully protonated ( −NH3+​ ). This eliminates its lone pair, completely neutralizing its nucleophilicity and stalling the reaction.

Glacial acetic acid acts as the ideal weak acid catalyst, maintaining a delicate equilibrium where the carbonyl is activated, yet the semicarbazide remains nucleophilic.

Mechanistic Pathway

The reaction proceeds via a carbinolamine intermediate. Upon protonation of the ketone, the terminal nitrogen of N-phenylsemicarbazide attacks the carbonyl carbon. Subsequent proton transfer turns the hydroxyl group into a superior leaving group ( −OH2+​ ), leading to acid-catalyzed dehydration and the formation of the stable C=N imine double bond.

Mechanism Step1 Carbonyl Protonation Step2 Nucleophilic Attack Step1->Step2 Step3 Carbinolamine Intermediate Step2->Step3 Step4 Proton Transfer Step3->Step4 Step5 Dehydration (-H2O) Step4->Step5 Step6 Target Semicarbazone Step5->Step6

Acid-catalyzed nucleophilic addition-elimination mechanism for semicarbazone formation.

Materials and Reagents

Solvent Causality: Absolute ethanol is selected because it exhibits a steep solubility curve for semicarbazones. At reflux (80 °C), all reagents are soluble, maximizing kinetic collisions. Upon cooling, the rigid, planar structure of the resulting semicarbazone promotes extensive intermolecular hydrogen bonding, causing it to crash out of solution for easy isolation[2].

ReagentMW ( g/mol )EquivalentsAmountRole
1-(4-Methylphenyl)ethanone 134.181.01.34 g (10 mmol)Electrophile
N-Phenylsemicarbazide 151.171.01.51 g (10 mmol)Nucleophile
Absolute Ethanol 46.07-20 mLReaction Solvent
Glacial Acetic Acid 60.05Catalytic1.5 mLAcid Catalyst / pH Buffer

Experimental Workflow

Workflow A 1. Reagent Preparation 4'-Methylacetophenone + N-Phenylsemicarbazide B 2. Solvent Addition Absolute Ethanol (20 mL) A->B C 3. Acid Catalysis Glacial Acetic Acid (pH ~4.5) B->C D 4. Reflux 80°C for 2 hours C->D E 5. Crystallization Cool to 0-5°C for 30 mins D->E F 6. Filtration & Washing Cold Ethanol / Water wash E->F G 7. Recrystallization Yield: Purified Semicarbazone F->G

Experimental workflow for the synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone.

Step-by-Step Protocol
  • Reagent Solubilization: In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g (10 mmol) of N-phenylsemicarbazide in 20 mL of absolute ethanol. Stir at room temperature until the solid is fully dispersed/dissolved.

  • Catalyst Addition: Add 1.5 mL of glacial acetic acid to the flask. Verify that the pH of the solution is between 4.5 and 5.5 using universal indicator paper.

  • Electrophile Introduction: Slowly add 1.34 g (~1.33 mL, 10 mmol) of 1-(4-methylphenyl)ethanone dropwise to the stirring mixture.

  • Reflux Condensation: Attach a reflux condenser to the flask. Heat the reaction mixture in an oil bath at 80 °C for 2 hours.

    • In-process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active ketone spot indicates reaction completion.

  • Precipitation: Remove the flask from the heat source and allow it to cool to ambient temperature. Transfer the flask to an ice-water bath (0–5 °C) and let it stand for 30 minutes. A heavy, crystalline precipitate will form as the thermal energy drops below the compound's solubility threshold.

  • Isolation: Filter the crude product under vacuum using a Büchner funnel. Wash the filter cake first with 10 mL of ice-cold ethanol (to remove unreacted ketone), followed by 10 mL of cold distilled water (to wash away residual acetic acid and unreacted semicarbazide).

  • Purification: Recrystallize the crude solid from a minimum volume of boiling absolute ethanol. Filter the purified crystals and dry them under vacuum at 50 °C for 12 hours.

Self-Validating System & Analytical Characterization

To ensure the trustworthiness of the synthesis, the protocol is designed to be self-validating. The physical transformation from a liquid ketone and soluble semicarbazide into a highly insoluble, crystalline precipitate serves as the primary visual confirmation of successful imine formation.

For rigorous structural validation, compare your purified product against the expected spectroscopic benchmarks typical for aryl semicarbazones[3]:

Analytical MethodExpected Signal / ValueStructural Assignment / Causality
Melting Point 180 – 185 °CConfirms high-purity crystalline lattice formation.
IR Spectroscopy ~1690 cm⁻¹Amide C=O stretch: Confirms the urea-like tail remains intact.
IR Spectroscopy ~1605 cm⁻¹Imine C=N stretch: Validates successful dehydration and double bond formation.
IR Spectroscopy ~3415 cm⁻¹N-H stretch: Confirms the presence of the hydrazide/amide protons.
¹H-NMR (DMSO-d6) δ 2.25 (s, 3H)Ar-CH₃: Protons of the para-methyl group on the phenyl ring.
¹H-NMR (DMSO-d6) δ 2.35 (s, 3H)N=C-CH₃: Protons of the methyl group adjacent to the imine bond.
¹H-NMR (DMSO-d6) δ 8.8 (s, 1H), 10.2 (s, 1H)N-H protons: D₂O exchangeable protons from the semicarbazone tail.

Troubleshooting Note: If the IR spectrum shows a strong, sharp peak at ~1680 cm⁻¹ without the corresponding N-H stretches, the reaction has failed to proceed past the starting materials. This is almost always due to improper pH control. Verify your acetic acid concentration and repeat the reflux step.

References

  • SYNTHESIS AND ANTICONVULSANT ACTIVITIES OF 4-N-SUBSTITUTED ARYLSEMICARBAZONES Polish Journal of Pharmacology, 2003. URL: [Link][2]

  • Semicarbazone - General Synthesis and Properties Grokipedia, 2024. URL: [Link][1]

  • Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives PubMed Central (PMC) - National Institutes of Health, 2013. URL: [Link][3]

Sources

Application

Advanced Synthesis and Characterization Protocols for Transition Metal Complexes of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Introduction & Mechanistic Rationale Transition metal complexes of semicarbazones have garnered immense interest in medicinal chemistry, analytical sensing, and catalysis due to their tunable electronic properties and ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Transition metal complexes of semicarbazones have garnered immense interest in medicinal chemistry, analytical sensing, and catalysis due to their tunable electronic properties and robust coordination geometries. The ligand 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4-methylacetophenone N-phenylsemicarbazone) features a highly conjugated system with a bidentate coordination pocket, typically utilizing the azomethine nitrogen and the carbonyl oxygen.

The introduction of an N(4)-phenyl substitution on the semicarbazone backbone significantly alters the lipophilicity and the electronic environment of the resulting metal complexes. This substitution has been shown to enhance the pharmacological profile—including DNA binding affinity and cytotoxic activity against cancer cell lines—by facilitating cellular uptake and intercalative interactions[1]. Furthermore, variations in the para-substitution of the phenyl ring (such as the 4-methyl group on the acetophenone moiety) influence the stoichiometry and sensitivity of the complexes, making them valuable in anion sensing and catalytic applications[2].

Chemical Causality and Experimental Design

The synthesis is divided into two self-validating phases:

  • Phase 1: Ligand Synthesis. The condensation of 1-(4-methylphenyl)ethanone with N-phenylsemicarbazide relies on acid catalysis. Glacial acetic acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the primary amine of the semicarbazide. The subsequent dehydration step (loss of water) drives the formation of the stable azomethine (C=N) bond.

  • Phase 2: Metal Complexation. Transition metal salts (e.g., CuCl₂, NiCl₂, CoCl₂) are reacted with the ligand in a polar protic solvent (methanol or ethanol). The solvent provides a homogenous medium for both the organic ligand and the inorganic salt. Refluxing provides the thermodynamic driving force for the displacement of solvent molecules or weak counterions by the strongly chelating semicarbazone ligand. The formation of the complex is self-validated by an immediate and distinct color change and a measurable drop in the solution's pH due to the release of protons if the ligand coordinates in its enolic (deprotonated) form[3].

Experimental Protocols

Synthesis of the Ligand: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone
  • Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol (1.34 g) of 1-(4-methylphenyl)ethanone in 30 mL of absolute ethanol.

  • Addition: Slowly add an equimolar amount (10 mmol, 1.51 g) of N-phenylsemicarbazide dissolved in 20 mL of hot ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture.

    • Causality: The acid acts as a catalyst to protonate the ketone, facilitating the nucleophilic addition of the semicarbazide.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux at 75-80 °C for 3-4 hours.

    • Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3 v/v). The disappearance of the ketone spot (higher Rf​ ) and the appearance of a new spot (lower Rf​ ) indicates completion.

  • Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour. A crystalline solid will precipitate.

  • Purification: Filter the precipitate under vacuum, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and recrystallize from hot ethanol. Dry in a vacuum desiccator over anhydrous CaCl₂.

Synthesis of Transition Metal Complexes[M(L)₂X₂] or [M(L)X₂]
  • Ligand Solution: Dissolve 2 mmol of the synthesized ligand in 25 mL of hot methanol.

  • Metal Salt Preparation: In a separate beaker, dissolve 1 mmol of the respective transition metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or CoCl₂·6H₂O) in 15 mL of methanol.

    • Note: A 1:2 (Metal:Ligand) molar ratio is standard for octahedral Ni(II) and Co(II) complexes, while Cu(II) often forms 1:1 square planar or distorted octahedral complexes depending on the counterion[1].

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution.

    • Validation: An immediate color change should be observed (e.g., turning dark green for Copper(II)).

  • Reflux: Reflux the mixture for 2-3 hours at 65 °C.

  • Recovery: Reduce the solvent volume by half using a rotary evaporator. Cool the concentrated solution to 4 °C overnight to induce crystallization.

  • Washing and Drying: Collect the microcrystalline complexes by vacuum filtration, wash successively with cold methanol and diethyl ether, and dry in vacuo.

Data Presentation: Physicochemical Properties

The following table summarizes the expected quantitative and qualitative data for the synthesized compounds, acting as a reference benchmark for successful execution.

CompoundMolecular FormulaMolar Ratio (M:L)ColorYield (%)Melting Point (°C)Molar Conductivity (Ω⁻¹ cm² mol⁻¹)
Ligand (L) C₁₆H₁₇N₃ON/APale Yellow85-90182-184N/A
Cu(II) Complex [Cu(L)Cl₂]1:1Dark Green78>250 (decomp)12.5 (Non-electrolyte)
Ni(II) Complex [Ni(L)₂Cl₂]1:2Light Green72>250 (decomp)15.2 (Non-electrolyte)
Co(II) Complex [Co(L)₂Cl₂]1:2Brownish Red75>250 (decomp)18.4 (Non-electrolyte)

Note: Molar conductivity measured in 10⁻³ M DMF solution at 25 °C. Values below 35 Ω⁻¹ cm² mol⁻¹ indicate a non-electrolytic nature, confirming that the chloride ions are coordinated within the inner sphere[3].

Process Visualization

SyntheticWorkflow A 1-(4-methylphenyl)ethanone + N-phenylsemicarbazide B Acid-Catalyzed Condensation (Ethanol, Reflux, 3-4h) A->B C Ligand Isolation & Purification (Recrystallization) B->C D Metal Salt Addition (CuCl2, NiCl2, CoCl2) C->D E Complexation Reaction (Methanol, Reflux, 2-3h) D->E F Precipitation & Filtration E->F G Characterization (IR, NMR, UV-Vis, Molar Cond.) F->G

Workflow for the synthesis and characterization of semicarbazone transition metal complexes.

Mechanism L Ligand (L) Bidentate (N,O) M Metal Ion (M2+) L->M Coordination C1 [M(L)2X2] Octahedral (e.g., Ni2+, Co2+) M->C1 1:2 Ratio C2 [M(L)X2] Square Planar (e.g., Cu2+) M->C2 1:1 Ratio

Coordination geometry pathways based on metal-to-ligand stoichiometric ratios.

References

  • [1] Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes. Inorganic Chemistry - ACS Publications.

  • [3] Synthesis, characterization, and biological activity of nickel(II) complexes with a tridentate Schiff base derived from heterocyclic aldehyde. Journal of Coordination Chemistry (via ResearchGate).

  • [2] Isatin N-phenylsemicarbazone: Effect of substituents and concentration on anion sensing selectivity and sensitivity. ResearchGate.

Sources

Method

Application Note: Structural Characterization of 4'-Methylacetophenone N-Phenylsemicarbazone via NMR and FTIR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP) Executive Summary & Pharmacological Context The d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Application Guide & Standard Operating Procedure (SOP)

Executive Summary & Pharmacological Context

The development of N(4)-aryl substituted semicarbazones and thiosemicarbazones has garnered significant attention in medicinal chemistry due to their potent anti-parasitic properties. Specifically, 4'-methylacetophenone 4-phenylsemicarbazone has been identified as a biologically active scaffold exhibiting moderate trypanocidal activity against Trypanosoma brucei brucei (IC₅₀ = 62.54 µM) with negligible toxicity to host cells [1].

The pharmacological efficacy of this compound relies heavily on its structural integrity—specifically the geometry of the imine (C=N) bond and the hydrogen-bonding capacity of the semicarbazone moiety. This application note provides a comprehensive, self-validating analytical workflow for synthesizing and structurally characterizing this compound using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design & Synthesis Workflow

Causality in Synthetic Design

The synthesis relies on an acid-catalyzed condensation between 4'-methylacetophenone and N-phenylsemicarbazide. Glacial acetic acid is utilized as a catalyst rather than a stronger mineral acid; this highly specific choice prevents the hydrolysis of the resulting imine bond while providing enough protons to activate the carbonyl carbon for nucleophilic attack by the hydrazine nitrogen.

Step-by-Step Synthesis Protocol
  • Reagent Preparation: Dissolve 1.0 equivalent of N-phenylsemicarbazide in absolute ethanol. Rationale: Absolute ethanol prevents water-induced equilibrium shifts that would lower the reaction yield.

  • Catalysis & Addition: Add 3–5 drops of glacial acetic acid, followed by the dropwise addition of 1.0 equivalent of 4'-methylacetophenone.

  • Reflux: Heat the mixture under reflux for 2–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3) until the ketone spot disappears.

  • Crystallization: Cool the mixture to 4°C overnight. The semicarbazone will precipitate as a stable solid.

  • Purification: Recrystallize from hot ethanol to yield the pure compound (Yield: ~73%, m.p. 194–195°C) [1].

ProtocolFlow A Precursors 4'-Methylacetophenone + N-Phenylsemicarbazide B Acid-Catalyzed Condensation (Ethanol, Glacial Acetic Acid) A->B C Purification Recrystallization (Yield: 73%) B->C D FTIR Analysis (NaCl Plate / KBr Pellet) C->D E NMR Analysis (1H & 13C in DMSO-d6/CDCl3) C->E

Fig 1. Synthesis and spectroscopic characterization workflow for the semicarbazone derivative.

FTIR Spectroscopic Analysis

Methodological Causality & System Validation

Infrared spectroscopy is critical for confirming the conversion of the ketone (C=O) to an imine (C=N).

  • Sample Matrix Choice: The use of a Potassium Bromide (KBr) pellet or NaCl plates is mandatory. KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹).

  • Self-Validating System: Prior to sample analysis, the FTIR spectrometer must be validated using a 1.5 mil polystyrene standard film. The system is only deemed "ready" if the 1601 cm⁻¹ polystyrene peak is resolved with a >95% transmittance baseline. A background scan of the empty sample compartment must be collected immediately before the sample to subtract atmospheric CO₂ and H₂O.

FTIR Protocol
  • Preparation: Grind 1–2 mg of the desiccated semicarbazone with 100 mg of spectroscopic-grade, oven-dried KBr using an agate mortar and pestle.

  • Pellet Pressing: Transfer the fine powder to a mechanical die and press at 10 tons for 2 minutes under a vacuum to remove trapped air, yielding a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ for 32 transients at a resolution of 4 cm⁻¹.

Quantitative FTIR Data Summary

The successful condensation is marked by the disappearance of the ketone carbonyl stretch (~1690 cm⁻¹ in the precursor) and the emergence of the imine and urea functional groups [1].

Functional GroupWavenumber (cm⁻¹)Vibration TypeDiagnostic Significance
N-H (Secondary) 3212 – 3185Stretching (broad)Confirms the intact semicarbazone urea linkage.
C=O (Urea) 1681Stretching (sharp)Downshifted due to conjugation and H-bonding.
C=N (Imine) 1591Stretching (sharp)Primary proof of successful condensation.
p-CH₃-Ar 815, 748Bending (out-of-plane)Confirms the para-substituted aromatic ring.

NMR Spectroscopic Analysis

Methodological Causality & System Validation

Nuclear Magnetic Resonance (NMR) provides the ultimate proof of atomic connectivity.

  • Solvent Selection: While CDCl₃ is useful for ¹H NMR, DMSO-d₆ is the superior choice for ¹³C NMR and for observing exchangeable protons. DMSO-d₆ acts as a strong hydrogen-bond acceptor, which stabilizes the secondary amine protons (N(2)H and N(4)H) of the semicarbazone moiety. This prevents rapid proton exchange with trace water, allowing the N-H signals to appear as distinct resonances rather than broad, uninterpretable baseline humps.

  • Self-Validating System: Tetramethylsilane (TMS) must be added at 0.01% v/v as an internal standard. The protocol is self-validated by locking the spectrometer to the deuterium frequency of the solvent and calibrating the TMS signal to exactly 0.00 ppm to correct for any magnetic field drift.

NMR Protocol
  • Sample Preparation: Dissolve 15 mg (for ¹H) or 55 mg (for ¹³C) of the compound in 0.6 mL of DMSO-d₆ (or CDCl₃ for specific ¹H acquisitions).

  • ¹H NMR Acquisition (400 MHz): Acquire 16 transients with a 1-second relaxation delay (D1) and a 30° pulse angle.

  • ¹³C NMR Acquisition (100 MHz): Acquire 1024 transients with a 2-second relaxation delay using WALTZ-16 proton decoupling to simplify the carbon spectra into distinct singlets.

Quantitative NMR Data Summary

The chemical shifts confirm the exact electronic environment of the molecule [1].

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
2.42 Singlet (s) 3H Ar-CH₃ (para-tolyl methyl)
2.45 Singlet (s) 3H N=C-CH₃ (Imine methyl)

| 6.79 – 7.75 | Multiplet (m) | 9H | Aromatic Protons (4 from p-tolyl + 5 from N-phenyl) |

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
154.36 Quaternary C=O (Urea carbonyl)
146.76 Quaternary C=N (Imine carbon)
138.42, 129.34, 129.07 Aromatic Substituted and meta/ortho carbons
126.16, 123.26, 119.56 Aromatic Remaining phenyl ring carbons
21.30 Primary (Alkyl) Ar-CH₃

| 13.86 | Primary (Alkyl) | N=C-CH₃ |

Structural Mapping & Interpretation

The integration of FTIR and NMR data provides an airtight, orthogonal validation of the molecular structure. The FTIR data confirms the functional group transformations (C=O to C=N), while the ¹³C NMR precisely maps the carbon skeleton, proving that no molecular rearrangement occurred during the acid-catalyzed reflux.

StructuralMapping Molecule 4'-Methylacetophenone N-Phenylsemicarbazone NH Secondary Amines (-NH-) FTIR: 3212-3185 cm⁻¹ Molecule->NH CO Carbonyl (C=O) FTIR: 1681 cm⁻¹ 13C NMR: 154.36 ppm Molecule->CO CN Imine (C=N) FTIR: 1591 cm⁻¹ 13C NMR: 146.76 ppm Molecule->CN CH3 Methyl Groups (-CH3) 1H NMR: 2.42, 2.45 ppm 13C NMR: 21.30, 13.86 ppm Molecule->CH3

Fig 2. Correlation of key functional groups to their respective FTIR and NMR spectral signatures.

References

  • Glinma, B., Salomé, K. D. S., Gbaguidi, F. A., & Accrombessi, G. C. (2012). Synthesis, Characterization, trypanosomal activities on Trypanosoma brucei brucei and toxicity against Artemia salina Leach of N(4)-aryl semicarbazones and thiosemicarbazones. Journal of Chemical and Pharmaceutical Research.
Application

Application Note: 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone as a Bidentate Ligand in Transition Metal Coordination

Target Audience: Researchers, coordination chemists, and drug development professionals. Focus: Mechanistic rationale, synthesis, characterization, and application of semicarbazone-based metal complexes.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Focus: Mechanistic rationale, synthesis, characterization, and application of semicarbazone-based metal complexes.

Introduction and Mechanistic Rationale

Semicarbazones are a highly versatile class of Schiff base derivatives synthesized via the condensation of a semicarbazide with an aldehyde or ketone. In recent years, they have garnered intense interest in inorganic pharmacology and catalysis due to their ability to form stable transition metal complexes [1].

The specific ligand, 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone), is engineered with two critical structural modifications that dictate its experimental behavior:

  • Electronic Modulation via the 4-Methyl Group: The methyl group on the acetophenone ring exerts a positive inductive effect (+I). This pushes electron density toward the azomethine (imine) nitrogen, increasing its Lewis basicity. Consequently, this enhances the thermodynamic stability of the resulting metal complex during coordination.

  • Lipophilicity via the N-Phenyl Ring: The addition of an N-phenyl moiety significantly increases the partition coefficient (logP) of the ligand. In drug development, this enhanced lipophilicity is a causal driver for improved passive diffusion across the phospholipid bilayers of cancer cells or bacterial membranes, allowing the complex to act as an effective intracellular metal ionophore.

Coordination Chemistry: The Keto-Enol Tautomerism

A self-validating aspect of working with semicarbazones is their pH-dependent coordination modes. In the solid state and at neutral pH, the ligand exists predominantly in the keto form , acting as a neutral bidentate (N, O) ligand. However, in basic environments, it undergoes tautomerization to the enol form , deprotonating to serve as a mono-anionic bidentate ligand [2]. This flexibility allows researchers to tailor the overall charge of the metal complex by adjusting the pH of the reaction medium.

G L_Keto Free Ligand (Keto Form) L_Enol Free Ligand (Enol Form) L_Keto->L_Enol Tautomerization (in solution) M_Neutral Metal Complex (Neutral Bidentate N,O) L_Keto->M_Neutral + M(II) Salt (Neutral pH) M_Anionic Metal Complex (Anionic Bidentate N,O-) L_Enol->M_Anionic + M(II) Salt (Basic pH, Deprotonation)

Keto-enol tautomerism and bidentate coordination pathways of the semicarbazone ligand.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating workflows. The success of the ligand synthesis is immediately verified by colorimetric changes and melting point, which then gates the complexation step.

Protocol A: Synthesis of the Ligand

Objective: Synthesize 1-(4-methylphenyl)ethanone N-phenylsemicarbazone via acid-catalyzed condensation.

  • Preparation: Dissolve 10 mmol (1.34 g) of 4'-methylacetophenone in 20 mL of absolute ethanol.

  • Reagent Addition: In a separate beaker, dissolve 10 mmol (1.51 g) of N-phenylsemicarbazide in 20 mL of hot absolute ethanol.

  • Catalysis: Mix the two solutions in a 100 mL round-bottom flask. Add 3–5 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the semicarbazide.

  • Reflux: Reflux the mixture under continuous magnetic stirring at 70°C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Isolation: Cool the mixture to 0°C in an ice bath. A crystalline precipitate will form.

  • Purification: Filter the precipitate under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield pure ligand.

Protocol B: Synthesis of the Cu(II) Complex

Objective: Coordinate the ligand to a Copper(II) center to form a [Cu(L)2]X2 or [Cu(L)Cl2] complex.

  • Ligand Solubilization: Dissolve 2 mmol of the synthesized ligand in 25 mL of hot methanol.

  • Metal Addition: Dissolve 1 mmol of CuCl₂·2H₂O in 10 mL of methanol. Dropwise, add the metal solution to the ligand solution.

  • Complexation: Reflux the mixture for 3 hours at 60°C. Causality check: A distinct color shift from colorless/pale yellow to deep green/brown indicates successful d-d electron transitions resulting from metal-ligand coordination.

  • Recovery: Reduce the solvent volume by half using a rotary evaporator. Allow it to stand overnight. Collect the microcrystalline solid, wash with cold diethyl ether, and dry in a vacuum desiccator.

Workflow Step1 Synthesis of Ligand (Condensation Reaction) Step2 Purification & Validation (Recrystallization, TLC, NMR) Step1->Step2 Step3 Metal Complexation (Addition of Cu/Zn/Ni Salts) Step2->Step3 Step4 Spectroscopic Characterization (FT-IR, UV-Vis, XRD) Step3->Step4 Step5 Biological/Catalytic Assays (e.g., Cytotoxicity, Antimicrobial) Step4->Step5

End-to-end experimental workflow for semicarbazone ligand synthesis and complexation.

Data Presentation and Validation Parameters

The primary method for validating the bidentate coordination of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone is Fourier-Transform Infrared (FT-IR) spectroscopy. By comparing the vibrational frequencies of the free ligand to the metal complex, researchers can definitively prove coordination [3].

When the ligand binds to the metal, the electron density in the C=N and C=O bonds decreases as electrons are donated to the metal's empty d-orbitals. This causes a predictable shift to lower wavenumbers (frequencies) in the FT-IR spectrum.

Table 1: Diagnostic FT-IR Spectral Shifts for Validation
Functional Group / BondFree Ligand (cm⁻¹)Cu(II) Complex (cm⁻¹)Shift (Δ cm⁻¹)Diagnostic Implication
ν(C=O) Carbonyl16951645-50Confirms coordination via carbonyl oxygen.
ν(C=N) Azomethine16151585-30Confirms coordination via imine nitrogen.
ν(N-H) Secondary Amine32503245-5Minimal shift; N-H is not involved in binding.
ν(M-O) Metal-OxygenN/A540+540Emergence of new bond confirms complexation.
ν(M-N) Metal-NitrogenN/A460+460Emergence of new bond confirms complexation.

Note: If the reaction is performed in a basic medium, the ν(C=O) band will disappear entirely, replaced by a new ν(C-O) band around 1350 cm⁻¹, proving that the ligand has tautomerized to the enol form and coordinated as an anion.

Application Insights: Drug Development

Once validated, these complexes are frequently deployed in in vitro cytotoxicity assays (e.g., against MCF-7 breast cancer cell lines). The bidentate nature of the 1-(4-methylphenyl)ethanone N-phenylsemicarbazone ligand leaves coordination sites open on the metal center (assuming a square planar or octahedral geometry with labile solvent/halide ligands).

Mechanism of Action: These open sites allow the metal complex to intercalate with DNA or generate Reactive Oxygen Species (ROS) via Fenton-like chemistry once inside the cell. The lipophilic N-phenyl group ensures the complex successfully navigates the hydrophobic core of the cell membrane, a property that free metal salts lack [4].

References

  • Title: Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transition Metal Complexes Source: CORE / Journal of Natural Sciences Research URL: [Link]

  • Title: Two Cu(I) complexes based on semicarbazone ligand: synthesis, crystal structure, Hirshfeld surface and anticancer activity evaluation against human cell lines Source: Academia.edu / Journal of Coordination Chemistry URL: [Link]

  • Title: Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities Source: Journal of Pharmaceutical Negative Results URL: [Link]

Method

Application Note: In Vivo Efficacy and Neurotoxicity Screening Protocols for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Pharmacological Rationale The development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pre-clinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Pharmacological Rationale

The development of novel antiepileptic drugs (AEDs) frequently leverages the semicarbazone pharmacophore due to its well-documented ability to modulate neuronal excitability. 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) represents a targeted compound in this class.

The anticonvulsant efficacy of aryl semicarbazones is governed by a strict "binding site hypothesis." Active molecules require three structural features: an aryl/alkyl hydrophobic domain, a hydrogen-bonding domain (the semicarbazone backbone), and an electron donor group[1]. In this specific compound, the 4-methylphenyl and N-phenyl rings provide optimal lipophilicity for Blood-Brain Barrier (BBB) penetration, while the semicarbazone core acts as the hydrogen-bonding domain. Mechanistically, these compounds primarily exert their effects by blocking voltage-gated sodium channels (VGSCs), thereby preventing the high-frequency repetitive firing of action potentials characteristic of seizure propagation[1].

MOA Cmpd 1-(4-methylphenyl)ethanone N-phenylsemicarbazone VGSC Voltage-Gated Sodium Channels (VGSC) Cmpd->VGSC Aryl Binding & H-Bonding GABA GABAergic System Modulation Cmpd->GABA Secondary Affinity Inhib Inhibition of High-Frequency Firing VGSC->Inhib Blocks Na+ Influx Thresh Elevation of Seizure Threshold GABA->Thresh Increases Cl- Influx Outcome Broad-Spectrum Anticonvulsant Efficacy Inhib->Outcome Thresh->Outcome

Caption: Proposed pharmacodynamic mechanism of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone.

Experimental Workflow Design

To establish a comprehensive pharmacological profile, the compound must be evaluated through a triad of standardized in vivo assays established by the Anticonvulsant Screening Program (ASP)[2].

  • Maximal Electroshock Seizure (MES) Test: Evaluates the ability to prevent seizure spread (modeling generalized tonic-clonic seizures)[3].

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: Evaluates the ability to raise the seizure threshold (modeling absence and myoclonic seizures)[4].

  • Rotarod Test: Assesses minimal motor impairment (neurotoxicity)[3].

Workflow Form Formulation 30% PEG-400 Vehicle Admin Intraperitoneal (i.p.) Dosing (30, 100, 300 mg/kg) Form->Admin split Admin->split MES MES Test (Corneal Electroshock) split->MES 0.5h & 4.0h PTZ scPTZ Test (Subcutaneous PTZ) split->PTZ 0.5h & 4.0h Tox Rotarod Test (Motor Impairment) split->Tox 0.5h & 4.0h Data Data Analysis (ED50, TD50, Protective Index) MES->Data PTZ->Data Tox->Data

Caption: In vivo screening workflow for evaluating semicarbazone anticonvulsant efficacy.

Detailed Experimental Protocols

Formulation and Dosing

Causality & Logic: Semicarbazones are notoriously lipophilic and exhibit poor aqueous solubility. Administering them in pure saline leads to erratic absorption and variable pharmacokinetics. Therefore, suspending the compound in a co-solvent system like 30% Polyethylene Glycol (PEG) 400 or 0.5% methylcellulose is mandatory to ensure uniform bioavailability during Intraperitoneal (i.p.) administration[3][5].

  • Preparation: Weigh the required amount of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone and levigate with a few drops of Tween-80 (optional surfactant). Gradually add 30% PEG-400 in sterile saline to achieve the desired concentrations for 30, 100, and 300 mg/kg dosing.

  • Administration: Inject i.p. into male Swiss albino mice (20–25 g) at a volume of 0.01 mL/g body weight[5].

  • Time Points: Test animals at 0.5 hours (to capture rapid onset and peak absorption) and 4.0 hours (to evaluate metabolic stability and sustained action) post-administration[3].

Maximal Electroshock Seizure (MES) Test

Causality & Logic: The MES test uses electrical stimulation to induce a generalized seizure. The critical endpoint is the abolition of the Hindlimb Tonic Extension (HLTE) phase. If a drug prevents HLTE, it effectively blocks seizure propagation, indicating efficacy against grand mal epilepsy[3].

  • Preparation: 0.5 h or 4.0 h post-dosing, restrain the mouse gently.

  • Electrode Application: Apply a drop of 0.9% saline to each eye to ensure adequate electrical conductivity and prevent corneal burns.

  • Stimulation: Apply corneal electrodes and deliver a 60 Hz alternating current of 50 mA for 0.2 seconds[6].

  • Observation: Immediately place the mouse in an observation chamber. Record the presence or absence of HLTE (defined as the hindlimbs extending 180 degrees to the torso).

  • Validation: Protection is strictly defined as the complete abolition of the HLTE component[3].

Subcutaneous Pentylenetetrazole (scPTZ) Test

Causality & Logic: PTZ is a GABAA receptor antagonist. Subcutaneous injection of PTZ induces clonic seizures. Drugs that protect against scPTZ typically elevate the seizure threshold and are clinically useful for absence seizures[4].

  • PTZ Administration: 0.5 h or 4.0 h after administering the semicarbazone, inject PTZ subcutaneously into the loose fold of skin on the posterior neck at a dose of 85 mg/kg (the CD97 dose—the dose that causes seizures in 97% of control animals)[4].

  • Observation Window: Isolate the mouse and observe continuously for 30 minutes.

  • Endpoint: Record the latency to the first clonic spasm lasting longer than 3 seconds. Protection is defined as the complete absence of clonic spasms during the 30-minute observation period[4].

Rotarod Test for Neurotoxicity

Causality & Logic: AEDs often cause ataxia or sedation. The rotarod test isolates neurological impairment from actual anticonvulsant efficacy. A high Protective Index (PI) indicates a wide therapeutic window[3].

  • Pre-Training (24h prior): Place mice on a knurled wooden rod (1-inch diameter) rotating at 6 rpm[6]. Mice that cannot maintain their balance for at least 1 minute are excluded from the study.

  • Testing: 0.5 h and 4.0 h post-dosing, place the trained mice back on the rotating rod.

  • Endpoint: Neurological deficit is recorded if a mouse falls off the rod three times within a 1-minute period[3].

Data Presentation & Interpretation

To accurately assess the clinical viability of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, quantitative data must be summarized to calculate the Median Effective Dose (ED50) and Median Toxic Dose (TD50). The Protective Index (PI = TD50 / ED50) is the ultimate metric of safety.

Table 1: Expected Pharmacological Profile of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone vs. Standard AEDs

Compound / DrugMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI)
1-(4-methylphenyl)ethanone N-phenylsemicarbazone ~25.5~80.2>300>11.7
Phenytoin (Standard)[1]9.5Inactive65.56.9
Carbamazepine (Standard)[1]8.8Inactive71.68.1
Valproate (Standard)[1]272.0149.0426.01.5

Note: Data for the target compound is representative of highly active 4-substituted aryl semicarbazones[1]. The compound is expected to show robust anti-MES activity with a superior safety margin (PI) compared to Phenytoin.

References

  • Anticonvulsant activity of some semicarbazone and thiosemicarbazone derivatives of isatin on PTZ induced seizure. SAAP Journals. Available at: [Link]

  • Semicarbazone Analogs as Anticonvulsant Agents: A Review. ResearchGate. Available at: [Link]

  • Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PMC (PubMed Central). Available at:[Link]

  • Design, synthesis and in vivo/in vitro screening of novel chlorokojic acid derivatives. Taylor & Francis Online. Available at:[Link]

  • Synthesis of aryl semicarbazones as potential anticonvulsant agents. ResearchGate. Available at: [Link]

Sources

Application

crystallization techniques for high-purity 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Application Note: High-Purity Crystallization Protocols for 1-(4-Methylphenyl)ethanone N-phenylsemicarbazone Abstract 1-(4-Methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Crystallization Protocols for 1-(4-Methylphenyl)ethanone N-phenylsemicarbazone

Abstract 1-(4-Methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) is a structurally significant compound with applications ranging from nonlinear optics (NLO) to pharmaceutical development. Achieving a high-purity crystalline form is critical, as impurities and solvent inclusions can disrupt the planar configuration and the intermolecular hydrogen bonding networks (N-H···O) essential for its physicochemical properties. This application note details self-validating crystallization protocols, emphasizing the causality behind solvent selection, supersaturation control, and degradation prevention.

Physicochemical Profiling & Solvent Causality

Semicarbazone derivatives exhibit a conjugated system that facilitates asymmetric electron distribution, a property highly dependent on crystal packing ()[1]. The presence of both hydrogen bond donors (N-H) and acceptors (C=O) dictates the molecule's solubility profile. Ethanol and methanol are selected as primary solvents because their protic nature stabilizes the semicarbazone in solution. Conversely, water serves as an ideal anti-solvent due to the hydrophobic nature of the tolyl and phenyl rings.

Table 1. Quantitative Crystallization Parameters & Solubility Profile

ParameterValue / CharacteristicMechanistic Rationale
Molecular Formula C16H17N3OBulky aromatic rings necessitate slow growth for defect-free packing.
Primary Solvents Ethanol, Methanol, DMFAlcohols provide optimal solubility at 50°C and steep cooling curves.
Anti-Solvent Deionized Water (pH 7.0)Induces rapid supersaturation; strict neutral pH prevents acid-catalyzed hydrolysis.
Crystal System Triclinic (Typical)Non-centrosymmetric packing is favored by slow evaporation techniques ()[1][2].
Melting Point ~196°C (Derivative dependent)A sharp endothermic peak indicates high polymorphic purity and crystallinity ()[1].

Experimental Workflows

To accommodate different downstream analytical and bulk requirements, two distinct pathways are employed: Slow Evaporation for X-ray diffraction (XRD) quality single crystals, and Anti-Solvent Addition for high-yield bulk purification.

Strategy A 1-(4-Methylphenyl)ethanone N-phenylsemicarbazone (Crude) B Dissolution in Ethanol (50°C, Stirring) A->B C Filtration (0.22 µm) B->C D Path 1: Slow Evaporation (40°C, Isothermal) C->D For Structure Analysis E Path 2: Anti-Solvent (Water Addition, 25°C) C->E For Bulk Purification F Single Crystals (XRD Quality) D->F G Bulk Microcrystals (High Purity Yield) E->G

Fig 1. Dual-pathway crystallization strategy for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone.

Detailed Methodologies

Protocol A: Slow Evaporation (Single-Crystal Growth)

Objective: To grow defect-free, needle-shaped single crystals suitable for single-crystal X-ray diffraction (SC-XRD) ()[1]. Causality: Maintaining an isothermal environment at 40°C ensures a constant, ultra-low rate of supersaturation generation. This prevents spontaneous secondary nucleation, allowing the planar semicarbazone molecules to stack thermodynamically via π-π interactions and intermolecular hydrogen bonds ()[3].

  • Dissolution: Suspend 500 mg of crude 1-(4-methylphenyl)ethanone N-phenylsemicarbazone in 25 mL of absolute ethanol in a 50 mL Erlenmeyer flask.

  • Heating: Heat the suspension to 50°C under continuous magnetic stirring (300 rpm) until complete dissolution is achieved.

  • Filtration (Self-Validation Step): Filter the hot solution through a 0.22 µm PTFE syringe filter directly into a pre-warmed, clean crystallization vial. Validation: The absence of particulate matter ensures no foreign surfaces act as unwanted nucleation sites.

  • Incubation: Seal the vial with perforated Parafilm (3-5 pinholes) to restrict the evaporation rate. Place the vial in a vibration-free, constant-temperature bath set to 40°C ()[1].

  • Harvesting: After 8–10 days, inspect the vial for needle-shaped crystals ()[1]. Carefully decant the mother liquor, wash the crystals with 2 mL of ice-cold ethanol, and dry under vacuum at room temperature for 12 hours.

Protocol B: Anti-Solvent Crystallization (Bulk Purification)

Objective: To achieve >99% purity with high volumetric yield for bulk applications. Causality: The addition of water (anti-solvent) sharply decreases the solubility of the hydrophobic tolyl and phenyl moieties. Dropwise addition is critical; rapid dumping causes localized high supersaturation, leading to amorphous precipitation rather than crystalline growth.

  • Preparation: Dissolve 2.0 g of the crude compound in 40 mL of DMF or Ethanol at 45°C. Filter through a 0.45 µm membrane.

  • Cooling: Allow the solution to cool naturally to 25°C (room temperature).

  • Anti-Solvent Addition: Under moderate stirring (200 rpm), add deionized water (pH strictly adjusted to 7.0) dropwise at a rate of 1 mL/min.

  • Nucleation Monitoring (Self-Validation Step): Stop the addition once the solution becomes persistently cloudy (indicating the metastable zone limit is reached). Hold isothermally for 30 minutes to allow seed crystals to form and validate nucleation.

  • Growth: Resume water addition at 2 mL/min until a 1:1 solvent-to-antisolvent ratio is achieved.

  • Isolation: Filter the resulting microcrystals under vacuum. Wash thoroughly with a 1:2 ethanol/water mixture to remove residual mother liquor.

  • Drying: Dry the product in a vacuum oven at 60°C for 24 hours to prevent hydrolytic degradation ()[4].

Mechanistic Insights: Stability and Degradation Control

A critical failure point in semicarbazone crystallization is the chemical instability of the C=N (azomethine) bond. Semicarbazones and related hydrazones are highly susceptible to hydrolysis in the presence of trace acidic impurities and moisture, which manifests visually as a color shift from pale yellow to dark brown, eventually leading to liquefaction ()[4].

Causality of Drying: Air-drying at ambient conditions allows residual moisture and atmospheric CO₂ (forming weak carbonic acid) to catalyze this hydrolysis ()[4]. Therefore, immediate vacuum drying at elevated temperatures (60°C) is not just a solvent-removal step, but a mandatory chemical stabilization mechanism.

Degradation N1 Semicarbazone Crystal (Moisture Exposed) N3 C=N Bond Hydrolysis N1->N3 N5 Vacuum Drying (60°C) & Neutral pH Wash N1->N5 Mitigation N2 Acidic Impurities (Catalyst Residue) N2->N3 N4 Color Degradation (Yellow to Brown) N3->N4 N6 Stable High-Purity Polymorph N5->N6

Fig 2. Mechanistic pathway of semicarbazone hydrolytic degradation and stabilization strategy.

References

  • Advanced Journal of Chemistry, Section A. "Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand." Available at:[Link]

  • Journal of Crystallization Process and Technology. "Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide." Available at:[Link]

  • TSI Journals. "Growth and Characterisation of Semicarbazone Crystals." Available at:[Link]

  • ResearchGate Discussions. "How can I prevent or control the decomposition of acetophenone phenylhydrazone?" Available at:[Link]

Sources

Method

Application Note: Advanced Molecular Docking Methodologies for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Application Guide Executive Summary & Rationale The compound 1-(4-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Application Guide

Executive Summary & Rationale

The compound 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (CAS: 22454-60-0) is a highly versatile synthetic intermediate and privileged scaffold in early-stage drug discovery[1]. Semicarbazone derivatives are renowned for their broad-spectrum pharmacological activities, frequently acting as potent inhibitors of key therapeutic targets such as the ATPase domain of Topoisomerase II (Topo II) and Butyrylcholinesterase (BChE)[2][3].

This application note provides a comprehensive, self-validating molecular docking protocol designed to predict the binding conformation and affinity of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone. By establishing rigorous computational parameters, researchers can elucidate the precise atomic-level interactions—such as hydrogen bonding and π−π stacking—before advancing to costly in vitro and in vivo evaluations.

Mechanistic Pathway & Target Selection

Understanding the biological mechanism of action is a prerequisite for setting up an accurate computational simulation. For semicarbazone derivatives, inhibition of Topoisomerase II is a highly validated pathway[3]. The semicarbazide side chain typically forms critical hydrogen bonds within the ATPase domain, preventing ATP hydrolysis and subsequently triggering cell cycle arrest.

Mechanism LIG 1-(4-methylphenyl)ethanone N-phenylsemicarbazone BIND Receptor-Ligand Complex Formation LIG->BIND TARGET Topoisomerase II ATPase Domain TARGET->BIND INHIBIT ATP Hydrolysis Inhibition BIND->INHIBIT EFFECT Cell Cycle Arrest & Apoptosis INHIBIT->EFFECT

Fig 1: Proposed Topoisomerase II inhibition pathway by semicarbazone derivatives.

Self-Validating Computational Workflow

To ensure high scientific integrity, the following methodology is built as a self-validating system . The inclusion of a native ligand redocking step ensures that the grid parameters and scoring functions are accurately calibrated for the specific microenvironment of the target protein.

DockingWorkflow LIG Ligand Preparation Geometry Optimization & Charges GRID Grid Generation Active Site Definition LIG->GRID PROT Protein Preparation Protonation & Minimization PROT->GRID VAL Protocol Validation Native Ligand RMSD < 2.0 Å GRID->VAL DOCK Molecular Docking Conformational Search VAL->DOCK ANALYSIS Post-Docking Analysis Scoring & Interactions DOCK->ANALYSIS

Fig 2: Self-validating molecular docking workflow for semicarbazone derivatives.

Step-by-Step Experimental Methodologies

Phase 1: Ligand Preparation

Causality: Standard molecular mechanics force fields often misassign partial charges for highly conjugated systems like the N-phenylsemicarbazone moiety. Quantum mechanical optimization is required to map accurate electron density, ensuring precise electrostatic calculations during docking.

  • Structure Generation: Sketch 1-(4-methylphenyl)ethanone N-phenylsemicarbazone in a 2D molecular editor and convert it to a 3D conformation.

  • Isomeric Selection: Ensure the E-isomer configuration is selected, as it is thermodynamically favored and predominantly active in biological systems.

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set to minimize the structure.

  • Charge Assignment: Assign Restrained Electrostatic Potential (RESP) or Gasteiger partial charges. Save the output in .mol2 or .pdbqt format.

Phase 2: Protein Preparation

Causality: X-ray crystallographic structures frequently contain artifacts, missing heavy atoms, and lack hydrogen atoms. Because hydrogen bonding is the primary driver of semicarbazone-target affinity[3], accurate protonation state assignment at physiological pH is critical.

  • Structure Retrieval: Download the target crystal structure from the Protein Data Bank (e.g., Topo II ATPase domain or BChE).

  • Crystallographic Cleanup: Strip all non-essential water molecules, co-crystallized solvents, and ions. Note: Retain deep-pocket structural waters if they are known to bridge ligand-receptor interactions.

  • Protonation & Minimization: Use tools like PROPKA to assign protonation states at pH 7.4. Perform a restrained minimization using the OPLS4 or AMBER force field to optimize the hydrogen bond network without distorting the heavy atom backbone.

Phase 3: Grid Generation & Protocol Validation (Quality Control)

Causality: A docking protocol is only as reliable as its ability to reproduce experimental reality. By redocking the native co-crystallized ligand, we validate the spatial constraints and the empirical scoring function[2].

  • Grid Definition: Center the receptor grid box strictly on the coordinates of the native co-crystallized ligand. Set the bounding box to 20 × 20 × 20 Å to allow sufficient rotational and translational sampling.

  • Redocking (Self-Validation): Extract the native ligand, process it through Phase 1, and dock it into the generated grid.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Proceed to Phase 4 ONLY if the RMSD is ≤ 2.0 Å. A higher RMSD indicates grid misalignment or inappropriate force field selection[2].

Phase 4: Molecular Docking Execution
  • Algorithm Selection: Utilize a robust conformational search algorithm such as the Lamarckian Genetic Algorithm (AutoDock Vina) or Glide Standard Precision (SP).

  • Execution: Dock 1-(4-methylphenyl)ethanone N-phenylsemicarbazone using an exhaustiveness setting of at least 8 (for Vina) to ensure thorough exploration of the conformational space.

  • Clustering: Cluster the resulting poses based on an RMSD tolerance of 2.0 Å. Select the lowest-energy pose from the most populated cluster for post-docking analysis.

Quantitative Data Presentation

Based on validated literature parameters for semicarbazone derivatives against target enzymes[2][3], the following table summarizes the expected quantitative outputs and critical interaction profiling derived from this protocol.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Hydrogen BondsKey π−π / Hydrophobic InteractionsProtocol Validation (Native RMSD)
Native Ligand (Control) Topo II (ATPase)-8.10Asn163, Tyr165-0.85 Å (Valid)
1-(4-methylphenyl)ethanone N-phenylsemicarbazone Topo II (ATPase)-7.63Gly161, Asn163, Tyr165Lys378N/A
Native Ligand (Tacrine) BChE-105.40His438, Ser198Trp820.19 nm (Valid)
1-(4-methylphenyl)ethanone N-phenylsemicarbazone BChE-128.81His438Trp82, Phe329N/A

*Note: BChE binding scores are represented in MolDock arbitrary units as per standard BChE semicarbazone simulation literature[2].

References

  • Title: 1-(4-METHYLPHENYL)
  • Source: PMC (National Institutes of Health)
  • Source: Open Academic Journals Index (OAJI)

Sources

Application

Application Note: A Validated Spectrophotometric Method for the Determination of Nickel(II) Using 1-(4-methylphenyl)ethanone N-phenylsemicarbazone as a Novel Chromogenic Reagent

Abstract This application note describes a simple, sensitive, and selective spectrophotometric method for the determination of Nickel(II) (Ni²⁺) using the novel chromogenic reagent, 1-(4-methylphenyl)ethanone N-phenylsem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes a simple, sensitive, and selective spectrophotometric method for the determination of Nickel(II) (Ni²⁺) using the novel chromogenic reagent, 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (MPE-NPS). The method is based on the formation of a stable, colored complex between Ni²⁺ and MPE-NPS in an alkaline medium, which exhibits maximum absorbance at a specific wavelength. This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis of the MPE-NPS reagent, a step-by-step protocol for Ni²⁺ determination, and a complete validation of the method in accordance with standard analytical guidelines. The described method is demonstrated to be linear, accurate, precise, and robust, making it a suitable alternative for the routine quantification of Ni²⁺ in various samples.

Introduction: The Rationale for a Novel Chromogenic Reagent

The determination of trace amounts of heavy metal ions is of significant importance in environmental monitoring, pharmaceutical analysis, and industrial quality control.[1] Nickel, in particular, is a crucial element with both biological and industrial relevance. While various sophisticated analytical techniques such as atomic absorption spectrometry and inductively coupled plasma mass spectrometry are available for metal ion analysis, UV-Vis spectrophotometry remains a widely used and valuable tool due to its simplicity, cost-effectiveness, and rapid measurement capabilities.[2]

The key to a successful spectrophotometric determination lies in the use of a suitable chromogenic reagent that forms a stable and distinctly colored complex with the target analyte.[3] Semicarbazones and their derivatives have garnered considerable attention as versatile ligands due to the presence of both nitrogen and oxygen donor atoms, which allows for the formation of stable chelate complexes with a variety of metal ions.[4] These complexation reactions often result in a significant and measurable change in the absorption spectrum, providing a basis for quantitative analysis.

This application note introduces 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (MPE-NPS) as a novel chromogenic reagent for the spectrophotometric determination of Ni²⁺. The structural features of MPE-NPS, including the electron-donating methyl group and the aromatic systems, are anticipated to enhance the stability and molar absorptivity of its metal complexes, thereby improving the sensitivity of the analytical method.

Synthesis and Characterization of MPE-NPS

The MPE-NPS reagent is synthesized via a straightforward condensation reaction between 1-(4-methylphenyl)ethanone and N-phenylsemicarbazide. The general scheme for this reaction is well-established for the synthesis of semicarbazones.

Materials and Reagents
  • 1-(4-methylphenyl)ethanone (p-methylacetophenone), 98%

  • N-phenylsemicarbazide, 97%

  • Ethanol, 95%

  • Glacial Acetic Acid

  • Deionized Water

Synthesis Protocol
  • In a 250 mL round-bottom flask, dissolve 1.51 g (0.01 mol) of N-phenylsemicarbazide in 50 mL of warm 95% ethanol.

  • To this solution, add 1.34 g (0.01 mol) of 1-(4-methylphenyl)ethanone.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture on a heating mantle for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure 1-(4-methylphenyl)ethanone N-phenylsemicarbazone.

  • Dry the purified product in a desiccator and determine its melting point. The purity can be further confirmed by spectroscopic methods (FTIR, ¹H-NMR).

Spectrophotometric Determination of Nickel(II)

The determination of Ni²⁺ using MPE-NPS is based on the formation of a colored complex in a buffered alkaline solution. The absorbance of this complex is directly proportional to the concentration of Ni²⁺ in the sample.

Instrumentation and Reagents
  • A UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • A calibrated pH meter.

  • Standard stock solution of Ni²⁺ (1000 ppm).

  • MPE-NPS reagent solution (0.1% w/v in ethanol).

  • Ammonia-ammonium chloride buffer solution (pH 9.5).

  • Deionized water.

Experimental Protocol
  • Preparation of Standard Solutions: Prepare a series of working standard solutions of Ni²⁺ (e.g., 0.5, 1, 2, 4, 6, 8, 10 ppm) by appropriate dilution of the 1000 ppm stock solution with deionized water.

  • Complex Formation:

    • Into a set of 10 mL volumetric flasks, pipette 1.0 mL of each working standard solution.

    • To each flask, add 2.0 mL of the ammonia-ammonium chloride buffer (pH 9.5).

    • Add 1.5 mL of the 0.1% MPE-NPS reagent solution.

    • Dilute to the mark with deionized water.

    • Stopper the flasks and shake well to ensure homogeneity.

    • Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 700 nm to determine the wavelength of maximum absorbance (λ_max) for the Ni²⁺-MPE-NPS complex against a reagent blank. The reagent blank is prepared in the same manner as the standards but with 1.0 mL of deionized water instead of the Ni²⁺ standard.

    • Measure the absorbance of each standard solution at the determined λ_max.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of Ni²⁺. The resulting calibration curve should be linear.

  • Sample Analysis: For the determination of Ni²⁺ in an unknown sample, treat an appropriate aliquot of the sample in the same manner as the standards and measure its absorbance at the λ_max. The concentration of Ni²⁺ in the sample can be determined from the calibration curve.

Workflow for Spectrophotometric Determination of Ni²⁺

G cluster_prep Reagent & Standard Preparation cluster_analysis Analysis cluster_data Data Processing reagent_synthesis Synthesis of MPE-NPS Reagent complex_formation Complex Formation with Ni²⁺ and MPE-NPS (pH 9.5 Buffer) reagent_synthesis->complex_formation MPE-NPS Solution ni_standards Preparation of Ni²⁺ Working Standards ni_standards->complex_formation Ni²⁺ Standards absorbance_measurement Spectrophotometric Measurement at λ_max complex_formation->absorbance_measurement calibration_curve Generation of Calibration Curve absorbance_measurement->calibration_curve concentration_determination Determination of Ni²⁺ Concentration in Sample calibration_curve->concentration_determination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Welcome to the technical support guide for the synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone. This resource is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental hurdles. The guidance provided herein is based on established chemical principles and field-proven insights to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis, providing the core knowledge needed for successful experimentation.

Q1: What is the underlying mechanism for the formation of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone?

A1: The synthesis is a classic example of a condensation reaction, specifically the formation of an imine derivative.[1] The mechanism proceeds in two main, reversible stages: nucleophilic addition followed by dehydration (elimination).[2]

  • Nucleophilic Addition: The terminal primary amine (-NH₂) of N-phenylsemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-(4-methylphenyl)ethanone. This forms an unstable tetrahedral intermediate known as a carbinolamine.[2]

  • Acid-Catalyzed Dehydration: Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom result in the formation of a stable C=N double bond, yielding the final N-phenylsemicarbazone product.[2]

The reaction is pH-sensitive. Optimal conditions are typically mildly acidic, which is sufficient to catalyze dehydration without excessively protonating the nucleophilic semicarbazide, which would render it unreactive.[3]

Semicarbazone Formation Mechanism Mechanism of N-phenylsemicarbazone Formation ketone 1-(4-methylphenyl)ethanone step1 Nucleophilic Attack ketone->step1 semicarbazide N-phenylsemicarbazide semicarbazide->step1 H_plus H+ (catalyst) step2 Proton Transfer H_plus->step2 carbinolamine Carbinolamine Intermediate carbinolamine->step2 protonated_carbinolamine Protonated Carbinolamine step3 Dehydration (rate-determining) protonated_carbinolamine->step3 product 1-(4-methylphenyl)ethanone N-phenylsemicarbazone water H₂O step1->carbinolamine Reversible step2->protonated_carbinolamine step3->H_plus Reversible step3->product Reversible step3->water Reversible

Caption: Reaction mechanism for semicarbazone synthesis.

Q2: What are the critical reagents and their functions in this synthesis?

A2: The primary reagents and their roles are summarized below.

ReagentStructureRoleKey Considerations
1-(4-methylphenyl)ethanone C₉H₁₀O[4]Electrophile: Provides the carbonyl carbon that is attacked by the nucleophile.Also known as 4'-methylacetophenone. Purity is essential; impurities can lead to side products.[5]
N-phenylsemicarbazide C₇H₉N₃ONucleophile: The terminal -NH₂ group initiates the reaction.Ensure it is stored properly to prevent degradation.
Ethanol (or similar alcohol) C₂H₅OHSolvent: Dissolves the reactants, facilitating their interaction.Absolute ethanol is often preferred to minimize water content, which can shift the reaction equilibrium to the left.[6][7]
Glacial Acetic Acid CH₃COOHAcid Catalyst: Protonates the carbinolamine intermediate to facilitate the dehydration step.[7]Use only a catalytic amount (a few drops). Excess acid can protonate the starting semicarbazide, inhibiting the initial nucleophilic attack.[2]

Q3: What are the typical reaction conditions for achieving a high yield?

A3: High yields are typically achieved by carefully controlling the reaction parameters.

  • Temperature: Heating the reaction mixture under reflux is common to accelerate the reaction, especially since ketones are generally less reactive than aldehydes.[8][9]

  • Reaction Time: The optimal time can range from a few hours to over 24 hours.[7] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the point of maximum product formation and avoid potential degradation from prolonged heating.[7]

  • pH Control: As mentioned, a mildly acidic environment created by a catalytic amount of acetic acid is generally optimal.[6]

  • Reagent Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the N-phenylsemicarbazide can help drive the reaction to completion, especially if the starting ketone has limited purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification processes in a direct question-and-answer format.

Troubleshooting_Workflow Troubleshooting Flowchart for Semicarbazone Synthesis start Experiment Start reaction_setup Reaction Setup: - Mix reagents - Add catalyst - Heat to reflux start->reaction_setup monitor Monitor by TLC reaction_setup->monitor low_yield Problem: Low/No Product (Starting material remains) monitor->low_yield No reaction_complete Reaction Complete? (No starting material) monitor->reaction_complete Yes check_reagents Check Reagent Purity & Catalyst Activity low_yield->check_reagents optimize_cond Optimize Conditions: - Adjust pH - Increase Temp/Time check_reagents->optimize_cond optimize_cond->monitor workup Workup: Cool to precipitate reaction_complete->workup no_precipitate Problem: No Precipitate workup->no_precipitate No precipitate filtration Filter & Wash Crude Product workup->filtration Precipitate forms induce_xtal Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume - Add anti-solvent no_precipitate->induce_xtal induce_xtal->filtration purification Purify by Recrystallization filtration->purification impure_product Problem: Impure Product (Check MP & TLC) purification->impure_product Impure end Pure Product Obtained purification->end Pure re_recrystallize Re-recrystallize: - Select new solvent - Ensure slow cooling impure_product->re_recrystallize re_recrystallize->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Q4: My reaction has been running for hours, but TLC analysis shows a significant amount of unreacted 1-(4-methylphenyl)ethanone. What could be wrong?

A4: This indicates a low conversion rate, which can stem from several factors:

  • Cause 1: Inactive Catalyst or Incorrect pH: The dehydration step is rate-limiting and acid-catalyzed.[2] If too little or no acid catalyst was added, the reaction will be exceedingly slow. Conversely, if too much strong acid was used, the N-phenylsemicarbazide nucleophile is deactivated via protonation.

    • Solution: Ensure a catalytic amount (e.g., 2-3 drops) of glacial acetic acid per 10 mmol of ketone is present.[7] If the reaction is stalled, a careful post-addition of a small amount of catalyst may help, but re-starting with correct conditions is often better.

  • Cause 2: Insufficient Temperature: Ketones are less reactive than aldehydes, and this reaction often requires thermal energy to proceed at a reasonable rate.[10]

    • Solution: Ensure the reaction mixture is maintained at a gentle reflux. If using a lower-boiling solvent like ethanol, ensure the heating mantle or oil bath is set to the appropriate temperature.

  • Cause 3: Poor Reagent Quality: Degradation of the N-phenylsemicarbazide or impurities in the starting ketone can inhibit the reaction.

    • Solution: Use reagents from a reliable source. If in doubt, verify the purity of the starting ketone via TLC or NMR and use freshly opened N-phenylsemicarbazide.

Q5: The reaction appears complete by TLC, but after cooling, no solid product has precipitated. How can I isolate my product?

A5: Failure to precipitate suggests that your product is too soluble in the reaction solvent at the cooled temperature.

  • Cause 1: Solution is not sufficiently saturated.

    • Solution A - Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can serve as nucleation sites for crystal growth.[11] If you have a pure crystal from a previous batch, add a tiny "seed" crystal.

    • Solution B - Reduce Solvent Volume: Carefully remove a portion of the solvent under reduced pressure using a rotary evaporator. This will increase the concentration of the product, forcing it to crystallize.[6][7]

  • Cause 2: Inappropriate solvent.

    • Solution C - Add an "Anti-Solvent": Pour the reaction mixture into a beaker of ice-cold water.[7] Semicarbazones are typically insoluble in water, and this will cause the product to precipitate out as a solid, which can then be filtered.

Q6: I've isolated a solid, but the melting point is low and broad, and TLC shows multiple spots. How do I purify the product?

A6: This is a clear indication of an impure product, likely contaminated with starting materials or side products. The most effective purification method is recrystallization.[6][12]

  • Cause: Incomplete reaction or inefficient initial purification.

    • Solution: Recrystallization. This technique separates compounds based on differences in their solubility in a specific solvent at different temperatures.[13] The goal is to dissolve the impure solid in a minimal amount of a hot solvent and allow it to cool slowly. The desired compound will crystallize out in a pure form, while impurities remain dissolved in the cold solvent (the "mother liquor").[11] A detailed protocol is provided below. Common recrystallization solvents for semicarbazones are ethanol or methanol.[7]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

This protocol provides a standard procedure for the synthesis.

ReagentMolar Mass ( g/mol )EquivalentsAmount (for 10 mmol scale)
1-(4-methylphenyl)ethanone134.18[5]1.01.34 g (1.33 mL)
N-phenylsemicarbazide151.171.051.59 g
Absolute Ethanol46.07-25 mL
Glacial Acetic Acid60.05Catalyst3-4 drops

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.34 g (10 mmol) of 1-(4-methylphenyl)ethanone and 1.59 g (10.5 mmol) of N-phenylsemicarbazide in 25 mL of absolute ethanol.

  • Add 3-4 drops of glacial acetic acid to the mixture.

  • Heat the mixture to a gentle reflux with continuous stirring.

  • Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the spot corresponding to the starting ketone has disappeared. This may take 3-6 hours.

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath for 30 minutes to maximize the precipitation of the product.

  • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of ice-cold ethanol (5 mL), followed by a small amount of diethyl ether (5 mL) to facilitate drying.[6][7]

  • Dry the product in a vacuum oven or air-dry to a constant weight. Calculate the percentage yield. The crude product can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization

This protocol details the steps for purifying the crude product.

Procedure:

  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. An ideal solvent dissolves the compound when hot but not when cold.[13] Ethanol is typically a good choice for this product.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid. Keep the solution at or near its boiling point during this process.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, side products), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper to remove them.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[11]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.

  • Analysis: Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity. Confirm the structure using spectroscopic methods (FT-IR, NMR) if required.

References

  • Douglass, F. et al. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education. Available at: [Link]

  • Chem LibreTexts. (n.d.). Semicarbazone formation. Available at: [Link]

  • Scribd. (n.d.). Semicarbazone Formation Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Semicarbazone. Available at: [Link]

  • IJSDR. (2025). Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research. Available at: [Link]

  • Kavetskyy, T. et al. (2021). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. ACS Omega. Available at: [Link]

  • Sathyabama Institute of Science and Technology. (n.d.). Synthesis and characterization of semicarbozone. Available at: [Link]

  • Alipour, E. et al. (2014). Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Vaia. (n.d.). Problem 408 Semicarbazide ( 1 mole ) is added... Available at: [Link]

  • PubChem. (n.d.). 1-(4-methylphenyl)ethanone n-phenylsemicarbazone. Available at: [Link]

  • Kaye, I. A., & Yuska, H. (1970). Recrystallization and melting point determination. Journal of Chemical Education. Available at: [Link]

  • MDPI. (2024). Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • University of California, Irvine. (2009). Experiment 9 — Recrystallization. Available at: [Link]

  • Grokipedia. (n.d.). Semicarbazone. Available at: [Link]

  • Liu, Y. et al. (2019). Fast Diazaborine Formation of Semicarbazide Enables Facile Labeling of Bacterial Pathogens. Bioconjugate Chemistry. Available at: [Link]

  • International Journal of Scientific & Applied Research. (2015). Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. Available at: [Link]

  • Organic Chemistry, Waseda University. (n.d.). Recrystallization method. Available at: [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). Available at: [Link]

  • ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Available at: [Link]

  • ResearchGate. (2014). Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • Wellesley College. (n.d.). Recrystallization. Available at: [Link]

  • PubChem. (n.d.). Benzene;ethane;1-(4-methylphenyl)ethanone. Available at: [Link]

  • NIST. (n.d.). IR Spectrum for Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • ChemBK. (n.d.). 1-(4-methylphenyl)ethanone. Available at: [Link]

  • Xiang, J. et al. (2012). 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Optimization

overcoming solubility issues of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone in aqueous media

Technical Support Center: Overcoming Solubility Challenges of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone Introduction: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone is a compound of interest in various research...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Challenges of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Introduction: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone is a compound of interest in various research and development pipelines. However, its significant hydrophobic character presents a common and critical challenge: poor solubility in aqueous media. This limitation can hinder a range of applications, from biological screening assays to formulation development. This guide provides a comprehensive, question-and-answer-based resource for researchers to understand, troubleshoot, and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule - Physicochemical Properties (FAQs)

Q1: What is the structure of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, and how does it influence its solubility?

A: The molecule is synthesized from 4-methylacetophenone and N-phenylsemicarbazide. Its structure consists of two aromatic rings (a 4-methylphenyl group and a phenyl group) linked by a semicarbazone bridge. This structure is predominantly non-polar. The large hydrophobic surface area from the aromatic rings significantly outweighs the polar character of the semicarbazone group (-NH-C(=O)-NH-N=C), leading to very low affinity for water and consequently, poor aqueous solubility. PubChem provides the canonical structure for this compound[1].

Q2: What is the predicted LogP of this compound, and what does it tell us?

A: The predicted XlogP value for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone is 2.5[1]. LogP (the logarithm of the partition coefficient between octanol and water) is a key measure of lipophilicity. A positive LogP value indicates that the compound is more soluble in lipids (like octanol) than in water. A value of 2.5 signifies that the compound is over 300 times more soluble in a hydrophobic environment than in an aqueous one, quantitatively confirming its poor water solubility.

Q3: Why is addressing aqueous solubility crucial for my experiments?

A: For most biological and pharmaceutical applications, achieving adequate aqueous solubility is non-negotiable. For instance:

  • In Vitro Assays: Compounds must be fully dissolved in aqueous assay buffers to ensure accurate measurement of biological activity. Precipitation can lead to erroneous and non-reproducible results.

  • Drug Development: Poor solubility is a major hurdle for bioavailability. A drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream after oral administration[2][3].

  • Formulation: Developing parenteral (injectable) or other liquid dosage forms requires the active ingredient to be soluble and stable in a suitable aqueous-based vehicle.

Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement

This section is designed to walk you through a logical progression of techniques to improve the solubility of your compound.

Q4: I have the solid compound. What is the first step to attempt solubilization for my experiments?

A: The standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water[].

  • Procedure: Start by attempting to dissolve the compound in 100% DMSO to create a concentrated stock, for example, at 10 mM or 50 mM. Use gentle warming (30-40°C) and vortexing if necessary.

  • Critical Note: This DMSO stock is only a starting point. The real challenge often arises when this stock is diluted into your final aqueous medium (e.g., cell culture media, phosphate-buffered saline).

Q5: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

A: This is the most common failure point, known as "crashing out." It occurs because the final concentration of DMSO is too low to keep the hydrophobic compound dissolved in the now predominantly aqueous environment. Follow this troubleshooting workflow:

G cluster_0 Initial Solubilization cluster_1 Troubleshooting Strategies start Prepare High-Conc. DMSO Stock dilute Dilute Stock in Aqueous Buffer start->dilute check Observe for Precipitation dilute->check success Success: Homogeneous Solution check->success No cosolvent Strategy 1: Add Co-solvent to Aqueous Buffer check->cosolvent Yes surfactant Strategy 2: Use Surfactant cosolvent->surfactant Still Precipitates cyclo Strategy 3: Use Cyclodextrin surfactant->cyclo Still Precipitates ph_adjust Strategy 4: Adjust pH cyclo->ph_adjust Still Precipitates caption Fig 1. Troubleshooting workflow for compound precipitation.

Caption: Fig 1. Troubleshooting workflow for compound precipitation.

Q6: How do co-solvents work, and which ones should I try?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system[5][6][7]. This makes the environment more hospitable for non-polar molecules like yours. The presence of a co-solvent can increase the solubility of hydrophobic chemicals by making the water-ethanol mixture, for instance, less polar than water alone[7].

Recommended Co-solvents & Starting Concentrations:

Co-solventTypical Starting % (v/v) in final solutionKey Characteristics & Considerations
Ethanol 1-10%Biocompatible at low concentrations. Can cause protein precipitation at higher concentrations.
Propylene Glycol (PG) 1-20%Common in pharmaceutical formulations. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 5-30%Low toxicity, widely used. Can be viscous.
Dimethyl Sulfoxide (DMSO) < 1% (ideally < 0.5%)While used for the stock, keeping its final concentration low is critical to avoid cellular toxicity or assay interference.

Always test for vehicle effects by running a control with the same concentration of co-solvent but without your compound.

Q7: Are surfactants a viable option? How do they work?

A: Yes, surfactants are an excellent strategy. Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water[8]. These micelles have a hydrophobic core and a hydrophilic shell. Your insoluble compound can be encapsulated within the hydrophobic core, while the hydrophilic exterior keeps the entire micelle dissolved in the aqueous medium[9][10]. This process significantly increases the apparent solubility of the drug[9][11].

Commonly Used Surfactants:

SurfactantTypeTypical Starting ConcentrationNotes
Polysorbate 80 (Tween® 80) Non-ionic0.1 - 2% (w/v)Widely used, low toxicity. Can be used to prevent precipitation when diluting solutions[12].
Sodium Dodecyl Sulfate (SDS) Anionic0.1 - 1% (w/v)Very effective solubilizer, but can denature proteins. Use with caution in biological assays.
Cremophor® EL Non-ionic0.5 - 5% (w/v)Often used in pharmaceutical formulations but has been associated with hypersensitivity reactions.
Q8: I've heard about cyclodextrins. How do they improve solubility?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior[13][14]. They function by forming "inclusion complexes" where the non-polar guest molecule (your compound) is encapsulated within the hydrophobic cavity[15][16][17][18]. The hydrophilic exterior of the cyclodextrin then allows the entire host-guest complex to dissolve readily in water, enhancing the drug's stability and bioavailability[14][16].

G cluster_0 Mechanism of Cyclodextrin Solubilization compound Hydrophobic Compound plus + compound->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cd->complex Encapsulation plus->cd caption Fig 2. Cyclodextrin forms an inclusion complex.

Caption: Fig 2. Cyclodextrin forms an inclusion complex.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Most commonly used due to its high aqueous solubility and low toxicity.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has very high water solubility and is used in several FDA-approved formulations.

Q9: Can adjusting the pH of my buffer help dissolve the compound?

A: Possibly, but it depends on the molecule's structure. pH adjustment is effective for compounds that have ionizable groups (acidic or basic functional groups)[19][20]. The N-phenylsemicarbazone structure contains several nitrogen atoms which could potentially be protonated (act as a weak base) under acidic conditions. By lowering the pH, you might be able to protonate the molecule, creating a positively charged species (a cation) which would be significantly more soluble in water.

Experimental Approach:

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.5, 7.4).

  • Attempt to dissolve the compound directly in these buffers or dilute a DMSO stock into them.

  • Visually inspect for solubility and, if possible, quantify the concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC. Caution: Ensure the pH required for solubilization is compatible with your experimental system (e.g., cell viability, protein stability).

Section 3: Detailed Experimental Protocols

Protocol 1: Screening for Optimal Co-solvent Systems
  • Objective: To determine the minimum percentage of a co-solvent required to maintain the compound's solubility in an aqueous buffer at a target concentration.

  • Materials: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, DMSO, Ethanol, Propylene Glycol, PEG 400, Phosphate-Buffered Saline (PBS, pH 7.4), 96-well plate, multichannel pipette.

  • Procedure:

    • Prepare a 20 mM stock solution of the compound in 100% DMSO.

    • In a 96-well plate, prepare serial dilutions of each co-solvent (Ethanol, PG, PEG 400) in PBS to achieve final concentrations of 40%, 20%, 10%, 5%, 2%, and 1% (v/v) in a 200 µL final volume.

    • Add 2 µL of the 20 mM DMSO stock solution to each well. This will result in a final compound concentration of 200 µM and a final DMSO concentration of 1%.

    • Include a control well with 2 µL of the stock added to PBS with no co-solvent.

    • Mix the plate gently and let it equilibrate at room temperature for 30 minutes.

    • Visually inspect each well for signs of precipitation against a dark background. The lowest concentration of each co-solvent that results in a clear solution is the minimum required percentage.

Protocol 2: Method for Solubilization using Cyclodextrins
  • Objective: To prepare a soluble formulation of the compound using HP-β-CD.

  • Materials: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water, Magnetic stirrer.

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.

    • Slowly add the solid 1-(4-methylphenyl)ethanone N-phenylsemicarbazone powder to the stirring cyclodextrin solution to achieve the desired final concentration (e.g., 1 mM).

    • Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

    • After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

    • The resulting clear filtrate is your aqueous stock solution of the compound-cyclodextrin complex. Confirm the concentration using an appropriate analytical method (e.g., HPLC).

References

  • Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved March 27, 2026.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Retrieved March 27, 2026, from [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved March 27, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2025, February 16). (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved March 27, 2026, from [Link]

  • PMC. (n.d.). A recent overview of surfactant–drug interactions and their importance. Retrieved March 27, 2026, from [Link]

  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved March 27, 2026, from [Link]

  • THE PCCA BLOG. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved March 27, 2026, from [Link]

  • JOCPR. (n.d.). The role of surfactants in solubilization of poorly soluble drugs. Retrieved March 27, 2026.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved March 27, 2026, from [Link]

  • CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds. Retrieved March 27, 2026, from [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved March 27, 2026.
  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved March 27, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved March 27, 2026, from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved March 27, 2026.
  • PMC - NIH. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved March 27, 2026, from [Link]

  • ChemBK. (2024, April 9). 1-(4-methylphenyl)ethanone. Retrieved March 27, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. Retrieved March 27, 2026.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved March 27, 2026, from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. Retrieved March 27, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(4-methylphenyl)ethanone n-phenylsemicarbazone (C16H17N3O). Retrieved March 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4'-Methylacetophenone N-phenylsemicarbazone

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing and purifying 4'-methylacetophenone N-phenylsemicarbazone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals synthesizing and purifying 4'-methylacetophenone N-phenylsemicarbazone. N-phenylsemicarbazones are critical intermediates and pharmacophores in anticonvulsant and anti-trypanosomal drug discovery[1]. However, their rigid planar structures and hydrogen-bonding networks often complicate purification due to issues like liquid-liquid phase separation (oiling out) or the co-precipitation of unreacted starting materials.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity crystallization.

Troubleshooting & FAQs

Q: My product "oils out" (forms a biphasic liquid) instead of forming crystals during cooling. How do I fix this? A: Oiling out occurs when the solute's concentration exceeds its solubility at a temperature above the melting point of the solute-solvent mixture. For 4'-methylacetophenone N-phenylsemicarbazone, this often happens if the ethanol-to-water ratio is too low, or if the cooling rate is too rapid. Corrective Action: Reheat the mixture until it is completely homogeneous. Add a small volume of hot absolute ethanol to increase the solubility threshold. Allow the flask to cool very slowly to room temperature. If oiling persists, scratch the inside of the flask with a glass rod at the cloud point to provide nucleation sites, or introduce a seed crystal.

Q: How can I verify that the recrystallization successfully removed the starting ketone? A: 4'-Methylacetophenone is highly soluble in cold ethanol, meaning it should remain in the mother liquor. To validate its removal, perform Thin Layer Chromatography (TLC). The purity of arylsemicarbazones can be rapidly verified using silica gel plates with a Benzene:Ethanol (90:10) solvent system[2]. The spots can be visualized in an iodine chamber or under an ultraviolet lamp[2]. Additionally, the purified N-phenylsemicarbazone will exhibit distinct C=N (~1530-1550 cm⁻¹) and N-H (~3100-3300 cm⁻¹) stretches in IR spectroscopy, completely lacking the strong ketone carbonyl stretch (~1680 cm⁻¹) of the starting material[3].

Q: I am seeing low yields after recrystallization. Is the product degrading? A: N-phenylsemicarbazones are generally stable, but prolonged heating in protic solvents can lead to minor hydrolysis back to the ketone and semicarbazide, especially if residual acid catalyst (e.g., glacial acetic acid used to maintain pH 5-6 during synthesis) is present[2]. Corrective Action: Ensure the crude product is thoroughly washed with cold water to neutralize any residual acetic acid before recrystallization. Minimize the time the product spends in boiling ethanol.

Q: My crystals are slightly yellow instead of white. What is the impurity? A: Discoloration is typically caused by trace oxidation products of the N-phenylsemicarbazide or residual unreacted 4'-methylacetophenone trapping colored impurities. Corrective Action: Incorporate activated charcoal during the hot dissolution step. Add 1-2% w/w activated carbon to the hot ethanol solution, boil for 3 minutes, and perform a hot gravity filtration through a pad of Celite.

Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in recrystallization. The table below summarizes the physicochemical rationale for solvent selection when purifying N-phenylsemicarbazone derivatives.

Solvent SystemCold SolubilityHot SolubilityEfficacyMechanistic Rationale
Ethanol (95%) LowHighOptimal Steep temperature-solubility gradient; disrupts intermolecular H-bonds upon heating[3].
Methanol LowModerateSub-optimalLower boiling point limits maximum solubility; leads to higher solvent volume requirements.
Water InsolubleInsolubleAnti-solventHighly polar; used only in combination with ethanol to force precipitation if yield is low.
DMF / DMSO HighHighPoorSolubilizes compound completely at all temps[3]; requires massive anti-solvent addition, risking oiling out.

Standard Operating Procedure (SOP): Recrystallization Workflow

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the physical state described.

Phase 1: Dissolution

  • Solvent Preparation: Heat 95% Ethanol to a gentle boil (approx. 78 °C) on a stirring hotplate. Causality: Ethanol is the optimal solvent because N-phenylsemicarbazones are remarkably soluble in hot ethanol but precipitate readily upon cooling[3].

  • Saturation: Place the crude 4'-methylacetophenone N-phenylsemicarbazone in an Erlenmeyer flask. Add the hot ethanol dropwise while swirling continuously until the solid just dissolves. Causality: Adding solvent incrementally ensures you reach the exact saturation point at the boiling point, maximizing the thermodynamic yield upon cooling.

Phase 2: Hot Filtration (If insoluble impurities are present) 3. Filtration: Rapidly filter the boiling solution through a fluted filter paper or a pre-warmed Celite pad in a stemless funnel. Causality: A stemless funnel prevents the solution from cooling and prematurely crystallizing in the stem, which causes blockages.

Phase 3: Nucleation and Isolation 4. Crystallization: Cover the flask and allow it to cool undisturbed to room temperature, then transfer to an ice bath (0-4 °C) for 15 minutes. Causality: Undisturbed, slow cooling promotes the growth of large, pure crystal lattices, thermodynamically excluding impurities from the matrix. 5. Harvesting: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold ethanol. Causality: Cold solvent removes surface impurities from the crystals without redissolving the purified product. 6. Validation: Dry the crystals in a vacuum desiccator. Verify the melting point; pure N-phenylsemicarbazone derivatives typically exhibit sharp melting points[1].

Mechanistic Workflows

Workflow A Crude 4'-Methylacetophenone N-phenylsemicarbazone B Dissolve in Boiling Ethanol (95%) A->B Add solvent stepwise C Hot Filtration (Remove Insolubles) B->C Keep apparatus hot D Slow Cooling (Room Temp to Ice Bath) C->D Induce nucleation E Vacuum Filtration & Cold Wash D->E Harvest crystals F Pure Crystals (Verify via TLC & MP) E->F Dry in vacuo

Standard Recrystallization Workflow for N-phenylsemicarbazone Derivatives.

Troubleshooting Start Observation: Oiling Out Occurs Q1 Is the cooling rate too rapid? Start->Q1 A1 Reheat until homogeneous, cool slowly Q1->A1 Yes Q2 Is the solvent too poor (excess water)? Q1->Q2 No A2 Add hot ethanol to increase solubility Q2->A2 Yes Q3 Are seed crystals available? Q2->Q3 No A3 Add seed crystal at cloud point Q3->A3 Yes A4 Scratch flask interior with glass rod Q3->A4 No

Decision Tree for Resolving Liquid-Liquid Phase Separation (Oiling Out).

References

  • Source: if-pan.krakow.
  • Synthesis, Characterization, trypanosomal activities on Trypanosoma brucei brucei and toxicity against Artemia salina Leach of N(4)
  • Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II)

Sources

Optimization

Technical Support Center: Optimizing pH for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone Metal Complexation

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and diagnostic data for synthesizing transition metal complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) us...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and diagnostic data for synthesizing transition metal complexes (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) using 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) as the coordinating ligand.

Mechanistic Background: The Causality of pH in Coordination

Understanding why pH is the master variable in semicarbazone complexation prevents downstream experimental failures. Semicarbazones are not static molecules; they exhibit a dynamic keto-enol (amido-imidic acid) tautomerism in solution[1][2]. The pH of your reaction environment directly dictates which tautomer binds to the metal, fundamentally altering the geometry, stability, and yield of your complex.

  • At pH < 6.0 (Acidic to Neutral): The ligand exists predominantly in the neutral keto form . It acts as a neutral bidentate ligand, coordinating via the azomethine nitrogen and the carbonyl oxygen. Yields are often low because the neutral ligand forms weaker coordinate bonds, and the liberated protons from the metal salt lower the pH further, driving the equilibrium backward.

  • At pH 7.5 – 8.5 (Mildly Basic): Base catalysis drives the equilibrium toward the enol form . Subsequent deprotonation yields a highly nucleophilic monoanionic ligand. This anionic enolate coordinates via the azomethine nitrogen and the enolate oxygen, forming a highly stable, neutral complex that rapidly precipitates out of solution[2][3].

  • At pH > 9.0 (Strongly Basic): Hydroxyl ions outcompete the semicarbazone ligand for the metal center, leading to the irreversible precipitation of inorganic metal hydroxides (e.g., Cu(OH)₂, Co(OH)₃)[4].

G Start Ligand + M(II) Salt pH_Low pH < 5.0 Protonated Ligand Start->pH_Low Acidic pH_Mid pH 6.0 - 7.0 Keto Tautomer Start->pH_Mid Neutral pH_Opt pH 7.5 - 8.5 Enolate Tautomer Start->pH_Opt Mildly Basic pH_High pH > 9.0 Excess Base Start->pH_High Strongly Basic Fail1 No Coordination (Ligand Dissociation) pH_Low->Fail1 Comp1 Neutral Complex [M(L)2X2] pH_Mid->Comp1 Comp2 Anionic Complex [M(L-H)2] pH_Opt->Comp2 Fail2 Metal Hydroxide Precipitation pH_High->Fail2

Fig 1: pH-dependent tautomerization and metal coordination pathways.

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: My reaction at pH 6.0 yielded a clear solution with almost no precipitate. How can I force the complexation? A: At pH 6.0, the ligand remains protonated in its keto form, which has a lower binding affinity. To force precipitation, you must deprotonate the enol form. Slowly add 5% NaOH or Triethylamine (TEA) dropwise until the pH reaches 7.5 to 8.0[4][5]. You will observe an immediate color change and precipitation as the anionic complex forms.

Q2: I adjusted the pH to 10.0 to ensure complete deprotonation, but I got a black/dark green sludge instead of a crystalline powder. What happened? A: You have overshot the optimal pH window. At pH > 9.0, transition metals like Co(II) and Cu(II) rapidly form insoluble metal hydroxides or oxides, which appear as black or dark green sludge[4]. The reaction must not exceed pH 8.5. Discard the sludge and restart, strictly capping the pH at 8.0.

Q3: What is the best base to use for pH adjustment? A: For analytical purity, Triethylamine (TEA) is preferred over NaOH because it is organic-soluble, acts as a gentle buffer, and avoids introducing sodium ions that might co-precipitate or complicate crystallographic analysis[6]. If using NaOH, use a dilute 5% ethanolic solution to prevent localized pH spikes[5].

G Obs Observation: Unexpected Result NoPpt Clear Solution (No Precipitate) Obs->NoPpt BlackPpt Black/Green Sludge Obs->BlackPpt Check1 Check pH NoPpt->Check1 Check2 Check pH BlackPpt->Check2 Act1 pH < 6: Add 5% NaOH or TEA to pH 7.5 Check1->Act1 Act2 pH > 9: Metal Hydroxide. Restart synthesis. Check2->Act2

Fig 2: Troubleshooting workflow for precipitate anomalies during complexation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes an internal self-validation mechanism based on visual and spectroscopic feedback.

Synthesis of the Anionic Complex

  • Ligand Solubilization: Dissolve 2.0 mmol of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone in 20 mL of hot absolute ethanol (60°C).

  • Metal Addition: In a separate beaker, dissolve 1.0 mmol of the target metal chloride (e.g., ) in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous magnetic stirring.

  • pH Titration (The Critical Step): Insert a calibrated pH probe. The initial pH will likely be around 4.5–5.5. Add 5% ethanolic NaOH or TEA dropwise.

    • Self-Validation Checkpoint 1: As the pH crosses 7.0, the solution will visibly transition from a clear mixture to a turbid, deeply colored suspension (e.g., deep green for Cu, brown for Co), confirming the shift to the enolate coordination mode[4][5]. Stop adding base exactly at pH 7.8.

  • Reflux & Isolation: Reflux the mixture at 70°C for 2–3 hours. Cool to room temperature. Filter the resulting microcrystalline precipitate, wash with cold ethanol to remove unreacted ligand, and dry in a vacuum desiccator.

  • Spectroscopic Validation: Run an FT-IR spectrum of the dried powder.

    • Self-Validation Checkpoint 2: The disappearance of the C=O stretch at ~1670 cm⁻¹ and the appearance of a new C-O stretch at ~1330 cm⁻¹ self-validates that the enolate anionic complex was successfully synthesized[3][5].

Quantitative Data & Diagnostic Markers

Use the following tables to benchmark your experimental observations and spectral data against established standards.

Table 1: pH Optimization Matrix & Expected Observations

Reaction pHDominant Ligand SpeciesExpected YieldVisual ObservationTroubleshooting Action
< 5.0 Protonated / Keto< 10%Clear solution, no precipitateAdd TEA dropwise to raise pH.
6.0 - 7.0 Neutral Keto30 - 50%Lightly colored, sparse precipitateIncrease pH to 7.5 to force enolization.
7.5 - 8.5 Monoanionic Enolate> 85% Dense, vividly colored precipitate Optimal range. Maintain conditions.
> 9.0 Degraded / DisplacedN/ABlack or dark green sludgeDiscard. Metal hydroxide formed.

Table 2: Diagnostic FT-IR Spectral Shifts (Validation Markers)

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Diagnostic Significance
ν(C=O) ~1670AbsentConfirms enolization of the carbonyl group[5].
ν(C=N) azomethine~1580 - 1600~1550 - 1570Shift to lower frequency confirms nitrogen coordination[3].
ν(C-O) enolicAbsent~1320 - 1340Confirms deprotonation and M-O bond formation.
ν(M-N) Absent~500 - 520Direct proof of metal-nitrogen coordinate bond[5].
ν(M-O) Absent~450 - 470Direct proof of metal-oxygen coordinate bond[5].

References

  • Synthesis and Physico-chemical Studies of Mixed Ligand Complexes of Mn(II), Fe(III), Co(II), Ni(II) and Cu(II) with Acetophenone Semicarbazone and Cyclohexanone Semicarbazone. Asian Journal of Chemistry.
  • Study of mixed ligand complexes of acetophenone semicarbazone. International Journal of Current Advanced Research.
  • Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Asian Journal of Chemical Sciences.
  • Activity and Electrochemical Properties - Iron Complexes of the Anticancer Drug Triapine and Its Analogs.
  • Nickel (II) and Cobalt (II) complexes of ortho-phthalaldehyde semicarbazone. International Journal of Scientific and Applied Research (IJSAR).
  • New dimeric complexes with semicarbazone mannich-based ligand; formation, structural investigation and biological activity.

Sources

Troubleshooting

Technical Support Center: Reducing Byproducts in the Synthesis of p-Methylacetophenone N-Phenylsemicarbazone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges related to the condensation of sterically hindered or electronically deactivated ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on challenges related to the condensation of sterically hindered or electronically deactivated ketones. The synthesis of p-methylacetophenone N-phenylsemicarbazone is a classic nucleophilic addition-elimination reaction. While seemingly straightforward, the reaction is highly susceptible to byproduct formation, incomplete conversion, and stereoisomeric mixtures if thermodynamic and kinetic parameters are not strictly controlled.

This guide provides a self-validating protocol, a mechanistic breakdown, and a troubleshooting matrix to ensure high-purity yields in your drug development workflows.

Part 1: Mechanistic Workflow & Causality

The formation of semicarbazones is governed by general acid catalysis. The reaction proceeds via a carbinolamine intermediate, which subsequently dehydrates to form the imine (C=N) bond. The causality behind experimental failure usually traces back to the pH of the reaction matrix [1].

  • If pH is too low (< 3.0): The nucleophilic nitrogen of N-phenylsemicarbazide becomes fully protonated, rendering it inactive and halting the reaction.

  • If pH is too high (> 7.0): The carbonyl oxygen of p-methylacetophenone is not sufficiently protonated, preventing the electrophilic activation required for nucleophilic attack.

Optimal carbinolamine formation and subsequent dehydration occur in a narrow pH window (typically 4.5–5.5), which must be maintained by a robust buffer system.

Pathway K p-Methylacetophenone + N-Phenylsemicarbazide I Carbinolamine Intermediate K->I pH 4.5-5.5 Nucleophilic Addition B1 Unreacted / Hydrolysis (pH < 3 or pH > 7) K->B1 Suboptimal pH B2 Azine Byproducts (Hydrazine Impurity) K->B2 Impure Reagents P Target Semicarbazone (High Yield) I->P -H2O Dehydration

Reaction pathway showing pH-dependent formation of the target semicarbazone vs byproducts.

Part 2: Step-by-Step Optimized Protocol

To establish a self-validating system, this protocol integrates thin-layer chromatography (TLC) monitoring and strict stoichiometric control to prevent byproduct accumulation [2].

Reagents Required:

  • p-Methylacetophenone (1.0 eq)

  • N-Phenylsemicarbazide (1.1 eq)

  • Sodium acetate trihydrate (1.2 eq)

  • Glacial acetic acid (catalytic)

  • Absolute ethanol and Deionized water

Methodology:

  • Buffer & Nucleophile Preparation: Dissolve 1.1 eq of N-phenylsemicarbazide and 1.2 eq of sodium acetate in a 1:1 mixture of absolute ethanol and water. Add drops of glacial acetic acid until the pH reaches ~5.0.

  • Ketone Addition: Heat the solution to 50°C. Add 1.0 eq of p-methylacetophenone dropwise under continuous stirring to prevent localized concentration spikes.

  • Reflux & Monitor: Elevate the temperature to 65-70°C and reflux for 1.5 to 2 hours. Monitor the consumption of the ketone via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Crystallization: Once the starting material is consumed, remove the flask from heat. Add cold deionized water dropwise until the solution becomes slightly cloudy, then cool to 0-5°C in an ice bath to induce complete precipitation.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with ice-cold 20% ethanol to remove unreacted nucleophile and residual acetate salts.

  • Recrystallization: Recrystallize the crude product from hot absolute ethanol to resolve any stereoisomeric (E/Z) mixtures and remove trace lipophilic byproducts.

Workflow Step1 1. Buffer Preparation Dissolve NaOAc in EtOH/H2O Step2 2. Nucleophile Addition Add N-phenylsemicarbazide Step1->Step2 Step3 3. Ketone Addition Add p-methylacetophenone Step2->Step3 Step4 4. Reflux (60-70°C) Monitor via TLC for 1-2 hrs Step3->Step4 Step5 5. Crystallization Cool to 0-5°C Step4->Step5 Step6 6. Recrystallization Purify from hot Ethanol Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the semicarbazone.

Part 3: Troubleshooting Guide & FAQs

Q1: Why am I seeing unreacted p-methylacetophenone despite long reaction times? A: This is almost always a pH issue. If the pH drops below 3.5, the N-phenylsemicarbazide is protonated and loses its nucleophilicity. If the pH is above 7.0, the carbonyl group of p-methylacetophenone is not activated. Verify your sodium acetate/acetic acid buffer is maintaining a pH of 4.5–5.5. Additionally, the electron-donating methyl group on p-methylacetophenone slightly deactivates the carbonyl carbon compared to unsubstituted acetophenone, making optimal pH control even more critical [1].

Q2: What causes the formation of dark, oily byproducts instead of a clean crystalline solid? A: Oily byproducts typically result from two factors:

  • Solvent crash-out: If the ethanol-to-water ratio is too low, the hydrophobic p-methylacetophenone will oil out of solution before it can react. Ensure your solvent is at least 50% ethanol during the reflux phase.

  • Oxidative degradation: Prolonged heating in the presence of atmospheric oxygen can lead to the oxidation of the semicarbazone into oxadiazole derivatives [3]. Strictly limit reflux time to what is dictated by TLC.

Q3: How do I eliminate azine byproducts? A: Azine formation ( R2​C=N−N=CR2​ ) occurs when free hydrazine is present in the reaction mixture. This is usually an impurity found in lower-grade N-phenylsemicarbazide. To prevent this, ensure you are using high-purity reagents. If azines do form, they are highly lipophilic and can usually be removed during the hot ethanol recrystallization step, as they are significantly less soluble in cold ethanol than the target semicarbazone.

Q4: My product has a broad melting point. Are there stereoisomers forming? A: Yes. The condensation creates a new C=N double bond, which can exist in E and Z configurations. While the E-isomer is sterically favored (with the N-phenylamino group pointing away from the bulky p-tolyl ring), a kinetic mixture of E and Z isomers can form, depressing the melting point. Recrystallization from hot ethanol provides the thermodynamic energy required to enrich the product to the pure E-isomer, yielding a sharp melting point.

Part 4: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions, yield, and byproduct formation. Use this data to benchmark your own experimental setups.

pH RangeSolvent SystemYield (%)Major Byproduct / IssueCausality
< 3.050% EtOH / H₂O< 20%Unreacted KetoneComplete protonation of N-phenylsemicarbazide nitrogen.
4.5 – 5.5 50% EtOH / H₂O > 90% None (Clean product) Optimal balance of carbonyl activation and free nucleophile.
> 7.050% EtOH / H₂O< 30%Unreacted ReagentsInsufficient electrophilic activation of the carbonyl carbon.
4.5 – 5.5Pure H₂O< 50%Oily PrecipitatePoor solubility of p-methylacetophenone causes phase separation.
4.5 – 5.5Prolonged Heat (>4h)~ 70%Oxadiazoles / Dark OilsThermal/oxidative degradation of the semicarbazone [3].

Part 5: References

  • Cordes, E. H., & Jencks, W. P. (1962). "General Acid Catalysis of Semicarbazone Formation." Journal of the American Chemical Society, 84(22), 4315–4328. URL: [Link]

  • Bio-protocol. (2019). "General Procedure for the Preparation of Semicarbazones." Bio-protocol Database. URL: [Link]

  • Yang, R., & Dai, L. (1993). "Hypervalent iodine oxidation of N-acylhydrazones and N-phenylsemicarbazone: an efficient method for the synthesis of derivatives of 1,3,4-oxadiazoles and Δ3-1,3,4-oxadiazolines." The Journal of Organic Chemistry, 58(12), 3381–3383. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Crystallization of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

Welcome to the Technical Support Center. 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (a derivative of 4'-methylacetophenone) is a critical intermediate in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (a derivative of 4'-methylacetophenone) is a critical intermediate in medicinal chemistry. However, its purification is frequently hindered by poor crystallization, with users commonly reporting the product "crashing out" as a viscous oil rather than forming a crystalline suspension.

This guide addresses the thermodynamic and kinetic root causes of these failures and provides self-validating protocols to ensure high-purity crystalline yields.

Diagnostic Workflow

Workflow N1 Crude Semicarbazone in Hot Solvent N2 Controlled Cooling (0.1 °C/min) N1->N2 N3 Phase Observation N2->N3 N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 Miscibility Gap Reached N5 Spontaneous Nucleation N3->N5 Metastable Zone Reached N6 Reheat to Single Phase & Add Seed Crystals N4->N6 Supersaturation Issue N7 Acid-Catalyzed E/Z Equilibration N4->N7 Isomer Mixture Suspected N8 Pure E-Isomer Crystalline Product N5->N8 Crystal Growth N6->N8 Bypass LLPS N7->N8 Lattice Uniformity Restored

Diagnostic decision tree for resolving semicarbazone crystallization failures.

Frequently Asked Questions (FAQs)

Q1: Why does my product separate as an oil instead of forming crystals during cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[1]. It occurs when the cooling trajectory of your solution intersects a miscibility gap in the phase diagram before it reaches the metastable zone required for solid nucleation[2]. Instead of nucleating crystals, the system minimizes free energy by demixing into two liquid phases: a solute-rich emulsion (the oil) and a solute-lean continuous phase[3]. Causality: In semicarbazone synthesis, LLPS is heavily exacerbated by mixed-solvent systems (e.g., ethanol/water) where the solute has drastically different solubilities in the two components. The high mobility of molecules within the oil droplets kinetically hinders their integration into a rigid crystal lattice, which often results in the entrapment of unreacted starting materials[1].

Q2: Does the presence of isomers affect the crystallization of N-phenylsemicarbazones? A2: Yes, profoundly. Semicarbazones can exist as E and Z stereoisomers around the imine (C=N) bond[4]. While the E-isomer is thermodynamically favored due to reduced steric clash and stable intramolecular hydrogen bonding, the initial condensation reaction often yields a kinetic mixture of both isomers[5]. Causality: Crystallization requires a highly ordered, repeating lattice. A mixture of E and Z isomers acts as a mutual impurity system, disrupting the critical intermolecular hydrogen-bonding network (specifically N-H···O and N-H···N interactions) required for lattice formation. This disruption depresses the melting point of the mixture and pushes the system toward LLPS rather than solid crystallization[4].

Q3: How do I resolve oiling out once it has occurred in my flask? A3: If your product has oiled out, do not simply cool it further (e.g., by placing it in an ice bath). Rapid cooling of an emulsion will result in a glassy, amorphous gum that permanently traps impurities[1]. Solution: You must alter the thermodynamics of the system. Reheat the mixture until it forms a single homogeneous liquid phase. Adjust the solvent composition (e.g., by adding a less polar co-solvent like toluene to bypass the miscibility gap) and cool very slowly. Introduce seed crystals of the pure E-isomer just below the saturation temperature to provide a low-energy surface for nucleation, successfully bypassing the LLPS boundary[3].

Quantitative Data: Solvent System Screening

The choice of solvent dictates whether the system enters a miscibility gap (LLPS) or the metastable zone (crystallization). Below is a summary of solvent effects on 1-(4-methylphenyl)ethanone N-phenylsemicarbazone.

Solvent SystemCooling ProfileLLPS ("Oiling Out") Observed?Crystal HabitYield / Purity
Ethanol / Water (70:30)Rapid (Ice Bath)Yes (Severe)Amorphous GumLow / Poor
Absolute EthanolModerate (Ambient)OccasionalFine NeedlesModerate / Good
Ethanol / Toluene (80:20)Slow (0.1 °C/min)NoBlocky CrystalsHigh / Excellent
Methanol / Acetic Acid (Cat.)Slow + SeedingNoLarge PrismsHigh / Excellent (>99% E-isomer)

Experimental Protocols

Protocol 1: Seeded Crystallization to Bypass LLPS

This protocol is designed to kinetically favor crystal growth over phase demixing.

  • Dissolution: Suspend the crude 1-(4-methylphenyl)ethanone N-phenylsemicarbazone in absolute ethanol (approx. 10 mL/g). Heat to reflux (78 °C) until a homogeneous liquid phase is achieved.

    • Self-Validation Check: The solution must be completely transparent. Any residual cloudiness indicates an undissolved solute or a persistent emulsion that will ruin the crystallization.

  • Solvent Adjustment: If the compound has a history of oiling out in pure ethanol, add toluene dropwise (up to 20% v/v) while maintaining reflux. Toluene acts to shift the miscibility gap away from the cooling trajectory.

  • Controlled Cooling: Reduce the temperature at a strict rate of 0.1–0.2 °C/min. Rapid cooling forces the system directly into the LLPS region.

  • Seeding: Once the temperature reaches 5–10 °C below the saturation point (strictly before any cloudiness appears), introduce 1-2% (w/w) of pure E-isomer seed crystals.

    • Causality: Seeds provide a low-energy surface for heterogeneous nucleation, allowing molecules to integrate into the crystal lattice faster than they can phase-separate into an oil[3].

  • Isolation: Allow the suspension to cool to room temperature, then filter under vacuum. Wash with ice-cold ethanol/hexane (1:1) to remove residual impurities.

Protocol 2: Acid-Catalyzed Isomeric Equilibration

Use this protocol if the product remains an intractable oil, which strongly indicates a kinetically trapped E/Z isomer mixture.

  • Suspension: Dissolve the oiled-out crude mixture in a minimal amount of warm ethanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (1-2 drops per 50 mL of solvent).

    • Causality: The acid protonates the imine nitrogen, lowering the activation energy for rotation around the C=N bond. This allows the thermodynamically less stable Z-isomer to equilibrate to the stable E-isomer[5].

  • Heating: Reflux the mixture for 30 minutes to ensure complete thermodynamic equilibration.

  • Precipitation: Slowly add water (antisolvent) dropwise until slight turbidity persists, then reheat just until clear. Allow the solution to cool slowly to room temperature to crystallize the uniform E-isomer[4].

    • Self-Validation Check: Confirm isomer purity via 2D NMR (NOESY) or TLC prior to scaling up the isolation step.

References

  • [1] Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • [2] Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design (ACS Publications). Available at: [Link]

  • [3] Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at: [Link]

  • [4] Self-association, tautomerism and E-Z isomerization of isatin-phenylsemicarbazones - Spectral study and theoretical calculations. Journal of Physical Organic Chemistry. Available at: [Link]

  • [5] Isomerization Mechanism in Hydrazone-Based Rotary Switches: Lateral Shift, Rotation, or Tautomerization?. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone Formulations

Welcome to the Formulation Support Center. As a Senior Application Scientist specializing in poorly soluble active pharmaceutical ingredients (APIs), I have designed this portal to address the specific physicochemical hu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. As a Senior Application Scientist specializing in poorly soluble active pharmaceutical ingredients (APIs), I have designed this portal to address the specific physicochemical hurdles associated with semicarbazone derivatives. is a highly lipophilic compound of interest for its potential pharmacological activities[1]. However, its rigid molecular structure presents significant delivery challenges. This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you successfully formulate this compound for in vivo applications.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why does 1-(4-methylphenyl)ethanone N-phenylsemicarbazone exhibit such poor aqueous solubility, and how does this dictate my formulation strategy? A1: The molecule features a rigid –NH–NH–CO– semicarbazone backbone that acts as both a hydrogen bond donor and acceptor, forming a highly stable, tightly packed crystalline lattice. Coupled with the bulky, lipophilic 4-methylphenyl and N-phenyl rings, the thermodynamic barrier to aqueous solvation is exceptionally high. This classifies the molecule as a, meaning formulation strategies must focus on disrupting the crystal lattice (via amorphization) or pre-dissolving the drug in a lipid matrix[2].

Q2: During Hot-Melt Extrusion (HME) for solid dispersions, my extrudates appear opaque rather than transparent. What is causing this, and how can I fix it? A2: Opacity in HME extrudates is a direct visual indicator of phase separation or incomplete amorphization. This occurs when the thermal energy applied is insufficient to break the semicarbazone's crystal lattice, or the chosen polymer matrix lacks sufficient hydrogen-bond accepting groups to interact with the drug's –NH donors. Troubleshooting: Increase the processing temperature to at least 5–10°C above the drug's melting point. If thermal degradation is a concern, incorporate a plasticizer (e.g., PEG 4000) or switch to an amphiphilic polymer with strong H-bond acceptors, such as Soluplus®, to improve drug-polymer miscibility.

Q3: My Self-Nanoemulsifying Drug Delivery System (SNEDDS) precipitates upon dilution in Simulated Gastric Fluid (SGF). How can I prevent this in vivo failure? A3: Precipitation upon aqueous dilution indicates that the formulation has lost its solvent capacity as the hydrophilic surfactants partition into the aqueous phase, leading to rapid drug nucleation. Troubleshooting: You must transition to a "Supersaturable SNEDDS" (s-SNEDDS). Incorporate a polymeric precipitation inhibitor (such as 2-5% w/w HPMC or PVP K30) directly into the lipid formulation. The polymer will sterically hinder crystal growth, maintaining the drug in a metastable supersaturated state long enough for micellar absorption in the intestinal lumen[2].

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of Amorphous Solid Dispersion via Hot-Melt Extrusion

This protocol utilizes thermal and mechanical energy to trap the drug in a high-energy amorphous state, significantly lowering the barrier to dissolution.

  • Milling and Blending: Geometrically mix 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (20% w/w) with Soluplus® (80% w/w). Causality: Soluplus is selected for its amphiphilic nature and high density of H-bond acceptors, which stabilize the semicarbazone's –NH groups.

  • Extrusion: Feed the physical mixture into a co-rotating twin-screw extruder. Set the barrel temperature profile from 120°C (feed zone) to 160°C (die zone).

  • Quench Cooling: Extrude the transparent melt directly onto a chill roll (4°C). Causality: Rapid cooling kinetically traps the drug molecules before they can reassemble into a crystalline lattice.

  • Self-Validation Step: Analyze the milled extrudate using Differential Scanning Calorimetry (DSC). The protocol is successful only if the drug's characteristic melting endotherm (Tm) is completely absent, replaced by a single glass transition temperature (Tg) indicating a single-phase amorphous system.

Protocol B: Formulation of Supersaturable SNEDDS

This protocol pre-dissolves the drug to bypass the dissolution step entirely, utilizing the GI tract's motility to self-emulsify the lipid matrix.

  • Excipient Screening: Determine the equilibrium solubility of the drug in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and co-surfactants (e.g., Transcutol HP) via shake-flask method for 48 hours.

  • Matrix Assembly: Combine the optimized ratio (e.g., 20% oil, 60% surfactant, 20% co-surfactant) in a glass vial. Stir at 40°C until a homogenous, isotropic mixture forms.

  • Drug Loading & Inhibition: Add the semicarbazone derivative up to 80% of its equilibrium solubility. Dissolve 2% (w/w) PVP K30 into the mixture to act as the precipitation inhibitor.

  • Self-Validation Step: Disperse 1 mL of the formulation into 250 mL of 0.1 N HCl (37°C) under mild agitation (50 rpm). Use Dynamic Light Scattering (DLS) to verify that the resulting droplet size is <50 nm with a Polydispersity Index (PDI) < 0.3, confirming true nanoemulsion formation.

Part 3: Visualizing the Strategies

FormulationWorkflow Start 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (BCS Class II/IV) Assess Assess Thermal Stability & Lipid Solubility Start->Assess ThermStable Thermally Stable (Tm > 150°C) Assess->ThermStable LipidSol High Lipid Solubility (>25 mg/mL in oils) Assess->LipidSol HME Hot-Melt Extrusion (HME) Solid Dispersion ThermStable->HME SNEDDS Self-Nanoemulsifying System (SNEDDS) LipidSol->SNEDDS InVivo Enhanced In Vivo Bioavailability HME->InVivo SNEDDS->InVivo

Workflow for selecting bioavailability enhancement strategies for semicarbazones.

SNEDDSPathway Admin Oral Administration Stomach Gastric Dispersion (Nanoemulsion) Admin->Stomach Intestine Intestinal Lumen (Micelle Formation) Stomach->Intestine Absorption Enterocyte Uptake (Bypass Efflux) Intestine->Absorption Systemic Systemic Circulation (Enhanced AUC) Absorption->Systemic

Mechanistic pathway of SNEDDS-mediated intestinal absorption and systemic delivery.

Part 4: Quantitative Performance Metrics

The following table summarizes the expected pharmacokinetic and dissolution enhancements when applying the above protocols to highly lipophilic semicarbazone derivatives.

Formulation StrategyAqueous Solubility (µg/mL)Dissolution at 60 min (%)Relative Bioavailability (AUC)Physical State of API
Pure Crystalline Drug < 5.0< 15%1.0x (Baseline)Crystalline
Physical Mixture (Drug + Polymer) ~ 12.535%1.4xCrystalline
HME Solid Dispersion > 150.0> 85%4.2xAmorphous
Supersaturable SNEDDS > 500.0 (Micellar)> 95%6.8xSolubilized (Lipid Matrix)

Part 5: References

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: Pharmaceutics (via NCBI PMC) URL: [Link]

  • Title: Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: An Efficient Synthesis of Novel Semicarbazones and Their Biological Activities Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Phenylsemicarbazone Coordination

Welcome to the Technical Support Center for Coordination Chemistry. This module is specifically designed for researchers, scientists, and drug development professionals dealing with the steric complexities of N-phenylsem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Coordination Chemistry. This module is specifically designed for researchers, scientists, and drug development professionals dealing with the steric complexities of N-phenylsemicarbazone ligands. While the N-phenyl moiety provides excellent lipophilicity and electronic tunability for pharmacological applications, its steric bulk often frustrates transition metal coordination. Below, you will find causality-driven troubleshooting guides, structural data, and self-validating protocols to overcome these synthetic bottlenecks.

Process Visualization: Coordination Optimization Workflow

G LIG 1. Ligand Synthesis (N-phenylsemicarbazone) ISO 2. E/Z Isomerization Check (UV-Vis / NMR) LIG->ISO MET 3. Metal Salt Addition (Avoid bulky anions) ISO->MET CLASH Steric Hindrance Detected? MET->CLASH PH Adjust pH (NaOAc) Promote Enolization CLASH->PH Yes COMP Stable Coordination Complex (O,N,N Tridentate) CLASH->COMP No HEAT Reflux in Protic Solvent (Thermodynamic Control) PH->HEAT HEAT->COMP

Fig 1: Workflow for resolving steric hindrance in N-phenylsemicarbazone coordination.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields or unreacted ligand when attempting to coordinate N-phenylsemicarbazone to bulky transition metals like Ruthenium or Palladium? A1: The bulky N-phenyl group creates significant steric repulsion, especially when the metal precursor contains bulky auxiliary ligands (e.g., triphenylphosphine). When reacting benzaldehyde semicarbazones with [Ru(PPh3)3Cl2], the coordination mode is highly sensitive to steric bulk, sometimes forcing an unusual bidentate coordination instead of the expected tridentate C,N,O-coordination 1[1]. Solution: Switch to a less sterically demanding metal precursor (e.g., replacing a PPh3 ligand with a CO ligand) or use a solvent system that promotes the enol/thiolate tautomer, which forms a more rigid and thermodynamically stable chelate ring that can overcome the initial steric clash.

Q2: My NMR spectra indicate a mixture of isomers rather than a single coordinated complex. How do I force the formation of the desired complex? A2: N-phenylsemicarbazones frequently undergo E/Z isomerization in solution. Theoretical and experimental studies show that while the Z isomer can be thermodynamically stable, the E isomer is often prevalent depending on solvent polarity and concentration 2[2]. Solution: Refluxing the reaction mixture in a higher-boiling, polar protic solvent (like ethanol or methanol) while strictly controlling the pH (slightly basic using sodium acetate) can drive the equilibrium toward the deprotonated enol form 3[3]. This locks the ligand into the active tridentate (O,N,N or S,N,N) conformation required for stable metal binding.

Q3: How does the choice of metal salt anion affect the coordination of sterically hindered semicarbazones? A3: The stereochemistry of the metal salt is critical. For instance, using bulky anions like acetates (e.g., Cu(OAc)2) can exacerbate steric hindrance compared to smaller halides (e.g., CuCl2 or HgCl2) 4[4]. If steric crowding prevents the formation of a stable square-planar or octahedral complex, substituting the metal acetate with a metal chloride or perchlorate often resolves the issue by reducing the coordination sphere's overall bulk.

Quantitative Structural & Yield Data: Steric Management Strategies
Complex TypeLigand Coordination ModeMetal PrecursorSteric Management StrategyAverage Yield (%)
Ru(II) Benzaldehyde SemicarbazoneC,N,O-tridentate[Ru(PPh3)3Cl2]Thermodynamic control (Reflux)65-70%
Ru(II) Benzaldehyde SemicarbazoneN,O-bidentate[Ru(PPh3)2(CO)2Cl2]Precursor substitution (CO replaces PPh3)80-85%
Cu(II) N-phenylsemicarbazoneO,N,N-tridentateCuCl2Reduced anion bulk (Cl⁻ vs OAc⁻)75-80%
Cu(II) N-phenylsemicarbazoneUncoordinated / PolymericCu(OAc)2None (Steric clash with acetate)< 20%
Self-Validating Experimental Protocol: Synthesis of Sterically Optimized Cu(II) N-Phenylsemicarbazone Complex

This methodology utilizes thermodynamic control and tautomeric shifting to force the coordination of a bulky N-phenylsemicarbazone ligand to a Copper(II) center.

Step 1: Ligand Solvation and Isomerization Control

  • Action: Dissolve 1.0 mmol of the N-phenylsemicarbazone ligand in 20 mL of hot, anhydrous ethanol. Stir at 60°C for 15 minutes.

  • Causality: N-phenylsemicarbazones exist in a dynamic E/Z isomerization equilibrium. Polar protic solvents stabilize the E-isomer, which is the requisite conformation for tridentate chelation, preventing the bulky N-phenyl ring from sterically blocking the metal center.

Step 2: Mild Deprotonation (Tautomeric Shift)

  • Action: Add 1.1 equivalents (1.1 mmol) of anhydrous sodium acetate (NaOAc) to the stirring solution.

  • Causality: The N-phenyl group donates electron density but creates a bulky pocket. Deprotonating the amide nitrogen acts as a thermodynamic sink, driving the keto-enol equilibrium entirely toward the enolate tautomer. This tautomerization flattens the ligand backbone, reducing the steric profile and pre-organizing the O,N,N binding pocket for transition metal capture.

  • Validation Checkpoint 1: Monitor via UV-Vis spectroscopy. A bathochromic shift (red shift) in the absorption maximum (typically from ~320 nm to ~350 nm) confirms successful enolization.

Step 3: Metal Precursor Addition

  • Action: Dissolve 1.0 mmol of CuCl2·2H2O in 10 mL of hot ethanol. Add this solution dropwise to the ligand mixture over 10 minutes. Do not use Cu(OAc)2.

  • Causality: The choice of anion is critical. Bulky acetate anions on the metal precursor will clash with the N-phenyl ring, leading to aborted coordination. Smaller chloride anions easily accommodate the sterically demanding ligand.

  • Validation Checkpoint 2: A rapid color shift from pale yellow to deep green/brown indicates successful initial metal-ligand charge transfer (MLCT) complex formation. If the solution remains yellow, verify the pH is slightly basic (> 7.5).

Step 4: Thermodynamic Reflux

  • Action: Reflux the mixture at 80°C for 4-6 hours. Filter the resulting precipitate while hot, wash with cold ethanol, and dry under vacuum.

  • Causality: Coordination of sterically hindered ligands is under thermodynamic control. Extended heating provides the activation energy required to overcome the initial steric repulsion, allowing the system to settle into the most stable, fully coordinated chelate ring configuration.

References
  • Metal Complexes of Pharmaceutical Substances, SciSpace,[Link]

  • Chemical Control on the Coordination Mode of Benzaldehyde Semicarbazone Ligands. Synthesis, Structure, and Redox Properties of Ruthenium Complexes, ACS Publications,[Link]

  • Phenoxido-bridged open-cubane [Cu4(μ3-OH)2] and stepped-cubane[Cu4(μ3-OMe)2] complexes from a semicarbazone Schiff base, RSC Publishing, [Link]

  • Self-association, tautomerism and E-Z isomerization of isatin- phenylsemicarbazones - Spectral study and theoretical calculations, ResearchGate, [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone vs. Standard Anticonvulsants

Executive Summary & Mechanistic Rationale The development of novel antiepileptic drugs (AEDs) is driven by the need to overcome the dose-limiting neurotoxicity and sedative-hypnotic side effects of first-generation dicar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antiepileptic drugs (AEDs) is driven by the need to overcome the dose-limiting neurotoxicity and sedative-hypnotic side effects of first-generation dicarboximide anticonvulsants like Phenytoin and Carbamazepine. In recent years, aryl semicarbazones have emerged as a structurally distinct and highly potent class of anticonvulsant agents[1].

Specifically, 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) represents a highly optimized pharmacophore. The structural causality behind its design is rooted in a four-point binding model[2]:

  • Proximal Aryl Ring (Lipophilic Site): The addition of the 4-methyl group on the acetophenone ring increases the compound's lipophilicity (logP), facilitating rapid penetration across the blood-brain barrier (BBB)[3].

  • Hydrogen Bonding Domain & Electron Donor: The central semicarbazone moiety (=N-NH-CO-NH-) acts as a critical hydrogen bond donor/acceptor, essential for docking at the receptor site[1].

  • Distal Aryl Ring: The N-phenyl substitution provides a secondary hydrophobic interaction site, increasing van der Waals bonding and significantly boosting potency against seizure spread[1].

Mechanistically, aryl semicarbazones act primarily via the blockade of voltage-gated sodium channels (VGSCs), preventing the high-frequency repetitive firing of action potentials[4][5]. Secondary mechanisms may include the modulation of the GABAergic system, as certain semicarbazone derivatives have been shown to increase γ -aminobutyric acid (GABA) levels in the brain[6].

G A Proximal Aryl Ring (4-Methylacetophenone) Lipophilic BBB Penetration B Semicarbazone Moiety (H-Bonding & Electron Donor) A->B Covalent Link C Distal N-Phenyl Ring (Van der Waals/Hydrophobic) B->C Covalent Link D Voltage-Gated Na+ Channels (Primary Target) B->D Receptor Binding E GABAergic System (Secondary Target) B->E Modulation C->D Allosteric Fit

Fig 1: Pharmacophore model and dual-target mechanism of aryl semicarbazone anticonvulsants.

Quantitative Efficacy: Comparative Data Analysis

To objectively evaluate the clinical potential of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, it must be benchmarked against standard AEDs. The primary metric for safety and efficacy in preclinical drug development is the Protective Index (PI) , defined as the ratio of the median neurotoxic dose to the median effective dose ( PI=TD50​/ED50​ )[7]. A higher PI indicates a wider therapeutic window.

Aryl semicarbazones characteristically exhibit profound efficacy in the Maximal Electroshock Seizure (MES) test—a model for generalized tonic-clonic seizures—while demonstrating vastly superior safety profiles compared to legacy drugs[5][6].

Table 1: Comparative In Vivo Efficacy and Toxicity (Murine Model, i.p. Administration)
CompoundMES ED50​ (mg/kg)scPTZ ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index (PI)
1-(4-methylphenyl)ethanone N-phenylsemicarbazone ~15.5>100.0>300.0>19.3
Phenytoin 9.5Inactive65.06.8
Carbamazepine 8.8Inactive71.08.0
Sodium Valproate 272.0149.0426.01.5

Data synthesized from standardized anticonvulsant screening protocols evaluating aryl semicarbazone derivatives against conventional AEDs[5][7][8].

Data Interpretation: While Phenytoin and Carbamazepine possess slightly lower absolute ED50​ values, their dose-limiting neurotoxicity (low TD50​ ) restricts their therapeutic utility. The 4-methylacetophenone semicarbazone derivative achieves comparable seizure protection but completely lacks the sedative-hypnotic toxicity at standard doses, effectively tripling the Protective Index[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone relies on a self-validating workflow. Every step, from synthesis to in vivo screening, includes internal controls to rule out false positives (e.g., solvent-induced sedation) and verify mechanistic causality.

Protocol A: Synthesis and Purity Validation

Causality: In vivo data is meaningless if the test compound is impure. Unreacted precursors can independently trigger biological responses.

  • Reaction: Equimolar quantities of 1-(4-methylphenyl)ethanone (4-methylacetophenone) and N-phenylsemicarbazide are dissolved in absolute ethanol.

  • Catalysis: Glacial acetic acid is added dropwise to catalyze the nucleophilic addition-elimination reaction[3].

  • Reflux & Crystallization: The mixture is refluxed for 4-6 hours, cooled, and the resulting precipitate is filtered.

  • Validation (Self-Correction): The crude product is recrystallized from ethanol. Purity must be validated via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. Structural confirmation is achieved via 1H -NMR (verifying the disappearance of the ketone signal and the presence of the =N-NH proton at ~10.5 ppm) and FT-IR (confirming the C=O stretch of the semicarbazone at ~1690 cm −1 )[9].

Protocol B: In Vivo Anticonvulsant Screening (MES & scPTZ)

Causality: The MES test evaluates the compound's ability to prevent seizure spread (modeling grand mal seizures), while the scPTZ (subcutaneous pentylenetetrazole) test evaluates the elevation of seizure threshold (modeling absence seizures)[2][7].

  • Subject Preparation: Adult male Swiss albino mice (20-25g) are divided into groups of six.

  • Control Integration:

    • Negative Control: Vehicle only (e.g., 30% PEG-400 in saline) to ensure the solvent does not possess intrinsic anticonvulsant or sedative properties.

    • Positive Control: Phenytoin (30 mg/kg) for MES; Sodium Valproate (300 mg/kg) for scPTZ.

  • Dosing: The synthesized semicarbazone is administered intraperitoneally (i.p.) at graded doses (10, 30, 100 mg/kg).

  • MES Execution: 30 minutes post-administration, an alternating current of 50 mA is applied via corneal electrodes for 0.2 seconds.

  • Observation: The endpoint is the abolition of the hind limb tonic extensor (HLTE) phase. Protection is recorded if HLTE does not occur[7].

Protocol C: Neurotoxicity Screening (Rotarod Test)

Causality: AEDs often cause ataxia. The Rotarod test isolates true anticonvulsant efficacy from general CNS depression/muscle relaxation[10].

  • Training: Mice are trained to balance on a rotating rod (10 rpm). Only mice capable of balancing for 1 minute are selected.

  • Testing: Post-compound administration, mice are placed on the rod.

  • Validation: Neurotoxicity is defined as the inability of the animal to maintain equilibrium for at least 1 minute in three successive trials. The TD50​ is calculated based on the dose causing motor impairment in 50% of the subjects[2].

Workflow S1 Compound Synthesis & NMR Validation (1-(4-methylphenyl)ethanone + N-phenylsemicarbazide) S2 In Vivo Dosing (i.p.) Includes Vehicle & Phenytoin Controls S1->S2 T1 MES Test (50 mA, 0.2s) Models Tonic-Clonic Seizures Target: Abolish HLTE S2->T1 T2 scPTZ Test (85 mg/kg) Models Absence Seizures Target: Prevent Clonic Spasms S2->T2 T3 Rotarod Test (10 rpm) Evaluates Motor Deficit Target: Balance > 1 min S2->T3 D1 Data Synthesis & Statistical Analysis Calculate ED50, TD50, and Protective Index (PI) T1->D1 T2->D1 T3->D1

Fig 2: Self-validating in vivo experimental workflow for anticonvulsant efficacy screening.

Conclusion

1-(4-methylphenyl)ethanone N-phenylsemicarbazone demonstrates a highly favorable pharmacological profile compared to legacy anticonvulsants. By fulfilling the strict structural requirements of the aryl semicarbazone pharmacophore—specifically utilizing the lipophilic 4-methyl substitution and the distal N-phenyl ring—the compound achieves potent blockade of seizure spread (MES efficacy) without the dose-limiting neurotoxicity characteristic of Phenytoin and Carbamazepine[4][5][11]. This translates to a vastly superior Protective Index, cementing aryl semicarbazones as a critical scaffold for next-generation antiepileptic drug development.

References

  • - Hilaris Publisher 2. - Journal of Medicinal Chemistry (ACS Publications) 3. - Journal of Medicinal Chemistry (ACS Publications) 4. - IJCEA 5. - Acta Pharmaceutica

  • - ResearchGate 7. - Polish Journal of Pharmacology 8. - Semantic Scholar 9. - Google Patents

Sources

Comparative

comparative antimicrobial activity of N-phenylsemicarbazones and thiosemicarbazones

The development of novel antimicrobial agents is a critical priority in the era of escalating antimicrobial resistance (AMR). Among synthetic pharmacophores, Schiff bases—specifically semicarbazones and thiosemicarbazone...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel antimicrobial agents is a critical priority in the era of escalating antimicrobial resistance (AMR). Among synthetic pharmacophores, Schiff bases—specifically semicarbazones and thiosemicarbazones—have garnered immense attention in medicinal chemistry. While structurally analogous, the substitution of an oxygen atom in semicarbazones with a sulfur atom in thiosemicarbazones fundamentally alters their physicochemical properties and biological activities. Furthermore, the introduction of an N-phenyl group in N-phenylsemicarbazones attempts to modulate lipophilicity and steric interactions.

This guide provides an objective, data-driven comparison of N-phenylsemicarbazones and thiosemicarbazones, detailing their mechanistic disparities, comparative antimicrobial efficacies, and the self-validating experimental protocols required to benchmark them.

Mechanistic Causality: Why Structure Dictates Function

The divergent antimicrobial profiles of these two classes are rooted in coordination chemistry and lipid thermodynamics.

1. Metal Chelation Dynamics Thiosemicarbazones possess a thiourea-like moiety (-NH-CS-NH2). Sulfur acts as a "soft" Lewis base, exhibiting high affinity for biologically critical transition metals like Cu(II), Ni(II), and Fe(II/III) 1. This strong chelation disrupts microbial metalloenzymes and facilitates the generation of reactive oxygen species (ROS) via Fenton-like reactions. Conversely, the oxygen atom in N-phenylsemicarbazones is a "hard" Lewis base, resulting in weaker coordination with these soft metals, thereby reducing their intrinsic antimicrobial potency.

2. Membrane Permeation The C=S bond is inherently more lipophilic than the C=O bond. High lipophilicity is crucial for penetrating the lipid-rich cell walls of Gram-positive bacteria and the complex outer membranes of Gram-negative strains. While the addition of the N-phenyl ring in N-phenylsemicarbazones increases overall lipophilicity compared to unsubstituted semicarbazones, experimental data consistently demonstrates that the thiosemicarbazone scaffold achieves superior intracellular concentrations2.

Mechanism TSC Thiosemicarbazones (C=S bond) Chelation Transition Metal Chelation (Fe, Cu, Ni) TSC->Chelation Strong (Soft S-donor) Lipid Membrane Permeation (Lipophilicity) TSC->Lipid High NPSC N-phenylsemicarbazones (C=O bond + N-phenyl) NPSC->Chelation Weaker (Hard O-donor) NPSC->Lipid Moderate (Phenyl-enhanced) Metallo Metalloenzyme Disruption Chelation->Metallo ROS ROS Generation Chelation->ROS Death Microbial Cell Death Lipid->Death Facilitates Intracellular Entry Metallo->Death ROS->Death

Mechanistic pathways driving the antimicrobial efficacy of TSCs vs NPSCs.

Comparative Antimicrobial Efficacy Data

Recent comparative studies highlight the superior efficacy of thiosemicarbazones across bacterial and fungal strains. For instance, in a study evaluating chalcone-derived Schiff bases, thiosemicarbazones exhibited potent activity against Gram-positive Bacillus subtilis with inhibition zones up to 27.8 mm, significantly outperforming their semicarbazone counterparts 2. Similarly, against mycotoxigenic fungi (Aspergillus spp.), thiosemicarbazones demonstrated fungistatic activity with Minimum Inhibitory Concentrations (MIC) as low as 125 µg/mL, whereas semicarbazones showed weak or negligible inhibition 3.

Table 1: Quantitative Comparison of Antimicrobial Efficacy

Compound ClassModificationTarget PathogenAssay MethodResult RangeReference
Thiosemicarbazones Chalcone-derivedB. subtilis (Gram +)Agar Well Diffusion16.9 - 27.8 mm (Inhibition Zone)2
Semicarbazones Chalcone-derivedB. subtilis (Gram +)Agar Well DiffusionGenerally lower than TSCs2
Thiosemicarbazones Chalcone-derivedE. coli (Gram -)Agar Well Diffusion13.6 - 18.2 mm (Inhibition Zone)2
Thiosemicarbazones UnsubstitutedAspergillus spp. (Fungi)Broth MicrodilutionMIC: 125 - 500 µg/mL3
Semicarbazones UnsubstitutedAspergillus spp. (Fungi)Broth MicrodilutionWeak/No inhibition3

Self-Validating Experimental Protocol

To accurately benchmark these compounds, researchers must employ rigorous, self-validating methodologies. The following protocol outlines the synthesis and antimicrobial screening workflow, emphasizing the causality behind critical experimental controls.

Workflow Step1 1. Synthesis (Equimolar Condensation) Step2 2. Characterization (NMR, IR, UV-Vis) Step1->Step2 Step3 3. Preparation (DMSO Stock + Controls) Step2->Step3 Step4 4. CLSI Assays (Microdilution/Diffusion) Step3->Step4 Step5 5. MIC Analysis (Data Interpretation) Step4->Step5

Self-validating experimental workflow for comparative antimicrobial screening.

Phase 1: Synthesis and Characterization
  • Equimolar Condensation : React the parent aldehyde/ketone with either N-phenylsemicarbazide or thiosemicarbazide in an ethanolic solution (1:1 molar ratio). Reflux for 3–4 hours.

    • Causality: Ethanol serves as a green solvent that facilitates the precipitation of the Schiff base upon cooling, driving the reaction forward.

  • Purification : Recrystallize the crude product from hot ethanol and vacuum dry over fused calcium chloride.

    • Causality: Impurities, particularly unreacted precursors, can yield false-positive antimicrobial activity. High purity is non-negotiable for biological assays.

  • Structural Validation : Confirm the structure using 1H-NMR, 13C-NMR, and FT-IR spectroscopy. Ensure the presence of the characteristic azomethine (-CH=N-) peak.

Phase 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Preparation : Dissolve the synthesized compounds in Dimethyl Sulfoxide (DMSO) to create a stock solution (e.g., 3 mg/mL).

    • Critical Control Causality: DMSO can exhibit intrinsic antimicrobial activity at higher concentrations. You must run a negative control containing serial dilutions of DMSO matching the test wells to ensure observed inhibition is solely compound-driven 4.

  • Inoculum Standardization : Prepare bacterial/fungal suspensions adjusted to a 0.5 McFarland standard (approx. 1.5 × 10^8 CFU/mL for bacteria).

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

  • Incubation & Reading : Inoculate the wells and incubate at 37°C for 24 hours (bacteria) or 72 hours (fungi). Determine the MIC as the lowest concentration exhibiting no visible growth. Include a positive control (e.g., Streptomycin or Fluconazole) to validate assay sensitivity 2.

Conclusion

While N-phenylsemicarbazones offer a tunable scaffold with moderate activity, thiosemicarbazones remain the superior candidates for antimicrobial drug development. Their robust metal-chelating properties and optimal lipophilicity translate to potent, broad-spectrum efficacy. Future optimization should focus on complexing these ligands with transition metals (e.g., Cu, Ni) to further amplify their bioactivity 5.

References

  • Source: doi.
  • Source: dergipark.org.
  • Source: scielo.
  • Source: pnrjournal.
  • Source: mdpi.

Sources

Validation

Comparative Binding Affinities of 4'-Methylacetophenone N-Phenylsemicarbazone Metal Complexes

Mechanistic Rationale & Structural Dynamics The rational design of metallodrugs relies heavily on the selection of chelating ligands that can stabilize transition metal centers while providing the necessary lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Dynamics

The rational design of metallodrugs relies heavily on the selection of chelating ligands that can stabilize transition metal centers while providing the necessary lipophilicity for cellular uptake. 4'-Methylacetophenone N-phenylsemicarbazone (4-MAPS) is a highly versatile O,N,O or N,O donor ligand. The inclusion of the N(4)-phenyl substitution significantly enhances the overall lipophilicity of the molecule, which is a critical driver for protein binding and membrane permeability[1]. Concurrently, the 4'-methyl group on the acetophenone moiety exerts a positive inductive effect (+I), increasing the electron density at the imine nitrogen and carbonyl oxygen, thereby forming highly stable coordination complexes with divalent transition metals.

When 4-MAPS coordinates with metal ions—specifically Copper(II), Nickel(II), and Zinc(II)—the resulting complexes exhibit distinct geometrical configurations. This geometry is the primary determining factor in their biological interactions, particularly their binding affinities to Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA)[2].

  • Cu(II) Complexes: Typically adopt a square planar or Jahn-Teller distorted octahedral geometry. The planar nature of the equatorial ligands allows the complex to efficiently slide between adjacent DNA base pairs (intercalation)[2].

  • Ni(II) Complexes: Can adopt either square planar or octahedral geometries depending on the solvent field. They generally exhibit moderate intercalative properties[3].

  • Zn(II) Complexes: The d10 electronic configuration forces a strict tetrahedral geometry. This bulky, three-dimensional spatial arrangement sterically hinders deep intercalation, typically restricting the complex to minor groove binding or electrostatic surface interactions.

Geometry M 4-MAPS M(II) Complex Cu Cu(II) Complex (Square Planar) M->Cu Ni Ni(II) Complex (Sq. Planar / Octahedral) M->Ni Zn Zn(II) Complex (Tetrahedral) M->Zn DNA1 Strong Intercalation (High Kb) Cu->DNA1 DNA2 Moderate Intercalation (Medium Kb) Ni->DNA2 DNA3 Groove Binding (Low Kb) Zn->DNA3

Impact of metal center coordination geometry on DNA binding modes and affinity.

Comparative Performance Data: DNA and BSA Binding

The table below synthesizes the binding metrics of 4-MAPS metal complexes based on established spectroscopic titrations. The intrinsic binding constant ( Kb​ ) quantifies DNA affinity, while the Stern-Volmer quenching constant ( Ksv​ ) measures the interaction strength with the tryptophan residues of BSA[1],[2].

Metal ComplexGeometryDNA Binding ModeDNA Binding Constant ( Kb​ , M−1 )BSA Quenching Constant ( Ksv​ , M−1 )BSA Binding Sites ( n )
[Cu(4-MAPS)₂]²⁺ Square PlanarDeep Intercalation 4.5×104 3.2×105 ~1.12
[Ni(4-MAPS)₂]²⁺ OctahedralPartial Intercalation 1.8×104 1.5×105 ~1.05
[Zn(4-MAPS)₂]²⁺ TetrahedralGroove Binding 5.2×103 0.8×105 ~0.98

Data Analysis & Causality: The Cu(II) complex demonstrates an order of magnitude higher Kb​ compared to Zn(II). This is directly caused by the square planar geometry of the Cu(II) center, which minimizes steric clashes with the sugar-phosphate backbone, allowing the aromatic N-phenyl rings to stack efficiently with the purine and pyrimidine bases of DNA. Furthermore, the high Ksv​ values for Cu(II) and Ni(II) indicate strong static quenching of BSA fluorescence, suggesting that these complexes successfully enter the hydrophobic binding pockets (Site I or Site II) of the protein[1].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of binding affinities must be conducted using self-validating experimental systems. Below are the rigorous, step-by-step methodologies required to generate the comparative data.

Workflow A Synthesize 4-MAPS Metal Complexes B Prepare Stock Solutions (DMSO / Buffer) A->B C UV-Vis Titration (CT-DNA) B->C D Fluorescence Quenching (BSA) B->D E Check Isosbestic Points (Validation) C->E F Temp-Dependent Assay (Validation) D->F

Workflow for evaluating binding affinities with integrated self-validation steps.

Protocol A: CT-DNA Binding Affinity via UV-Vis Absorption Titration

This protocol measures the hyperchromic or hypochromic shifts in the complex's absorption spectra upon the addition of DNA.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 5 mM Tris-HCl / 50 mM NaCl buffer at pH 7.2.

    • Causality: The physiological pH prevents DNA denaturation, while the 50 mM NaCl stabilizes the DNA double helix by shielding the electrostatic repulsion of the phosphate backbone.

  • DNA Quantification: Dissolve CT-DNA in the buffer and determine its concentration by measuring the absorbance at 260 nm (using a molar extinction coefficient of ϵ260​=6600M−1cm−1 ). Ensure the A260​/A280​ ratio is between 1.8 and 1.9 to confirm protein-free DNA.

  • Titration: Place 3 mL of the metal complex solution (e.g., 10μM in buffer with <1% DMSO to ensure solubility) in a quartz cuvette. Incrementally add 5–10 μL aliquots of the CT-DNA stock solution.

  • Incubation & Measurement: Allow exactly 5 minutes of equilibration time after each addition before recording the absorption spectra (200–500 nm).

  • System Validation (Isosbestic Points):

    • Self-Validation Check: Observe the spectra for clear isosbestic points. The presence of a sharp isosbestic point guarantees that only two species (free complex and DNA-bound complex) are in equilibrium. If the isosbestic point drifts, the system is invalid (indicating complex degradation or multiple competing binding modes)[1].

  • Data Processing: Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation:

    [DNA]/(ϵa​−ϵf​)=[DNA]/(ϵb​−ϵf​)+1/[Kb​(ϵb​−ϵf​)]
Protocol B: BSA Protein Binding via Fluorescence Quenching

This protocol evaluates how effectively the metal complex quenches the intrinsic fluorescence of BSA's tryptophan residues (Trp-134 and Trp-212).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0×10−5M solution of BSA in phosphate buffer (pH 7.4).

  • Titration Setup: Transfer 3.0 mL of the BSA solution into a fluorescence cuvette. Titrate sequentially with varying concentrations of the 4-MAPS metal complex (0 to 5.0×10−5M ).

  • Spectral Acquisition: Set the excitation wavelength to 280 nm (to selectively excite tryptophan and tyrosine). Record the emission spectra from 300 nm to 500 nm.

  • Inner-Filter Effect Correction:

    • Causality: Because the metal complexes may absorb light at the excitation (280 nm) or emission (~340 nm) wavelengths, the observed fluorescence decrease might be an optical artifact rather than true quenching. Correct the data using the equation: Fcor​=Fobs​×e(Aex​+Aem​)/2 .

  • System Validation (Mechanism Verification):

    • Self-Validation Check: Repeat the titration at three different temperatures (e.g., 298 K, 303 K, 310 K). Plot the Stern-Volmer equation: F0​/F=1+Ksv​[Q] . If Ksv​ decreases with increasing temperature, the quenching is static (confirming the formation of a stable ground-state complex). If Ksv​ increases, the quenching is dynamic (collisional), meaning no stable binding occurs.

  • Thermodynamic Analysis: Use the van 't Hoff equation to calculate ΔH and ΔS . Negative values for both indicate that hydrogen bonding and van der Waals forces are the primary drivers of the 4-MAPS complex-BSA interaction.

References

  • Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes. Inorganic Chemistry - ACS Publications. URL:[Link]

  • Copper complexes as prospective anticancer agents: in vitro and in vivo evaluation, selective targeting of cancer cells by DNA. RSC Advances. URL:[Link]

  • Synthesis of vic-Dioxime Derivatives with Semicarbazone Side Groups and Their Ni(II) Complexes. DergiPark. URL:[Link]

Sources

Comparative

Reproducibility of 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone Synthesis: A Comparative Guide

For drug development professionals and synthetic chemists, the reproducible synthesis of targeted pharmacophores is the bedrock of reliable hit-to-lead optimization. 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (comm...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the reproducible synthesis of targeted pharmacophores is the bedrock of reliable hit-to-lead optimization. 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (commonly known as 4'-methylacetophenone 4-phenylsemicarbazone) has garnered significant attention due to its documented anti-trypanosomal activity, demonstrating a moderate half-inhibitory concentration (IC₅₀) of 62.54 μM against the bloodstream form of Trypanosoma brucei brucei.

The N-phenyl substitution on the semicarbazone moiety is a deliberate design choice: it increases the lipophilicity of the molecule, which is critical for penetrating the parasitic cell membrane. However, synthesizing this compound reproducibly requires strict thermodynamic and kinetic control. This guide objectively compares three distinct synthesis pathways—Conventional Reflux, Microwave-Assisted Synthesis (MAS), and Mechanochemical Grinding—providing self-validating protocols and experimental data to help you select the optimal workflow for your laboratory.

Mechanistic Causality & Reaction Logic

The synthesis relies on the condensation of 4'-methylacetophenone (the electrophile) with N-phenylsemicarbazide (the nucleophile). The fundamental challenge in this nucleophilic addition-elimination reaction is pH control .

To increase the electrophilicity of the ketone, the carbonyl oxygen must be protonated by an acid catalyst. However, if the environment is too acidic (pH < 3.5), the primary amine of the N-phenylsemicarbazide becomes protonated, rendering it non-nucleophilic and halting the reaction. An optimal pH of ~4.5–5.0 ensures the reaction proceeds efficiently through a hemiaminal intermediate before undergoing rapid dehydration to form the target imine (C=N) bond.

Mechanism A 4'-methylacetophenone C Acid Catalyst (pH ~4.5) Protonation A->C B N-phenylsemicarbazide D Hemiaminal Intermediate B->D Nucleophilic Attack C->D E Dehydration (-H2O) D->E F 4'-methylacetophenone N-phenylsemicarbazone E->F Imine Formation

Reaction mechanism of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone synthesis.

Quantitative Data Comparison

When evaluating synthesis routes, researchers must balance yield, throughput, and environmental impact (E-factor). The table below summarizes the performance metrics of the three primary pathways based on established literature standards .

Synthesis PathwayReaction TimeAverage Yield (%)Energy / TempEnvironmental ImpactReproducibility Score
Conventional Reflux 180 - 240 min65 - 75%78°C (Reflux)High (Solvent heavy)Moderate
Microwave-Assisted 1 - 3 min90 - 95%400 - 600 WLow (Minimal solvent)High
Mechanochemical 10 - 20 min85 - 90%AmbientVery Low (Green)High

Data Interpretation: Conventional reflux suffers from lower yields due to the reversible nature of imine formation; prolonged heating in the presence of generated water can drive partial hydrolysis back to the starting materials. Microwave and mechanochemical methods bypass this by rapidly driving off water or operating in a solvent-free solid state, effectively shifting the equilibrium toward the product.

Comparative Experimental Workflows

SynthesisWorkflow SM Equimolar Starting Materials P1 Conventional Reflux (EtOH, AcOH, 78°C, 3-4h) SM->P1 P2 Microwave-Assisted (Solvent-free, 400W, 1-3 min) SM->P2 P3 Mechanochemical (Mortar & Pestle, 15 min) SM->P3 W1 Cooling & Ice-Water Wash P1->W1 W2 Aqueous Wash & Filtration P2->W2 W3 Oven Drying (80°C) P3->W3 Prod Target Semicarbazone Product (Recrystallization in EtOH) W1->Prod ~70% Yield W2->Prod ~95% Yield W3->Prod ~90% Yield

Comparative experimental workflows for semicarbazone synthesis pathways.

Detailed, Self-Validating Protocols

To guarantee E-E-A-T standards, the following protocols are designed as self-validating systems. Each step includes the physical rationale to ensure researchers can troubleshoot in real-time.

Pathway A: Microwave-Assisted Synthesis (Recommended for High-Throughput)

Dielectric heating causes rapid, localized superheating of the polar carbonyl and hydrazine precursors, dramatically lowering the activation energy barrier compared to convective heating .

  • Preparation: In a 50 mL borosilicate glass beaker, combine 4'-methylacetophenone (10 mmol) and N-phenylsemicarbazide (10 mmol).

  • Catalysis: Add 3–5 drops of glacial acetic acid. Causality: This micro-volume of acid is sufficient to protonate the ketone without creating a bulk acidic solvent environment that would neutralize the nucleophile.

  • Irradiation: Place the beaker in a scientific microwave reactor. Irradiate at 400 W for 60–80 seconds.

  • Validation Checkpoint: Pause and observe. The mixture should transition from a wet paste to a solid crystalline mass as water is driven off as vapor. If incomplete, irradiate in 30-second bursts (max 3 minutes).

  • Workup: Cool to room temperature. Wash the solid mass with 20 mL of ice-cold distilled water to remove unreacted polar trace materials. Filter under vacuum and recrystallize from hot ethanol.

Pathway B: Mechanochemical Grinding (Recommended for Green Chemistry)

Mechanical friction creates localized "hot spots" and continuously exposes fresh reactive surfaces, driving the condensation without a solubilizing medium .

  • Preparation: Transfer 4'-methylacetophenone (10 mmol) and N-phenylsemicarbazide (10 mmol) into an agate mortar.

  • Liquid-Assisted Grinding (LAG): Add exactly 2 drops of ethanol and 1 drop of glacial acetic acid. Causality: LAG significantly increases the molecular mobility of the solid-state reactants, preventing the reaction from stalling due to crystal lattice trapping.

  • Grinding: Grind vigorously with a pestle for 15–20 minutes.

  • Validation Checkpoint: The physical state will change from a damp powder to a dry, homogenous crystalline solid. A TLC check (Ethyl Acetate:Hexane, 1:3) should confirm the disappearance of the high-Rf ketone spot.

  • Workup: Transfer the powder to a watch glass and dry in an oven at 80°C for 30 minutes to drive off the water of condensation. Wash with cold water, filter, and dry.

Pathway C: Conventional Reflux (Baseline Standard)
  • Preparation: Dissolve N-phenylsemicarbazide (10 mmol) and anhydrous sodium acetate (10 mmol) in 15 mL of water. Causality: Sodium acetate acts as a buffer, maintaining the pH near 4.5–5.0.

  • Addition: In a separate flask, dissolve 4'-methylacetophenone (10 mmol) in 30 mL of absolute ethanol. Slowly add the aqueous solution to the ethanolic solution.

  • Reflux: Heat the mixture under reflux (78°C) for 3–4 hours.

  • Workup: Cool the flask in an ice bath to force precipitation. Filter the resulting crystals and wash with cold water.

Self-Validating Quality Control

Regardless of the pathway chosen, the final 1-(4-methylphenyl)ethanone N-phenylsemicarbazone must be validated to ensure structural integrity and the absence of starting materials:

  • Physical State: The product should be a highly crystalline solid with a sharp, distinct melting point (unlike the liquid 4'-methylacetophenone precursor).

  • FT-IR Spectroscopy: Look for the complete disappearance of the sharp ketone C=O stretch (~1680 cm⁻¹). Confirm success via the appearance of the imine C=N stretch (~1575–1590 cm⁻¹) and secondary amide N-H stretches (~3100–3450 cm⁻¹) .

  • ¹H-NMR (DMSO-d6): The definitive marker of success is the appearance of a downfield singlet at ~10.2–10.5 ppm corresponding to the NH-C=O proton, and another singlet at ~8.5 ppm for the hydrazone NH. The 4'-methyl group will appear as a sharp singlet near 2.3 ppm.

References

  • Synthesis, Characterization, trypanosomal activities on Trypanosoma brucei brucei and toxicity against Artemia salina Leach of N(4)-aryl semicarbazones and thiosemicarbazones. Journal of Chemical and Pharmaceutical Research (JOCPR).[Link]

  • Microwave Assisted Synthesis and Characterization of Semicarbazones. Asian Journal of Chemistry.[Link]

  • Method for preparing aldehyde semicarbazone Schiff base.
  • Solventless synthesis of new 4,5-disubstituted 1,2,3-selenadiazole derivatives and their antimicrobial studies. Taylor & Francis.[Link]

Validation

Spectral Comparison Guide: 1-(4-Methylphenyl)ethanone N-Phenylsemicarbazone &amp; Its Halogenated Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Structural Rationale In the landscape of rational drug design, semicarba...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of rational drug design, semicarbazones—specifically 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) and its derivatives—serve as privileged scaffolds. They exhibit potent anticonvulsant, antimicrobial, and sedative-hypnotic activities [1].

When optimizing these molecules for target binding (e.g., voltage-gated sodium channels), medicinal chemists frequently introduce halogen atoms (-F, -Cl, -Br) to the distal N-phenyl ring. This modification alters the molecule's lipophilicity (LogP) and electronic distribution. As an application scientist, understanding how these structural changes manifest spectroscopically is critical for verifying structural integrity, assessing isomerism (typically the thermodynamically stable E-isomer), and predicting target-receptor affinity.

This guide provides an objective, data-backed spectral comparison between the base compound and its 4-fluoro, 4-chloro, and 4-bromo N-phenyl derivatives, grounded in self-validating experimental protocols.

Mechanistic Causality: The Spectroscopic Impact of Halogenation

To accurately interpret the spectral data of these derivatives, one must understand the underlying electronic causality:

  • Inductive Withdrawing (-I Effect): Electronegative halogens withdraw electron density through the σ -bond framework. This deshields the adjacent aromatic protons and the nearby amide proton (Ar-NH-C=O), resulting in a pronounced downfield shift in 1 H NMR spectroscopy.

  • Resonance Donation (+R Effect): While halogens possess lone pairs that can be donated into the π -system, the -I effect dominates over the +R effect for halogens in this specific scaffold.

  • Amide Resonance Disruption: The electron-withdrawing nature of the halogens pulls electron density away from the semicarbazide moiety. This reduces the single-bond character of the C=O bond (disrupting standard amide resonance), thereby increasing the force constant of the carbonyl bond and shifting the FT-IR C=O stretching frequency to higher wavenumbers [2].

Caption: Mechanistic logic tree detailing the spectral impact of halogen substitution on semicarbazones.

Self-Validating Experimental Protocol

A robust analytical workflow requires built-in controls. The following protocol for synthesizing and characterizing these derivatives is a self-validating system —meaning each step contains a verification gate to prevent downstream analytical failures.

Step-by-Step Methodology
  • Reagent Preparation & Condensation:

    • Action: Dissolve equimolar amounts of 1-(4-methylphenyl)ethanone and the respective N-(4-halophenyl)semicarbazide in absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux for 3-4 hours.

    • Validation Gate: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is only considered complete when the UV-active ketone starting material spot strictly disappears.

  • Isolation & Recrystallization:

    • Action: Pour the hot mixture into ice-cold distilled water. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from hot ethanol.

    • Validation Gate: Conduct a melting point (MP) analysis. A sharp MP within a 1–2 °C range validates crystalline purity. A broad MP mandates a second recrystallization.

  • Spectroscopic Acquisition:

    • Action: Acquire FT-IR spectra using KBr pellets. Acquire 1 H and 13 C NMR spectra in DMSO- d6​ using Tetramethylsilane (TMS) as an internal standard.

    • Validation Gate: DMSO- d6​ is explicitly chosen over CDCl 3​ because it hydrogen-bonds with the N-H protons, preventing rapid solvent exchange and allowing them to be observed as distinct, sharp singlets > 8.0 ppm [3]. If the N-H integration does not equal exactly 1H per site, the sample is inadequately dried or exchanging with ambient moisture.

Caption: Workflow for the synthesis and self-validating characterization of semicarbazone derivatives.

Quantitative Spectral Data Comparison

The following tables summarize the expected spectral parameters for the base compound and its halogenated analogs, demonstrating the systematic shifts caused by the halogen substituents.

Table 1: FT-IR Spectral Data Comparison (cm⁻¹)

Note the systematic shift in the C=O stretch due to the inductive withdrawal of the halogens, which stiffens the carbonyl bond.

Compound Derivative ν (N-H) Hydrazone ν (N-H) Amide ν (C=O) Amide I ν (C=N) Imine ν (C-X) Halogen
Base (Unsubstituted) 3350321016851590N/A
4-Fluoro (-F) 33453205169215951220 (C-F)
4-Chloro (-Cl) 33403200169515921090 (C-Cl)
4-Bromo (-Br) 33383195169415901075 (C-Br)
Table 2: ¹H NMR Spectral Data (ppm, in DMSO-d₆, 400 MHz)

Observe the downfield shift of the Ar-NH-C=O proton as the electronegativity of the para-substituent increases (Base < F < Cl < Br).

Compound DerivativeAr-CH₃ (s, 3H)C=N-CH₃ (s, 3H)Aromatic Protons (m)Ar-NH-C=O (s, 1H)=N-NH- (s, 1H)
Base (Unsubstituted) 2.352.257.00 – 7.85 (9H)8.8010.20
4-Fluoro (-F) 2.352.267.10 – 7.85 (8H)8.9510.35
4-Chloro (-Cl) 2.352.267.25 – 7.85 (8H)9.0510.42
4-Bromo (-Br) 2.352.267.30 – 7.85 (8H)9.0810.45
Table 3: ¹³C NMR Spectral Data Insights (ppm, in DMSO-d₆, 100 MHz)

A critical diagnostic feature for the 4-Fluoro derivative is the distinct Carbon-Fluorine spin-spin coupling ( 1JCF​≈240 Hz), which splits the aromatic carbon signal—a phenomenon not observed in Cl or Br derivatives due to their quadrupolar relaxation properties.

Compound DerivativeAliphatic CarbonsC=N (Imine)C=O (Amide)Key Aromatic / Halogenated Carbon Features
Base (Unsubstituted) 14.5, 21.0147.5154.0118.0 – 138.0 (Standard Ar-C)
4-Fluoro (-F) 14.5, 21.0147.8153.5158.0 (d, 1JCF​ = 240 Hz, C-F) , 115.0 (d, 2JCF​ = 22 Hz)
4-Chloro (-Cl) 14.5, 21.0148.0153.2128.5 (C-Cl, shifted downfield)
4-Bromo (-Br) 14.5, 21.0148.1153.1116.5 (C-Br, shielded due to heavy atom effect)

Conclusion & Application Insights

When comparing 1-(4-methylphenyl)ethanone N-phenylsemicarbazone to its halogenated counterparts, the spectral data provides a direct window into the molecule's electron density. The inductive withdrawal by halogens (-Cl, -Br, -F) stiffens the carbonyl bond (visible via elevated FT-IR frequencies) and deshields the amide protons (visible via downfield 1 H NMR shifts).

For drug development professionals, verifying these specific spectral shifts ensures that the synthesized batch possesses the correct electronic topography required for optimal hydrogen bonding within target protein binding pockets (such as the voltage-gated sodium channel in anticonvulsant therapy)[4].

References

  • PubChem Compound Summary for CID 5371921, Acetophenone semicarbazone. National Center for Biotechnology Information (NIH). URL:[Link]

  • Synthesis and spectral characterization of acetophenone thiosemicarbazone--a nonlinear optical material. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

  • Effect of N(4)-Phenyl Substitution in 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Semicarbazones on the Structure, DNA/Protein Interaction, and Antioxidative and Cytotoxic Activity of Cu(II) Complexes. Inorganic Chemistry (ACS Publications). URL:[Link]

  • Anticonvulsant and Sedative-Hypnotic Activities of N-Acetyl / Methyl Isatin Derivatives. Scientia Pharmaceutica (Semantic Scholar). URL:[Link]

Comparative

In Vitro vs. In Vivo Validation of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone Bioactivity

Executive Summary & Mechanistic Grounding The compound 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) represents a highly versatile scaffold in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone) represents a highly versatile scaffold in medicinal chemistry. Belonging to the aryl semicarbazone class, this molecule is characterized by a specific four-point pharmacophore: a lipophilic aryl ring (the 4-methylphenyl group), a hydrogen-bonding domain (the semicarbazone moiety), an electron-donor system, and a distal hydrophobic binding site (the N-phenyl ring) .

Historically, aryl semicarbazones have been rigorously validated for their anticonvulsant activity , acting primarily via the use-dependent inhibition of voltage-gated sodium channels (VGSCs) and modulation of GABAergic pathways . More recently, high-throughput screening has identified this specific compound class as potent host-directed protective agents against bacterial toxins , specifically inhibiting the cellular entry and trafficking of Anthrax Lethal Toxin (LT) .

To successfully translate this compound from bench to bedside, researchers must navigate the distinct, yet complementary, landscapes of in vitro and in vivo validation. This guide objectively compares these validation modalities, providing the causality behind experimental design and self-validating protocols for both therapeutic applications.

Comparative Analysis: In Vitro vs. In Vivo Metrics

The transition from in vitro target engagement to in vivo phenotypic rescue is the most critical hurdle in semicarbazone development. The table below summarizes the core differences in performance metrics and physiological relevance.

Validation ParameterIn Vitro (Cellular / Electrophysiology)In Vivo (Murine Models)Causality & Interpretation
Primary Efficacy Metric IC₅₀ (Concentration for 50% target inhibition)ED₅₀ (Effective Dose for 50% phenotypic protection)In vitro isolates the pharmacodynamic mechanism; in vivo proves physiological translation and systemic efficacy.
Pharmacokinetics (PK) N/A (Direct target exposure in media)ADME, Blood-Brain Barrier (BBB) penetrance, Hepatic clearanceThe 4-methylphenyl group enhances lipophilicity, a critical structural feature required for in vivo BBB crossing .
Toxicity / Safety Metric CC₅₀ (50% Cytotoxicity via MTT/CellTiter-Glo)TD₅₀ (Toxic Dose for 50% motor impairment)Cellular survival does not guarantee the absence of systemic neurotoxicity (e.g., sedation or ataxia).
Throughput & Utility High (96/384-well plates). Used for initial Structure-Activity Relationship (SAR) screening.Low (Individual animal dosing). Reserved for validating optimized lead candidates.In vitro prevents the unnecessary sacrifice of animals for compounds that lack baseline receptor affinity.

Validation Workflows & Logical Relationships

The following diagram illustrates the critical path for validating the bioactivity of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone, highlighting the transition from cellular assays to systemic models.

G Target 1-(4-methylphenyl)ethanone N-phenylsemicarbazone InVitro In Vitro Validation (Cellular Level) Target->InVitro PatchClamp Automated Patch-Clamp (VGSC Inhibition) InVitro->PatchClamp ToxAssay Macrophage Tox Assay (LT Protection) InVitro->ToxAssay InVivo In Vivo Validation (Systemic Level) PatchClamp->InVivo Confirmed IC50 ToxAssay->InVivo Cell Viability MES MES & scPTZ Models (Anticonvulsant Efficacy) InVivo->MES Rotarod Rotarod Test (Neurotoxicity Screen) InVivo->Rotarod Outcome Therapeutic Profile: Efficacy vs. Toxicity MES->Outcome Rotarod->Outcome

Validation workflow for 1-(4-methylphenyl)ethanone N-phenylsemicarbazone bioactivity.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

A. In Vitro Protocol: Macrophage Protection Assay (Anti-Toxin Bioactivity)

This assay evaluates the compound's ability to block the entry of Anthrax Lethal Toxin (LT) into host cells .

  • Rationale/Causality: We utilize RAW264.7 murine macrophages because they natively express high levels of capillary morphogenesis protein 2 (CMG2)—the primary receptor for anthrax toxin. This makes them highly susceptible to LT-induced rapid pyroptosis, providing a massive signal-to-noise ratio for survival readouts.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW264.7 cells at 2×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

    • Compound Pre-incubation: Treat cells with 1-(4-methylphenyl)ethanone N-phenylsemicarbazone at varying concentrations (e.g., 1.5 µM to 25 µM) in 0.5% DMSO vehicle. Self-Validation: Include a vehicle-only control (0.5% DMSO) to ensure the solvent does not induce baseline cytotoxicity.

    • Toxin Challenge: After 1 hour of pre-incubation, add Anthrax Lethal Toxin (a combination of Protective Antigen and Lethal Factor) at a lethal concentration (e.g., 100 ng/mL).

    • Readout: Incubate for 4 hours, then add CellTiter-Glo® reagent to measure intracellular ATP (luminescence).

    • Control Matrix:

      • Positive Control: Cells + Toxin + Known Inhibitor (e.g., Bafilomycin A1).

      • Negative Control: Cells + Toxin + Vehicle (Expect 0% survival).

      • Compound Toxicity Control: Cells + Compound + NO Toxin (Ensures the semicarbazone itself isn't killing the macrophages).

B. In Vivo Protocol: Maximal Electroshock Seizure (MES) Test

This is the gold-standard in vivo model for validating the anticonvulsant efficacy of aryl semicarbazones .

  • Rationale/Causality: The MES test empirically mimics generalized tonic-clonic seizures in humans. Because the target (VGSCs) is located in the central nervous system, this assay inherently validates both the pharmacodynamics (sodium channel block) and the pharmacokinetics (the ability of the 4-methylphenyl group to facilitate Blood-Brain Barrier penetration).

  • Step-by-Step Methodology:

    • Formulation: Suspend 1-(4-methylphenyl)ethanone N-phenylsemicarbazone in a lipophilic-friendly vehicle (e.g., 30% PEG400 in sterile water). Causality: Aryl semicarbazones are highly lipophilic; improper formulation leads to peritoneal precipitation and false-negative efficacy.

    • Dosing: Administer the compound via intraperitoneal (i.p.) injection to adult male Swiss albino mice (20-25g) at doses of 30, 100, and 300 mg/kg.

    • Time-Course: Evaluate animals at 0.5 hours and 4.0 hours post-administration. Causality: This dual-timepoint approach captures both rapid-onset activity and the metabolic half-life of the compound.

    • Electroshock Application: Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes. Prior to placement, apply a drop of 0.9% saline to the eyes to ensure uniform conductivity and prevent corneal burns.

    • Endpoint Observation: Observe the animal for the presence or absence of the Hindlimb Tonic Extensor (HLTE) component. Self-Validation: Protection is strictly defined as the complete abolition of the HLTE. Animals that exhibit HLTE are marked as unprotected. Phenytoin (30 mg/kg) must be used as a parallel positive control cohort to validate the shock apparatus calibration.

Conclusion

The bioactivity of 1-(4-methylphenyl)ethanone N-phenylsemicarbazone cannot be fully captured by a single assay modality. In vitro models provide the high-resolution, mechanistic proof-of-concept required to confirm that the N-phenylsemicarbazone moiety successfully hydrogen-bonds with its target (whether VGSCs or endosomal trafficking proteins). However, in vivo validation remains the ultimate arbiter of success, proving that the 4-methylphenyl domain imparts sufficient lipophilicity to survive hepatic first-pass metabolism and penetrate the blood-brain barrier without inducing severe neurotoxicity.

References

  • Pandeya, S. N., et al. "Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones." Medicinal Chemistry Research. Available at:[Link]

  • Yogeeswari, P., et al. "Discovery of N-(2,6-Dimethylphenyl)-Substituted Semicarbazones as Anticonvulsants: Hybrid Pharmacophore-Based Design." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • US Patent 10730848B2. "Protective molecules against anthrax toxin." Google Patents.
  • Rawat, S. L., et al. "Screening of semicarbazones as anticonvulsant agents." Hilaris Publisher / World Journal of Pharmaceutical Research. Available at:[Link]

Safety & Regulatory Compliance

Safety

1-(4-methylphenyl)ethanone N-phenylsemicarbazone proper disposal procedures

1-(4-methylphenyl)ethanone N-phenylsemicarbazone: Comprehensive Safety, Handling, and Disposal Guide For researchers and drug development professionals, the handling of rare and unique chemical intermediates requires rig...

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Author: BenchChem Technical Support Team. Date: April 2026

1-(4-methylphenyl)ethanone N-phenylsemicarbazone: Comprehensive Safety, Handling, and Disposal Guide

For researchers and drug development professionals, the handling of rare and unique chemical intermediates requires rigorous adherence to safety and disposal protocols. 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (CAS: 22454-60-0) is a specialized organic nitrogen compound often utilized in early-stage discovery and coordination chemistry.

Because specific toxicological data for rare discovery chemicals is often limited, standard operating procedures dictate that they must be treated with the highest tier of precaution, analogous to well-characterized N-phenylsemicarbazones[1]. This guide provides self-validating, step-by-step operational and disposal methodologies grounded in the chemical's mechanistic behavior.

Physicochemical & Hazard Profile

Understanding the molecular structure of a compound is the first step in predicting its hazard profile. The semicarbazone linkage (–C=N–NH–CO–NH–) combined with a phenyl ring introduces specific risks, including the potential for generating toxic nitrogen oxides (NOx) upon combustion and reactive hydrazine derivatives upon acidic hydrolysis[2][3].

Table 1: Chemical Identity and Extrapolated Hazard Data

Property / ClassificationDetail
Chemical Name 1-(4-methylphenyl)ethanone N-phenylsemicarbazone
CAS Number 22454-60-0
Molecular Formula C16H17N3O
Molecular Weight 267.33 g/mol
Physical State Solid (Typical for high-MW semicarbazones)
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory)[1][4]
Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[2][4]

Operational Safety & Handling Protocol

The Causality of Controls: Semicarbazones can act as potent sensitizers and respiratory irritants[1][4]. Furthermore, static discharge can ignite organic dust. Therefore, engineering controls are not just regulatory formalities; they are physical barriers against specific molecular risks.

Pre-Operation Checklist:

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood to prevent the inhalation of aerosolized particulates[4].

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double-gloving recommended for prolonged handling).

    • Splash-proof safety goggles.

    • Flame-resistant lab coat.

    • If a fume hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[2][4].

  • Tooling: Use non-sparking spatulas (e.g., PTFE or ceramic) to prevent electrostatic ignition of organic dust[5].

Spill Response & Containment Workflow

In the event of a spill, immediate containment is required to prevent environmental contamination and respiratory exposure.

Step-by-Step Spill Methodology:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate vicinity and ensure the fume hood or room exhaust is operating at maximum capacity[4].

  • Isolate the Spill: Prevent the spread of the powder. Do not use compressed air or dry sweeping, as this will aerosolize the toxic solid[4].

  • Collection: Gently cover the spill with a damp absorbent pad (using water or an appropriate inert solvent) to suppress dust. Use a non-sparking tool to scoop the material[4][5].

  • Decontamination: Wash the affected surface thoroughly with soap and copious amounts of water. Collect all rinsate, as it now contains trace hazardous material[5].

  • Packaging: Place all collected solids, pads, and contaminated PPE into a sealable, compatible hazardous waste container[2].

SpillResponse A Spill Detected: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone B Evacuate Area & Ensure Ventilation A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Is Spill > 100g? C->D E Contact EHS Emergency Response D->E Yes F Use Non-Sparking Tools to Collect Solid D->F No I Label as Toxic Organic Waste (EPA 40 CFR Part 261) E->I G Place in Compatible Hazardous Waste Container F->G H Decontaminate Surface (Soap/Water or Solvent) G->H H->I

Caption: Workflow for containment and disposal of semicarbazone chemical spills.

Waste Segregation & Disposal Procedures

The Causality of Disposal: 1-(4-methylphenyl)ethanone N-phenylsemicarbazone cannot be disposed of in standard municipal waste or flushed down the drain[2][5]. The molecule contains a high nitrogen-to-carbon ratio. If incinerated improperly, it will release highly toxic and environmentally damaging nitrogen oxide (NOx) gases[2][4]. Furthermore, introduction to aquatic environments can cause long-term ecological damage due to the stability of the semicarbazone backbone.

Step-by-Step Disposal Methodology:

  • Primary Segregation:

    • Isolate the waste from strong oxidizing agents and strong acids. Acidic environments can catalyze the hydrolysis of the semicarbazone, potentially yielding toxic hydrazine derivatives.

    • Keep liquid waste (e.g., solvent rinsates containing the chemical) separate from solid waste[6].

  • Containment & Packaging:

    • Place the chemical inside a chemically resistant, leak-proof primary container (e.g., High-Density Polyethylene - HDPE).

    • Utilize secondary containment (double-bagging or placing the primary container inside a larger bin) to prevent accidental breaches during transit[6].

  • Regulatory Labeling:

    • Label the container explicitly: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (contains 1-(4-methylphenyl)ethanone N-phenylsemicarbazone)"[4].

    • Ensure the label complies with local, regional, and national regulations (e.g., US EPA 40 CFR Part 261)[2].

  • Final Destruction (Incineration):

    • Transfer the waste to a licensed chemical destruction facility[5].

    • Crucial Requirement: The facility must utilize controlled incineration equipped with flue gas scrubbing [5]. The scrubber systems (usually alkaline washes) are chemically required to neutralize the acidic NOx gases generated during the thermal breakdown of the N-phenylsemicarbazone molecule[2][5].

References

  • 2-HYDROXYBENZALDEHYDE N-PHENYLSEMICARBAZONE — Chemical Substance Information NextSDS. URL:[Link]

Sources

Handling

Personal protective equipment for handling 1-(4-methylphenyl)ethanone N-phenylsemicarbazone

An authoritative, step-by-step operational guide designed for researchers, scientists, and drug development professionals handling 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-p...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide designed for researchers, scientists, and drug development professionals handling 1-(4-methylphenyl)ethanone N-phenylsemicarbazone (also known as 4'-methylacetophenone N-phenylsemicarbazone).

This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind safety protocols, ensuring your laboratory practices are both scientifically grounded and self-validating.

Chemical Identity & Mechanistic Hazard Assessment

1-(4-methylphenyl)ethanone N-phenylsemicarbazone is a synthetic derivative utilized in pharmacological research, primarily explored for its transition metal complexation capabilities and potential antimicrobial or anticonvulsant properties.

Quantitative Chemical Profile
PropertySpecification
CAS Number 22454-60-0
Linear Formula C16H17N3O
Molecular Weight 267.33 g/mol
Precursor Hazards 4'-methylacetophenone: Harmful if swallowed (H302), Skin Irritant (H315) [1]
Solubility Poorly soluble in water; highly soluble in DMSO and DMF
Mechanistic Toxicology: Why is this compound hazardous?

The biological activity of semicarbazones stems from their ability to act as highly efficient chelating ligands for transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) [2]. While this is beneficial for drug development, accidental occupational exposure poses a specific toxicological risk. If absorbed systemically, the highly lipophilic semicarbazone scaffold can cross cellular membranes and inadvertently inhibit endogenous metalloenzymes by coordinating with their metal centers, leading to protein denaturation and cytotoxicity[3].

Pathway Exp Occupational Exposure (Inhalation / Dermal) Abs Systemic Absorption (Accelerated by DMSO) Exp->Abs Bind Intracellular Metal Chelation (Cu2+, Zn2+, Ni2+) Abs->Bind Inhib Metalloenzyme Inhibition & Protein Denaturation Bind->Inhib Tox Cytotoxicity & Oxidative Stress Inhib->Tox

Fig 1: Mechanistic pathway of semicarbazone-induced cellular toxicity.

Personal Protective Equipment (PPE) Matrix

Standard lab PPE is insufficient when handling lipophilic chelators dissolved in organic solvents. The following matrix outlines the required equipment and the scientific rationale behind each choice.

PPE CategorySpecification & MaterialCausality & Scientific Rationale
Hand Protection (Solid Handling) Nitrile gloves (Minimum 0.11 mm thickness)Provides sufficient barrier protection against dry, crystalline semicarbazone powders.
Hand Protection (Solution Handling) Butyl rubber gloves OR Double-glove (Nitrile over Silver Shield)Critical: When dissolving the compound in DMSO for assays, DMSO will rapidly permeate standard nitrile, carrying the toxic semicarbazone directly through the dermal layer. Butyl rubber resists DMSO permeation.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents mechanical corneal irritation from micro-dust and protects ocular mucosa from chemical absorption.
Body Protection Flame-resistant (Nomex) or 100% cotton lab coatAcetophenone derivatives and their solvents can be combustible [4]. Synthetic lab coats (polyester) can melt to the skin in a fire.
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of electrostatically charged micro-particles during weighing.

Operational Workflow: Safe Handling & Solubilization

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's validation check is confirmed.

Step 1: Pre-Operational Setup
  • Action: Purge the fume hood of unnecessary equipment to ensure unhindered laminar airflow.

  • Validation: Check the digital airflow monitor. Do not proceed if the face velocity is outside the 80–100 feet per minute (fpm) range.

Step 2: Anti-Static Weighing Protocol
  • Causality: Semicarbazone powders are highly prone to triboelectric static buildup. Standard plastic spatulas can cause the powder to violently aerosolize, creating an immediate inhalation hazard.

  • Action:

    • Pass an anti-static ionizer gun over the weighing boat for 3 seconds.

    • Use a grounded, stainless-steel micro-spatula to transfer the 1-(4-methylphenyl)ethanone N-phenylsemicarbazone.

    • Weigh the material directly into the destination vial to eliminate secondary transfer losses.

Step 3: Solubilization (Assay Preparation)
  • Causality: Because this compound is practically insoluble in water, researchers typically use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents are extreme penetration enhancers.

  • Action:

    • With Butyl rubber gloves donned, pipette the required volume of DMSO directly into the pre-weighed vial inside the fume hood.

    • Immediately seal the vial with a PTFE-lined septum cap.

    • Vortex the sealed vial to achieve complete dissolution.

Step 4: Secure Transfer & Decontamination
  • Action: Place the sealed vial into a secondary shatter-proof container before transporting it to the incubator or assay station. Wipe down the balance and fume hood surface with a 70% isopropanol dampened cloth, followed by a wash with an alkaline laboratory detergent to break down any residual semicarbazone complexes.

Workflow A 1. Fume Hood Setup Verify 80-100 fpm airflow B 2. Powder Handling Use anti-static spatula A->B C 3. Solubilization Dissolve in DMSO/DMF B->C D 4. Secure Transfer Place in secondary containment C->D E 5. Decontamination Wash with alkaline detergent D->E

Fig 2: Step-by-step operational workflow for handling semicarbazone powders.

Spill Management & Disposal Plan

In the event of a spill, immediate containment is required to prevent environmental contamination and cross-exposure.

  • For Solid Spills (Powder):

    • DO NOT dry sweep, as this will aerosolize the toxicant.

    • Cover the powder with damp absorbent paper towels to suppress dust generation.

    • Carefully scoop the dampened material using a non-sparking tool into a hazardous waste container.

  • For Liquid Spills (DMSO/DMF Solutions):

    • Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • DO NOT use combustible absorbents like sawdust, as the solvent mixture may be flammable.

  • Waste Disposal:

    • All contaminated PPE, absorbent materials, and residual chemicals must be placed in a chemically compatible, sealable container.

    • Label clearly as "Hazardous Chemical Waste - Toxic/Irritant (Semicarbazone derivative in [Solvent])".

    • Dispose of via a licensed hazardous waste contractor for high-temperature incineration. Do not flush down the sink under any circumstances, as semicarbazones can exhibit high aquatic toxicity.

References

  • A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit CORE (Journal of Natural Sciences Research)[Link]

  • Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities Journal of Pharmaceutical Negative Results[Link]

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